molecular formula C18H26N2O6 B027409 Atropine methyl nitrate CAS No. 52-88-0

Atropine methyl nitrate

カタログ番号: B027409
CAS番号: 52-88-0
分子量: 366.4 g/mol
InChIキー: NEDVJZNVOSNSHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylatropine nitrate is a quaternary ammonium salt of atropine, functioning as an antagonist of muscarinic acetylcholine receptors. Its positively charged quaternary nitrogen structure increases its polarity, significantly reducing its ability to cross the blood-brain barrier compared to tertiary amine anticholinergics. This property makes it a particularly valuable research tool for investigating and isolating the peripheral effects of muscarinic receptor blockade. Mechanism of Action: The compound acts as a competitive antagonist at peripheral muscarinic receptors. It exhibits a blocking potency approximately 10-20 times higher than that of atropine at neuromuscular and ganglionic synapses. Methylatropine nitrate has an IC₅₀ of 12,008 nM for muscarinic receptor antagonism and reduces acetylcholine-induced hypotension in rats with an ED₅₀ of 5.5 µg/kg. Key Research Applications: Autonomic Neuroscience & Cardiology: Widely used to block peripheral cholinergic (vagal) activity in vivo. Studies demonstrate its efficacy in blocking stress-induced bradycardia and elucidating the role of cardiac vagal activity in models of vasovagal syncope. Gastrointestinal & Smooth Muscle Physiology: Employed to investigate cholinergic control of gut motility and pyloric function, historically for the relief of pyloric spasm. Exocrine Gland & Ophthalmic Research: Used to study the parasympathetic regulation of salivary secretion and to induce mydriasis (pupil dilation) with minimal central side effects. Toxicology: Serves as a protective agent in research models to assess the role of cholinergic pathways in the toxicity of various compounds. Note: This product is intended for research applications only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26NO3.NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;2-1(3)4/h3-7,14-17,20H,8-12H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDVJZNVOSNSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[N+](=O)([O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52-88-0
Record name METHYLATROPINE NITRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Atropine Methyl Nitrate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) methyl nitrate (B79036) is a peripherally acting competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). As a quaternary ammonium (B1175870) compound, its structure confers a positive charge, significantly limiting its ability to cross the blood-brain barrier. This property makes it a valuable pharmacological tool for elucidating the peripheral effects of the parasympathetic nervous system and for therapeutic applications where central nervous system side effects of anticholinergics are to be avoided. This document provides an in-depth technical overview of the mechanism of action of atropine methyl nitrate, including its receptor binding profile, downstream signaling pathway inhibition, detailed experimental protocols for its characterization, and a summary of its pharmacokinetic properties.

Core Mechanism of Action: Competitive Antagonism of Muscarinic Acetylcholine Receptors

This compound functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5)[1][2][3][4]. It binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine (ACh), without activating the receptor. By occupying the receptor's binding site, this compound prevents ACh from binding and initiating the conformational changes necessary for signal transduction. This blockade of mAChRs inhibits the physiological responses normally mediated by the parasympathetic nervous system.

The quaternary ammonium group in this compound is crucial to its pharmacological profile. This positively charged moiety renders the molecule highly polar, thereby restricting its passage across the lipid-rich blood-brain barrier[5][6]. Consequently, the effects of this compound are predominantly confined to the peripheral nervous system.

Receptor Binding Profile

Receptor SubtypeAtropine IC50 (nM)Atropine Ki (nM)
M1 2.22 ± 0.601.27 ± 0.36
M2 4.32 ± 1.633.24 ± 1.16
M3 4.16 ± 1.042.21 ± 0.53
M4 2.38 ± 1.070.77 ± 0.43
M5 3.39 ± 1.162.84 ± 0.84
Data for Atropine, which is structurally and functionally similar to this compound.[8]

Signaling Pathway Inhibition

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses through different G protein subtypes. This compound, by blocking these receptors, inhibits their downstream signaling cascades.

  • M1, M3, and M5 Receptor Blockade: These receptors primarily couple to Gq/11 proteins. Upon activation by ACh, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks these pathways, preventing smooth muscle contraction, glandular secretion, and other excitatory responses mediated by these receptor subtypes.

  • M2 and M4 Receptor Blockade: These receptors couple to Gi/o proteins. ACh activation of M2 and M4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization and a decrease in cellular excitability, particularly in cardiac tissue. By antagonizing M2 and M4 receptors, this compound prevents these inhibitory effects, leading to an increase in heart rate and reversal of vagal tone.

Signaling Pathway of Muscarinic Receptor Antagonism by this compound cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell Membrane cluster_2 Intracellular Signaling ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor (M1, M3, M5) ACh->mAChR Binds & Activates mAChR2 Muscarinic ACh Receptor (M2, M4) ACh->mAChR2 Binds & Activates Gq11 Gq/11 mAChR->Gq11 Activates Gio Gi/o mAChR2->Gio Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response1 Physiological Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Response1 PKC->Response1 AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Response2 Physiological Response (e.g., Decreased Heart Rate) cAMP->Response2 Atropine_MN This compound Atropine_MN->mAChR Blocks Atropine_MN->mAChR2 Blocks

Caption: Antagonism of Muscarinic Receptor Signaling by this compound.

Experimental Protocols

Radioligand Binding Assay: Competitive Inhibition

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for muscarinic receptors using [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist radioligand.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

  • [3H]-N-methylscopolamine ([3H]-NMS)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well microplate, add in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding (NSB): A high concentration of a non-labeled universal muscarinic antagonist (e.g., 10 µM atropine).

    • Competition: Serial dilutions of this compound.

  • Add [3H]-NMS to all wells at a final concentration close to its Kd.

  • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis prep_membranes Prepare Cell Membranes with mAChRs incubation Incubate Membranes, [3H]-NMS, and this compound in 96-well plate prep_membranes->incubation prep_ligands Prepare Serial Dilutions of this compound and [3H]-NMS prep_ligands->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing scintillation Scintillation Counting washing->scintillation analysis Calculate Specific Binding and Determine IC50/Ki scintillation->analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Functional Assay: Calcium Mobilization

This protocol describes a calcium mobilization assay to assess the functional antagonist activity of this compound at M1, M3, and M5 muscarinic receptors.

Materials:

  • Cells stably expressing the human M1, M3, or M5 muscarinic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound.

  • Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom microplate and culture overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubate the cells with the different concentrations of this compound or vehicle for a specified period (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a fixed concentration of the muscarinic agonist (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

  • Calculate the IC50 value of this compound from the concentration-response curve of inhibition.

Functional Assay: cAMP Measurement

This protocol describes a cAMP assay to assess the functional antagonist activity of this compound at M2 and M4 muscarinic receptors.

Materials:

  • Cells stably co-expressing the human M2 or M4 muscarinic receptor and a cAMP biosensor (e.g., GloSensor).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • This compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Muscarinic agonist (e.g., acetylcholine).

  • Luminometer.

Procedure:

  • Plate the cells in a 96-well white-walled microplate and culture overnight.

  • Equilibrate the cells with the cAMP biosensor substrate according to the manufacturer's protocol.

  • Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubate the cells with the different concentrations of this compound or vehicle.

  • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Simultaneously or shortly after, add a fixed concentration of the muscarinic agonist to inhibit the forskolin-stimulated cAMP production.

  • Measure the luminescence signal, which is inversely proportional to the intracellular cAMP concentration.

  • Determine the ability of this compound to reverse the agonist-induced inhibition of cAMP production.

  • Calculate the IC50 value of this compound from the concentration-response curve.

Pharmacokinetics

The pharmacokinetic profile of this compound is largely dictated by its quaternary ammonium structure.

Pharmacokinetic ParameterDescription
Absorption Poorly absorbed from the gastrointestinal tract due to its high polarity. Systemic effects are typically achieved through parenteral administration.
Distribution Largely restricted to the peripheral tissues. The positive charge significantly limits its ability to cross the blood-brain barrier, resulting in minimal central nervous system effects.
Metabolism Undergoes limited metabolism.
Excretion Primarily excreted unchanged in the urine.

Conclusion

This compound is a potent, non-selective, and peripherally acting competitive antagonist of muscarinic acetylcholine receptors. Its mechanism of action is well-characterized, involving the blockade of all five muscarinic receptor subtypes and the subsequent inhibition of their downstream signaling pathways. The quaternary ammonium structure of this compound is a key determinant of its pharmacokinetic profile, conferring peripheral selectivity by limiting its access to the central nervous system. This distinct pharmacological profile makes this compound an invaluable tool for both basic research into the functioning of the autonomic nervous system and for clinical applications where peripheral anticholinergic effects are desired without central side effects. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other muscarinic receptor antagonists.

References

Atropine Methyl Nitrate: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Atropine (B194438) methyl nitrate (B79036) is a synthetically derived quaternary ammonium (B1175870) compound of atropine, a naturally occurring tertiary amine alkaloid. This structural modification, the addition of a methyl group to the nitrogen atom, results in a positively charged molecule with significant pharmacological implications. Primarily, its quaternary structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) effects while retaining potent peripheral anticholinergic activity. This profile makes atropine methyl nitrate a valuable tool in pharmacology research and a therapeutic agent in specific clinical contexts where peripheral muscarinic receptor blockade is desired without central side effects.

This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and the experimental methodologies used to characterize it.

Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). It binds reversibly to these receptors, preventing the neurotransmitter acetylcholine (ACh) from binding and eliciting a response. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body, mediating parasympathetic nervous system responses in various organs and tissues, including smooth muscle, cardiac muscle, and exocrine glands.

There are five genetically distinct subtypes of muscarinic receptors (M1-M5), each with unique tissue distribution and signaling pathways:

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ-subunits of these G-proteins can also directly modulate ion channels, such as opening potassium channels.

Atropine and its derivatives are generally considered non-selective antagonists, exhibiting affinity for all five muscarinic receptor subtypes.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its antagonism at peripheral muscarinic receptors. These effects are dose-dependent and manifest in various organ systems.

In Vitro Pharmacology

Binding Affinity:

Receptor SubtypeTest CompoundRadioligandCell LineIC50 (nM)Approximate Ki (nM)
M1Atropine Sulfate (B86663)[3H]-NMSCHO2.22 ± 0.60~1.1
M2Atropine Sulfate[3H]-NMSCHO4.32 ± 1.63~2.2
M3Atropine Sulfate[3H]-NMSCHO4.16 ± 1.04~2.1
M4Atropine Sulfate[3H]-NMSCHO2.38 ± 1.07~1.2
M5Atropine Sulfate[3H]-NMSCHO3.39 ± 1.16~1.7
Note: Ki values are approximated from IC50 values using the Cheng-Prusoff equation, assuming a competitive interaction and a radioligand concentration equal to its Kd. [3H]-NMS is N-methylscopolamine, a commonly used radiolabeled muscarinic antagonist. Data presented is for atropine sulfate as a surrogate for this compound.[1]

Functional Antagonism:

The potency of a competitive antagonist in a functional assay is often expressed as the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist. Schild analysis is the classical method for determining the pA2 value.

Tissue PreparationAgonistAntagonistpA2 Value
Guinea Pig IleumAcetylcholineAtropine9.93 ± 0.04
Guinea Pig Gastric FundusBethanecholAtropine8.16
Note: Data presented is for atropine as a surrogate for this compound.[2][3]
In Vivo Pharmacology

The peripheral effects of this compound are predictable based on its muscarinic receptor antagonism. These include:

  • Cardiovascular: Tachycardia, due to blockade of M2 receptors on the sinoatrial node.

  • Gastrointestinal: Reduced gastric acid secretion, decreased motility and tone of the gastrointestinal tract.

  • Respiratory: Bronchodilation and reduction of respiratory secretions.

  • Ocular: Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).

  • Exocrine Glands: Inhibition of salivation, lacrimation, and sweating.

A key pharmacodynamic feature of this compound is its significantly reduced CNS activity compared to atropine, owing to its poor penetration of the blood-brain barrier.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its quaternary ammonium structure, which influences its absorption, distribution, metabolism, and excretion (ADME). Specific pharmacokinetic data for this compound is limited; therefore, data for atropine is presented as a reference.

ParameterValue (for Atropine)Route of AdministrationSpecies
Tmax (Time to Peak Concentration) ~30 minutesIntramuscularHuman
Half-life (t1/2) 2-4 hoursIntravenous/IntramuscularHuman
Bioavailability ~25%OralHuman
Protein Binding 14-22%-Human
Metabolism Hepatic (hydrolysis)-Human
Excretion Renal (15-50% as unchanged drug)-Human
Note: This data is for atropine and may differ for this compound. The bioavailability of the quaternary amine is expected to be lower and more variable after oral administration.[4]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes the determination of the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Objective: To determine the Ki of this compound at human M1-M5 muscarinic receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of unlabeled atropine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well Filter Plates (e.g., GF/C glass fiber filters).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a predetermined optimal protein concentration.

  • Compound Dilution: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Vehicle (for total binding), unlabeled atropine (for non-specific binding), or this compound dilution.

    • [3H]-NMS solution (at a concentration close to its Kd).

    • Cell membrane suspension to initiate the binding reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Terminate the incubation by rapidly filtering the plate contents through the filter mat using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding prep Preparation of Reagents (Membranes, Radioligand, Test Compound) plate Assay Plate Setup (Total, Non-specific, Competition Wells) prep->plate incubate Incubation (Equilibrium Binding) plate->incubate filter Filtration and Washing (Separation of Bound and Free Ligand) incubate->filter count Scintillation Counting (Quantification of Radioactivity) filter->count analyze Data Analysis (IC50 and Ki Determination) count->analyze

Isolated Organ Bath (Schild Analysis)

This protocol describes the determination of the functional antagonist potency (pA2) of this compound.

Objective: To determine the pA2 value of this compound against an agonist (e.g., acetylcholine) in an isolated smooth muscle preparation (e.g., guinea pig ileum).

Materials:

  • Guinea pig ileum segment.

  • Organ bath with an isometric force transducer.

  • Physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Agonist: Acetylcholine.

  • Antagonist: this compound.

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Mount the tissue segment in the organ bath under a resting tension.

  • Equilibration: Allow the tissue to equilibrate in the physiological salt solution for at least 60 minutes, with regular washes.

  • Control Curve: Obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of the agonist to the bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of this compound to the bath and incubate for a predetermined period (e.g., 30 minutes) to allow for equilibrium.

  • Second Agonist Curve: In the continued presence of this compound, obtain a second cumulative concentration-response curve for acetylcholine.

  • Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 in its absence.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

    • Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.

experimental_workflow_schild_analysis prep Tissue Preparation and Mounting equil Equilibration prep->equil control Control Agonist Concentration-Response Curve equil->control antag_inc Antagonist Incubation control->antag_inc agonist_curve Agonist Concentration-Response Curve in presence of Antagonist antag_inc->agonist_curve repeat Repeat with Increasing Antagonist Concentrations agonist_curve->repeat analyze Schild Plot Analysis (pA2 Determination) repeat->analyze

Signaling Pathways

This compound, by blocking muscarinic receptors, inhibits the downstream signaling cascades initiated by acetylcholine.

gq_coupled_signaling ach Acetylcholine receptor receptor ach->receptor Activates atropine This compound atropine->receptor Blocks pip2 PIP2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->response pkc->response g_protein g_protein receptor->g_protein Activates plc plc g_protein->plc Activates plc->pip2 Hydrolyzes

gi_coupled_signaling ach Acetylcholine receptor receptor ach->receptor Activates atropine This compound atropine->receptor Blocks atp ATP camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka response Cellular Response (e.g., Decreased Heart Rate) pka->response k_channel K⁺ Channel hyperpolarization Hyperpolarization k_channel->hyperpolarization hyperpolarization->response g_protein g_protein receptor->g_protein Activates g_protein->k_channel Activates (βγ subunit) ac ac g_protein->ac Inhibits ac->atp Converts

Conclusion

This compound is a potent, non-selective peripheral muscarinic receptor antagonist. Its quaternary ammonium structure confers distinct pharmacokinetic properties, most notably its inability to readily cross the blood-brain barrier, which makes it a valuable pharmacological tool for differentiating central and peripheral muscarinic effects. While specific quantitative data for the methyl nitrate derivative is not as abundant as for atropine sulfate, the established pharmacological principles and experimental methodologies provide a robust framework for its characterization. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with this important compound.

References

Atropine Methyl Nitrate: A Technical Guide to its Antagonism of Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atropine (B194438) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of atropine, is a potent competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its positively charged nitrogen atom restricts its ability to cross the blood-brain barrier, making it a peripherally acting agent with a distinct therapeutic and toxicological profile compared to its parent compound, atropine. This technical guide provides an in-depth overview of the pharmacological properties of atropine methyl nitrate, focusing on its interaction with the five muscarinic receptor subtypes (M1-M5). This document includes a compilation of quantitative binding and functional data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development.

Introduction to Muscarinic Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] The five subtypes of muscarinic receptors are differentially expressed throughout the body and are coupled to distinct intracellular signaling pathways.[2] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[3] M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[3]

Atropine and its derivatives, including this compound, act as competitive antagonists at these receptors, blocking the effects of acetylcholine and other muscarinic agonists.[4][5] The degree of receptor blockade and the resulting physiological effect are dependent on the concentration of the antagonist and its affinity for the specific receptor subtype.

Quantitative Data: Binding Affinity and Functional Potency

Table 1: Comparative Binding Affinities (Ki) of Atropine at Human Muscarinic Receptor Subtypes

Antagonist M1 (pKi) M2 (pKi) M3 (pKi) M4 (pKi) M5 (pKi)

| Atropine | 8.9 - 9.2 | 9.0 - 9.3 | 9.2 - 9.5 | 8.9 - 9.2 | 8.7 |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). Data compiled from multiple sources expressing cloned human muscarinic receptors in CHO or Sf9 cells.[6][7][8] The ranges reflect variability across different studies.

Table 2: Functional Antagonist Potency (pA2) of Atropine in Various Tissues

Tissue Predominant Receptor Subtype Agonist pA2 Value Reference
Guinea Pig Ileum M3 Carbachol 8.60 - 8.72 [9]
Guinea Pig Atria M2 Bethanechol ~9.0 [10]
Rat Pancreatic Acini M3 Carbachol 9.15 [11]
Human Umbilical Vein M1/M3 Acetylcholine 9.67 (pKB) [3]
SHR Aorta (Endothelium-dependent contraction) M3 Acetylcholine 9.48 [4]
SHR Aorta (Endothelium-dependent relaxation) M3 Acetylcholine 9.15 [4]

| Human Forearm Vasculature | M3 | Methacholine | 8.03 |[12] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[13] This is a measure of antagonist potency in functional assays.

Table 3: In Vivo Dose-Response Data for this compound

Species Effect Route of Administration Effective Dose Reference
Dog Bradycardia (low dose) In vivo 0.0012 mg/kg [1]
Dog Tachycardia (intermediate dose) In vivo - [1]
Dog Transient Heart Rate Decrease (high dose) In vivo >3 mg/kg [1]
Human (Asthmatic Patients) Maximum Bronchodilation Inhaled (wet aerosol) 1.5 mg [2][3]

| Rat | Increased Fos-like immunoreactivity in myenteric plexus | Intraperitoneal | 0.05, 0.5, 25 mg/kg |[14] |

Experimental Protocols

Radioligand Competition Binding Assay for Muscarinic Receptors

This protocol describes a method to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

Materials:

  • Cell membranes from CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

  • Non-specific binding control: Atropine (10 µM).

  • Test compound: this compound, serially diluted.

  • 96-well filter plates (e.g., Unifilter-96, GF/B).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer and centrifuge. Resuspend the final pellet in assay buffer to a predetermined optimal protein concentration.[11]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding) or serially diluted this compound.

    • 50 µL of [3H]-NMS solution (at a concentration near its Kd).

    • 150 µL of the cell membrane suspension to initiate the reaction (final volume 250 µL).

  • Incubation: Seal the plate and incubate for 3 hours at room temperature with gentle agitation.[11]

  • Harvesting: Terminate the assay by rapid vacuum filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.[11]

  • Counting: Dry the filter plate overnight. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization in Gq-Coupled Receptors (M1, M3, M5)

This protocol outlines a method to measure the antagonist effect of this compound on agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing M1, M3, or M5 receptors.

  • Culture medium (e.g., DMEM/F12 with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial calcium assay kit).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (to inhibit dye extrusion).

  • Muscarinic agonist (e.g., carbachol).

  • Test compound: this compound.

  • 96-well or 384-well black-walled, clear-bottom plates.

  • Fluorescence microplate reader with an injection system (e.g., FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (containing probenecid) to each well. Incubate for 1 hour at 37°C.[15]

  • Antagonist Incubation: After dye loading, replace the dye solution with assay buffer containing various concentrations of this compound or vehicle. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Calcium Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading. Inject the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the control (agonist alone) against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression.

Functional Assay: cAMP Accumulation in Gi-Coupled Receptors (M2, M4)

This protocol details a method to assess the antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production in cells expressing Gi-coupled muscarinic receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing M2 or M4 receptors.

  • Culture medium.

  • Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • Muscarinic agonist (e.g., acetylcholine).

  • Test compound: this compound.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Microplate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed cells into appropriate microplates and culture overnight.

  • Assay:

    • Aspirate the culture medium and add stimulation buffer containing various concentrations of this compound.

    • Add the muscarinic agonist (at its EC80 concentration for cAMP inhibition) and a fixed concentration of forskolin to all wells except the basal and forskolin-only controls.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. The IC50 value, representing the concentration of antagonist that reverses 50% of the agonist-induced inhibition, can be determined by non-linear regression.

Visualizations: Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

Muscarinic_Signaling cluster_Gq Gq/11-coupled (M1, M3, M5) cluster_Gi Gi/o-coupled (M2, M4) ACh_Gq Acetylcholine M135 M1, M3, M5 Receptor ACh_Gq->M135 Gq Gq/11 M135->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response_Gq Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca->Response_Gq PKC->Response_Gq ACh_Gi Acetylcholine M24 M2, M4 Receptor ACh_Gi->M24 Gi Gi/o M24->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA inhibition of activation Response_Gi Cellular Response (e.g., decreased heart rate, neuronal inhibition) PKA->Response_Gi Atropine This compound Atropine->M135 Atropine->M24

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow for Radioligand Competition Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (expressing receptor subtype) Incubation Incubate: Membranes + Radioligand + Antagonist/Vehicle Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand ([3H]-NMS) Ligand_Prep->Incubation Antagonist_Prep Prepare Serial Dilutions (this compound) Antagonist_Prep->Incubation Filtration Separate Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Plotting Plot % Inhibition vs. [Antagonist] Counting->Plotting IC50 Determine IC50 (Non-linear Regression) Plotting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Radioligand competition binding assay workflow.

Logical Diagram of Competitive Antagonism

Competitive_Antagonism cluster_receptor Muscarinic Receptor Receptor Orthosteric Binding Site Response Cellular Response Receptor->Response Signal Transduction ACh Acetylcholine (Agonist) ACh->Receptor Binds & Activates AMN This compound (Antagonist) AMN->Receptor Binds & Blocks

Caption: Competitive antagonism at the muscarinic receptor.

Conclusion

This compound is a non-selective, high-affinity competitive antagonist of all five muscarinic acetylcholine receptor subtypes. Its peripheral action, a consequence of its quaternary ammonium structure, makes it a valuable tool for dissecting the roles of peripheral versus central muscarinic systems and a clinically useful agent in specific contexts, such as the treatment of bronchospasm. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize the pharmacology of this compound and to develop novel, subtype-selective muscarinic receptor modulators with improved therapeutic profiles. Further studies directly comparing the binding affinities of this compound across all five human recombinant muscarinic receptor subtypes would be beneficial to refine our understanding of its pharmacological profile.

References

Atropine Methyl Nitrate and the Blood-Brain Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) methyl nitrate (B79036) is a peripherally acting muscarinic antagonist. Its utility in pharmacology and clinical medicine is largely defined by its limited ability to cross the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the physicochemical properties and experimental data related to the BBB permeability of atropine methyl nitrate, with its parent compound, atropine, as a key comparator. Understanding the factors that govern its low central nervous system (CNS) penetration is crucial for drug development professionals aiming to design peripherally restricted agents or, conversely, to overcome the BBB for centrally acting therapeutics.

Physicochemical Properties and Blood-Brain Barrier Permeability

The significant difference in BBB permeability between atropine and this compound is primarily attributable to their distinct physicochemical properties. Atropine, a tertiary amine, can exist in both ionized and non-ionized forms at physiological pH, with the non-ionized form being more lipid-soluble and thus more capable of diffusing across the lipid membranes of the BBB. In contrast, this compound is a quaternary ammonium (B1175870) salt, meaning it carries a permanent positive charge. This charge dramatically increases its polarity and reduces its lipophilicity, thereby severely restricting its passage across the BBB.

Table 1: Comparative Physicochemical and Permeability Data

PropertyAtropineThis compoundReference(s)
Molecular Weight ( g/mol ) 289.37366.41[1][2]
LogP 1.832.31840[3][4]
pKa 9.7 - 9.9Not applicable (permanently charged)[5][6]
Topological Polar Surface Area (Ų) 49.8109[7][8]
Brain-to-Plasma Ratio (Kp) ~1 (in mice)Not available (expected to be very low)[9]
BBB Permeability Classification CNS-penetrantPeripherally restricted[10][11][12]

The higher molecular weight, significantly larger polar surface area, and permanent charge of this compound are all key factors contributing to its negligible BBB penetration.

Experimental Assessment of Blood-Brain Barrier Permeability

A variety of experimental models are employed to determine the extent to which a compound can cross the BBB. These can be broadly categorized into in vivo, in situ, and in vitro methods.

In Vivo Methods

In vivo studies in animal models provide the most physiologically relevant data on BBB permeability. A common method involves the administration of the compound to the animal, followed by the collection of blood and brain tissue at various time points to determine the brain-to-plasma concentration ratio (Kp).

Experimental Workflow: In Vivo Determination of Brain-to-Plasma Ratio (Kp)

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Analysis & Calculation a Administer Compound (e.g., IV, IP) b Collect Blood Samples (time course) a->b c Euthanize Animal & Collect Brain Tissue a->c d Isolate Plasma b->d e Homogenize Brain Tissue c->e f Quantify Compound Concentration (e.g., LC-MS/MS) d->f e->f g Calculate Kp: [Brain]/[Plasma] f->g

Caption: Workflow for in vivo determination of the brain-to-plasma concentration ratio (Kp).

In Situ Brain Perfusion

The in situ brain perfusion technique offers a more controlled environment to study BBB transport by replacing the animal's blood with a perfusate containing the compound of interest. This method allows for the calculation of the permeability-surface area (PS) product, a measure of the rate of transport across the BBB.

Experimental Protocol: In Situ Brain Perfusion in Rats

  • Animal Preparation: The rat is anesthetized, and the common carotid artery is exposed.

  • Catheterization: A catheter is inserted into the common carotid artery for the infusion of the perfusate. The external carotid artery may be ligated to direct flow to the brain.

  • Perfusion: The perfusion fluid, typically a buffered saline solution containing the test compound at a known concentration, is infused at a constant rate.

  • Termination and Sample Collection: After a short perfusion period (e.g., 30-60 seconds), the animal is decapitated, and the brain is removed.

  • Analysis: The concentration of the compound in the brain tissue is determined, and the PS product is calculated.

Logical Diagram: In Situ Brain Perfusion Setup

G pump Perfusion Pump perfusate Perfusate with Test Compound animal Anesthetized Rat perfusate->animal Infusion via Carotid Artery brain Brain

Caption: Simplified schematic of an in situ brain perfusion experiment.

In Vitro Models

In vitro models, such as those using Caco-2 or Madin-Darby canine kidney (MDCK) cell monolayers, provide a high-throughput method for screening the permeability of compounds. These cells form tight junctions and can be used to model the barrier properties of the BBB.

Experimental Protocol: In Vitro Transwell Assay

  • Cell Culture: Caco-2 or MDCK cells are seeded on a microporous membrane in a Transwell insert. The cells are cultured until they form a confluent monolayer with high transepithelial electrical resistance (TEER), indicating the formation of tight junctions.

  • Compound Addition: The test compound is added to the apical (donor) side of the Transwell.

  • Sampling: Samples are taken from the basolateral (receiver) side at various time points.

  • Analysis: The concentration of the compound in the receiver chamber is measured, and the apparent permeability coefficient (Papp) is calculated.

Signaling Pathway: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

The primary mechanism of action for both atropine and this compound is the competitive antagonism of muscarinic acetylcholine receptors. Due to its inability to cross the BBB, this compound's effects are confined to the peripheral nervous system.

G cluster_0 Peripheral Nervous System cluster_1 Central Nervous System ACh Acetylcholine (ACh) mAChR_P Muscarinic Receptor (Peripheral) ACh->mAChR_P Binds & Activates Effect_P Parasympathetic Effect (e.g., bradycardia, salivation) mAChR_P->Effect_P Initiates AMN This compound AMN->mAChR_P Blocks BBB Blood-Brain Barrier AMN->BBB Does Not Cross mAChR_C Muscarinic Receptor (Central) Effect_C Central Effects (e.g., cognitive function) mAChR_C->Effect_C Modulates Atropine Atropine Atropine->mAChR_C Blocks Atropine->BBB Crosses ACh_C Acetylcholine (ACh) ACh_C->mAChR_C Binds & Activates

Caption: Differential sites of action for atropine and this compound.

Conclusion

The permanently charged quaternary ammonium structure of this compound renders it significantly less permeable to the blood-brain barrier compared to its tertiary amine parent, atropine. This is quantitatively supported by its higher polar surface area and is the basis for its use as a peripherally selective muscarinic antagonist. While direct comparative in vivo permeability data is sparse, the collective evidence from physicochemical properties and pharmacological studies unequivocally demonstrates its restricted access to the central nervous system. The experimental protocols detailed herein provide a framework for the continued investigation of BBB permeability for novel chemical entities, a critical step in modern drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Purification of Atropine Methyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis and purification methods for atropine (B194438) methyl nitrate (B79036), a quaternary ammonium (B1175870) compound derived from atropine. This document is intended for an audience with a strong background in synthetic organic chemistry and pharmaceutical development. The information is compiled from available chemical literature and aims to provide a comprehensive understanding of the manufacturing processes.

Atropine methyl nitrate is a muscarinic antagonist that, due to its quaternary ammonium structure, does not cross the blood-brain barrier, thus limiting its effects to the peripheral nervous system. This property makes it a valuable compound in pharmacological research and as a therapeutic agent where peripheral anticholinergic effects are desired without central nervous system side effects.

What follows are the two principal methods reported for the synthesis of this compound.

Method 1: Direct Quaternization of Atropine with Methyl Nitrate

This method involves the direct N-methylation of the tertiary amine in the atropine molecule using methyl nitrate. This is a common strategy for the synthesis of quaternary ammonium salts from their corresponding tertiary amines.

Experimental Protocol

The synthesis is carried out by reacting atropine with methyl nitrate in a methanolic solution.[1][2][3] The elevated temperature and pressure (as the reaction is carried out above the boiling point of the solvent) facilitate the quaternization reaction.

A solution of 28.9 g of atropine in 100 g of methanol (B129727) is prepared.[1][2][3] To this solution, 7.7 g of methyl nitrate is added.[1][2][3] The reaction mixture is then heated to 110°C for 2 hours.[1][2][3] Following the reaction, the methanol is removed by evaporation. The resulting crude this compound is then purified by crystallization.[1][2][3] The purified product has a melting point of 163°C.[1][2][3]

While the specific crystallization solvent is not detailed in the available literature, common solvents for the recrystallization of polar organic salts include short-chain alcohols (such as ethanol (B145695) or isopropanol), or mixed solvent systems involving a good solvent and an anti-solvent.

Quantitative Data
ParameterValueReference
Reactants
Atropine28.9 g[1][2][3]
Methyl Nitrate7.7 g[1][2][3]
Solvent
Methanol100 g[1][2][3]
Reaction Conditions
Temperature110°C[1][2][3]
Reaction Time2 hours[1][2][3]
Product Properties
Melting Point163°C[1][2][3]
Yield Not Reported

Process Workflow

G cluster_synthesis Synthesis cluster_purification Purification Atropine Atropine ReactionMixture Reaction Mixture Atropine->ReactionMixture MethylNitrate Methyl Nitrate MethylNitrate->ReactionMixture Methanol Methanol Methanol->ReactionMixture Heating Heat to 110°C for 2 hours ReactionMixture->Heating Evaporation Evaporation of Methanol Heating->Evaporation CrudeProduct Crude Atropine Methyl Nitrate Evaporation->CrudeProduct Crystallization Crystallization CrudeProduct->Crystallization PureProduct Pure Atropine Methyl Nitrate (M.P. 163°C) Crystallization->PureProduct

Workflow for the Direct Quaternization of Atropine.

Method 2: Salt Metathesis from Methyl Atropine Sulfate (B86663)

This synthetic route involves an ion exchange reaction, also known as salt metathesis. In this case, the sulfate anion of methyl atropine sulfate is exchanged for the nitrate anion from barium nitrate. The driving force for this reaction is the precipitation of the highly insoluble barium sulfate.

Experimental Protocol

The starting material, methyl atropine sulfate, is first prepared from methyl atropine chloride and silver nitrate.[1][2][3] A solution of 70.4 g of methyl atropine sulfate in water is prepared.[1][2][3] To this, an aqueous solution containing 26.1 g of barium nitrate is added.[1][2][3] The addition of the barium nitrate solution leads to the immediate precipitation of barium sulfate. This precipitate is removed from the reaction mixture by filtration.[1][2][3] The remaining filtrate, which contains the desired this compound, is then concentrated to yield the final product.[1][2][3]

The available literature does not specify the concentrations of the aqueous solutions, the reaction temperature, or the method of concentration (e.g., evaporation under reduced pressure). Further purification steps, if any, are also not detailed.

Quantitative Data
ParameterValueReference
Reactants
Methyl Atropine Sulfate70.4 g[1][2][3]
Barium Nitrate26.1 g[1][2][3]
Solvent
WaterNot Specified[1][2][3]
Reaction Conditions
TemperatureNot Reported
Reaction TimeNot Reported
Byproduct
Barium SulfatePrecipitate[1][2][3]
Yield Not Reported

Process Workflow

G cluster_synthesis Synthesis cluster_purification Purification MethylAtropineSulfate Aqueous Methyl Atropine Sulfate ReactionMixture Reaction Mixture MethylAtropineSulfate->ReactionMixture BariumNitrate Aqueous Barium Nitrate BariumNitrate->ReactionMixture Precipitation Precipitation of Barium Sulfate ReactionMixture->Precipitation Filtration Filtration Precipitation->Filtration BariumSulfate Barium Sulfate (byproduct) Filtration->BariumSulfate Solid Filtrate Aqueous Filtrate (this compound) Filtration->Filtrate Liquid Concentration Concentration Filtrate->Concentration FinalProduct This compound Concentration->FinalProduct

Workflow for the Salt Metathesis Synthesis.

Summary and Concluding Remarks

Two distinct and viable synthetic routes to this compound have been presented. The direct quaternization method is a more direct approach, while the salt metathesis route offers an alternative that relies on the low solubility of an inorganic byproduct.

It is important to note that the available literature lacks certain critical experimental details, most notably the reaction yields for both methods and specific parameters for the purification steps, such as crystallization solvents and the concentrations of aqueous solutions. For researchers and drug development professionals looking to implement these syntheses, further process development and optimization would be necessary to establish a robust and scalable manufacturing process. This would include, but not be limited to, determining optimal reaction concentrations, temperatures, and times, as well as developing and validating analytical methods to assess the purity and yield of the final product.

References

Atropine Methyl Nitrate: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability profile of Atropine (B194438) Methyl Nitrate (B79036). The information is curated to support research, development, and formulation activities. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for stability analysis are provided.

Core Chemical and Physical Properties

Atropine methyl nitrate is a quaternary ammonium (B1175870) salt of atropine, a tropane (B1204802) alkaloid.[1] This modification results in a molecule with distinct physicochemical characteristics compared to its parent compound, atropine. The key properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate,nitrate[2]
CAS Number 52-88-0[3][4]
Molecular Formula C18H26N2O6[3][4]
Molecular Weight 366.41 g/mol [3][4][5]
Appearance White to beige powder or crystals.[2][6]
Melting Point 163°C[2][3][4]
Solubility H2O: 50 mg/mL; Freely soluble in water or alcohol; Very slightly soluble in chloroform (B151607) and ether.[2][3][7]
LogP 2.31840[2]
pKa Not directly available for the quaternary amine. The pKa of the parent compound atropine is 9.8.[7]
Storage Temperature -20°C[3][4]

Stability Profile and Degradation Pathways

The stability of this compound is a critical factor in its formulation and storage. The ester linkage in the molecule is susceptible to hydrolysis, which is the primary degradation pathway. The rate of degradation is significantly influenced by pH and temperature.

Key Stability Considerations:

  • Hydrolysis: Atropine is known to hydrolyze in aqueous solutions, breaking down into tropic acid and tropine.[8][9] This reaction is catalyzed by both acid and base. The pH of minimum hydrolysis for atropine is in the acidic range, varying with temperature (e.g., pH 4.11 at 0°C to pH 3.24 at 100°C).[8] Ophthalmic formulations of atropine are often buffered to an acidic pH to enhance stability.[10]

  • Dehydration: Under basic conditions, atropine can undergo dehydration to form apoatropine.[9]

  • Oxidative Degradation: While hydrolysis is the main pathway, the potential for oxidative degradation should also be considered during forced degradation studies.

  • Photostability: Atropine is generally considered stable under photolytic conditions.

  • Thermal Stability: The compound is susceptible to degradation at elevated temperatures.

The degradation pathways of the core atropine structure are illustrated below.

G Atropine Degradation Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions Atropine Atropine TropicAcid Tropic Acid Atropine->TropicAcid Hydrolysis Tropine Tropine Atropine->Tropine Hydrolysis Apoatropine Apoatropine Atropine->Apoatropine Dehydration

Caption: Degradation of Atropine under Acidic and Basic Conditions.

Experimental Protocols

Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Reflux the solution at 60°C for 30 minutes. If no significant degradation is observed, a higher concentration of acid (e.g., 1 N HCl) or a longer duration may be used.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Reflux the solution at 60°C for 30 minutes.

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature. Monitor the reaction over several hours.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C) for a specified period. Also, expose a solution of the drug to heat.

  • Photodegradation: Expose a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples using a suitable analytical method, such as the HPLC method described below, to identify and quantify the degradation products.

G Forced Degradation Workflow Start Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1N HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H2O2, RT) Stress->Oxidation Thermal Thermal Degradation (70°C) Stress->Thermal Photo Photodegradation (ICH Q1B) Stress->Photo Analysis Analyze Samples by Stability-Indicating Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a Forced Degradation Study.

Stability-Indicating HPLC Method

A validated stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients.

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 20 µL.

  • Preparation of Solutions:

    • Standard Solution: Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Sample Solution: Prepare the sample solution (from the forced degradation study or a formulated product) at a similar concentration.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze the stressed samples to ensure that the peaks of the degradation products are well-resolved from the main this compound peak. Peak purity analysis should be performed.

    • Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a specified range.

    • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo or sample matrix.

    • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Unlike atropine, its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thus primarily exerting its effects on the peripheral nervous system. It blocks the action of acetylcholine at parasympathetic neuroeffector junctions.

G Mechanism of Action of this compound ACh Acetylcholine (ACh) mAChR Muscarinic Acetylcholine Receptor (mAChR) ACh->mAChR Binds and Activates AMN Atropine Methyl Nitrate (AMN) AMN->mAChR Competitively Binds and Blocks Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) mAChR->Response NoResponse Blocked Cellular Response mAChR->NoResponse

References

Atropine Methyl Nitrate (CAS 52-88-0): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) methyl nitrate (B79036) (CAS 52-88-0) is a quaternary ammonium (B1175870) derivative of atropine, a well-known tropane (B1204802) alkaloid.[1] This modification results in a peripherally acting muscarinic acetylcholine (B1216132) receptor antagonist that does not readily cross the blood-brain barrier.[2][3] Its distinct pharmacological profile makes it a valuable tool in research to differentiate between central and peripheral cholinergic effects, as well as a therapeutic agent in various clinical applications. This technical guide provides a comprehensive overview of atropine methyl nitrate, including its chemical and physical properties, mechanism of action, synthesis, and detailed experimental protocols for its use. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in water and organic solvents.[1]

PropertyValueReference
CAS Number 52-88-0[1]
Molecular Formula C₁₈H₂₆N₂O₆[2]
Molecular Weight 366.41 g/mol [4]
Melting Point 163 °C[4]
Water Solubility >55 µg/mL (at pH 7.4)[2]
Synonyms Methylatropine nitrate, Atropine methonitrate, Eumydrin[1][5]
InChI Key NEDVJZNVOSNSHF-KUMOIWDRNA-N[1]
SMILES C[N+]1(C)[C@H]2CC[C@@H]1C--INVALID-LINK--OC(=O)C(CO)c3ccccc3.--INVALID-LINK--([O-])[O-][1]

Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2][3] Unlike its parent compound, atropine, the quaternary ammonium structure of this compound limits its ability to cross the blood-brain barrier.[2][3] This property makes it a selective antagonist of peripheral mAChRs.

The antagonism of mAChRs by this compound blocks the effects of acetylcholine in the peripheral nervous system. This leads to a variety of physiological responses, including:

  • Reduction of secretions: It can suppress mucus production and respiratory secretions.[2][3]

  • Bronchodilation: It is used to treat airway obstruction in conditions like asthma.[6][7]

  • Mydriasis: It can cause dilation of the pupils.[2]

  • Cardiovascular effects: It can be used to block parasympathetic signaling to the heart.[2]

Signaling Pathways

As a muscarinic antagonist, this compound blocks the signaling cascades initiated by the binding of acetylcholine to its receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). These receptors are linked to different downstream signaling pathways.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By blocking these receptors, this compound prevents the cellular responses mediated by these pathways.

muscarinic_signaling_pathways cluster_m1_m3_m5 M1, M3, M5 Receptor Pathway cluster_m2_m4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 Acetylcholine PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 Atropine_MN1 Atropine Methyl Nitrate Atropine_MN1->M1_M3_M5 Blocks M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o Acetylcholine AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Cellular_Response2 Cellular Response cAMP->Cellular_Response2 Decreased levels lead to Atropine_MN2 Atropine Methyl Nitrate Atropine_MN2->M2_M4 Blocks

Caption: Muscarinic acetylcholine receptor signaling pathways blocked by this compound.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound have been described.[3][8]

Method 1: From Atropine and Methyl Nitrate [3][8]

  • Dissolve 28.9 g of atropine in 100 g of methanol.

  • Add 7.7 g of methyl nitrate to the solution.

  • Heat the mixture at 110°C for 2 hours.

  • Evaporate the methanol.

  • Crystallize the resulting this compound. The expected melting point is 163°C.

Method 2: From Methyl Atropine Sulfate (B86663) [3][8]

  • Prepare a solution of 70.4 g of methyl atropine sulfate in water.

  • Add an aqueous solution containing 26.1 g of barium nitrate. This will precipitate barium sulfate.

  • Filter the mixture to remove the barium sulfate precipitate.

  • Concentrate the filtrate to obtain this compound.

synthesis_workflows cluster_method1 Method 1: From Atropine and Methyl Nitrate cluster_method2 Method 2: From Methyl Atropine Sulfate A1 Dissolve Atropine in Methanol A2 Add Methyl Nitrate A1->A2 A3 Heat at 110°C A2->A3 A4 Evaporate Methanol A3->A4 A5 Crystallize Product A4->A5 B1 Dissolve Methyl Atropine Sulfate in Water B2 Add Barium Nitrate Solution B1->B2 B3 Filter Barium Sulfate Precipitate B2->B3 B4 Concentrate Filtrate B3->B4 B5 Obtain Product B4->B5

Caption: Synthesis workflows for this compound.
In Vivo Studies

4.2.1. Suppression of Mucus Production and Respiratory Secretions in Rats [2][3]

  • Objective: To evaluate the effect of this compound on respiratory secretions.

  • Animal Model: Rats.

  • Drug Administration: The specific dosage and route of administration would be determined by the experimental design, but intravenous or intraperitoneal injection are common.

  • Outcome Measures: Quantification of mucus and secretion volume or composition.

4.2.2. Investigation of Xanomeline-Induced Suppression of Serum Tumor Necrosis Factor [2][3]

  • Objective: To use this compound to determine if the effects of xanomeline (B1663083) (a muscarinic agonist) on serum TNF are centrally or peripherally mediated.

  • Animal Model: Typically mice or rats.

  • Experimental Design:

    • Administer this compound to a group of animals to block peripheral muscarinic receptors.

    • Administer a vehicle control to another group.

    • Administer xanomeline to both groups.

    • Measure serum tumor necrosis factor (TNF) levels at specified time points.

  • Expected Outcome: If xanomeline's effect on TNF is peripherally mediated, it will be blocked by this compound. If the effect is central, it will not be affected.

Clinical Studies

4.3.1. Treatment of Asthma and Airway Obstruction [6][7]

  • Objective: To assess the efficacy of inhaled this compound as a bronchodilator.

  • Study Design: Double-blind, placebo-controlled crossover studies are often employed.[6]

  • Participants: Patients with a diagnosis of asthma or other obstructive airway disease.

  • Intervention: Inhalation of a nebulized solution of this compound. Doses have been studied up to 2 mg.[7]

  • Outcome Measures:

    • Forced Expiratory Volume in 1 second (FEV1) is a primary endpoint, measured at baseline and at various time points post-inhalation.[6][7]

    • Comparison with placebo and other bronchodilators (e.g., salbutamol).[7]

    • Assessment of the duration of the bronchodilator effect.[7]

Pharmacological Data

ParameterSpeciesValueRouteReference
IC₅₀ (Muscarinic Acetylcholine Receptors) Porcine (brain membranes)<0.1 nMIn vitro[9]
ED₅₀ (Reduction of acetylcholine-induced hypotension) Rat5.5 µg/kgIntravenous[9]
Oral LD₅₀ Rat1902 mg/kgOral[10]
Intraperitoneal LD₅₀ Mouse9 mg/kgIntraperitoneal[10]
Human Systemic Effects HumanMydriasis-[2]

Safety and Handling

This compound is a potent anticholinergic agent and should be handled with care.[1] It is classified as fatal if swallowed or inhaled.[2]

  • GHS Hazard Statements: H300+H330 (Fatal if swallowed or if inhaled).[2]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

    • P264: Wash hands thoroughly after handling.[2]

    • P270: Do not eat, drink or smoke when using this product.[2]

    • P271: Use only outdoors or in a well-ventilated area.[2]

    • P284: [In case of inadequate ventilation] wear respiratory protection.[2]

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

    • P405: Store locked up.[2]

    • P501: Dispose of contents/container to an approved waste disposal plant.[2]

When heated to decomposition, it emits toxic fumes of NOx.[2]

Conclusion

This compound is a valuable pharmacological tool for the specific antagonism of peripheral muscarinic acetylcholine receptors. Its inability to significantly cross the blood-brain barrier allows for the dissection of central versus peripheral cholinergic mechanisms in preclinical research. Furthermore, its clinical utility as a bronchodilator and an agent to reduce secretions has been demonstrated. Researchers and drug development professionals should adhere to strict safety protocols when handling this potent compound. This guide provides a foundational understanding of this compound to facilitate its effective and safe use in scientific investigation and therapeutic development.

References

A Technical Guide to Atropine Methyl Nitrate: A Tool for Differentiating Central and Peripheral Cholinergic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The systemic administration of cholinergic agents presents a significant challenge in neuroscience and pharmacology research due to the simultaneous activation of both central (CNS) and peripheral (PNS) nervous systems. This confounds the interpretation of experimental results, making it difficult to attribute observed effects to either central or peripheral mechanisms. Atropine (B194438) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of atropine, serves as an invaluable pharmacological tool to overcome this obstacle. Its distinct chemical structure renders it incapable of crossing the blood-brain barrier (BBB), restricting its antagonist activity to peripheral muscarinic acetylcholine (B1216132) receptors. This guide provides an in-depth overview of the properties of atropine methyl nitrate, quantitative pharmacological data, detailed experimental protocols for its use, and visual diagrams to illustrate its mechanism and application in research.

Introduction: The Cholinergic System and a Research Dilemma

The cholinergic system, utilizing acetylcholine (ACh) as its primary neurotransmitter, is fundamental to a vast array of physiological processes. It is broadly divided into:

  • Central Nervous System (CNS): Involved in cognition, memory, arousal, and motor control.

  • Peripheral Nervous System (PNS): Regulates autonomic functions such as heart rate, digestion, salivation, and smooth muscle contraction through parasympathetic pathways.

Both systems employ muscarinic acetylcholine receptors (mAChRs), of which five subtypes (M1-M5) have been identified.[1] Many pharmacological agents that target the cholinergic system are unable to distinguish between central and peripheral receptors. This lack of specificity complicates research aimed at understanding the CNS-specific roles of cholinergic pathways or developing CNS-targeted therapies, as peripheral side effects can mask or alter the central outcomes.

This compound: The Peripherally-Restricted Antagonist

Atropine is a well-known competitive, non-selective antagonist of all five muscarinic receptor subtypes.[1][2] However, its tertiary amine structure allows it to cross the blood-brain barrier, inducing both central and peripheral effects.[2] this compound is a synthetic, quaternary ammonium salt of atropine.[3] This structural modification is the key to its utility.

Mechanism of Action and Pharmacokinetics

The addition of a methyl group creates a permanent positive charge on the nitrogen atom, transforming it into a quaternary amine. This dramatically increases the molecule's polarity and reduces its lipid solubility. Consequently, this compound cannot readily diffuse across the tightly regulated, lipophilic blood-brain barrier.[3][4][5] When administered systemically (e.g., via intraperitoneal or intravenous injection), its distribution is confined to the periphery.

It acts by competitively and reversibly binding to mAChRs on peripheral organs and tissues, such as the heart, exocrine glands, and smooth muscle, effectively blocking the actions of acetylcholine in the PNS without affecting mAChRs within the CNS.[4][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for atropine and its methylated derivative. Note that specific binding affinities for this compound across all receptor subtypes are not as extensively published as for atropine sulfate; however, it is recognized as a potent, non-selective peripheral antagonist.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Atropine

AntagonistM1M2M3M4M5Source(s)
Atropine~1-2~1-2~1-2~1-2~1-2[7][8][9]

Note: Atropine is a non-selective antagonist with high affinity for all muscarinic receptor subtypes. This compound is also a potent muscarinic antagonist with an IC50 of <0.1 nM in a general radioligand binding assay.[10]

Table 2: In Vivo Efficacy Data for this compound

EffectSpeciesED50Route of AdministrationDescriptionSource(s)
Hypotension BlockadeRat5.5 µg/kg (14.3 nmol/kg)Intravenous (i.v.)Blocks acetylcholine-induced decrease in blood pressure.[10][11]
Salivation ReductionDog--Effectively reduces salivation.[10]
Mydriasis InductionDog--Causes dilation of the pupils.[10]
Heart Rate IncreaseDog--Increases heart rate by blocking vagal tone.[10]

Mandatory Visualizations

The Blood-Brain Barrier Selectivity

The fundamental principle behind the utility of this compound is its inability to cross the blood-brain barrier.

cluster_blood Bloodstream (Periphery) cluster_brain Brain (CNS) atropine Atropine (Tertiary Amine) bbb Blood-Brain Barrier (Lipid Membrane) atropine->bbb Crosses BBB methyl_atropine This compound (Quaternary Amine) methyl_atropine->bbb Blocked cns_receptor Central Muscarinic Receptor bbb->cns_receptor

Caption: Atropine crosses the BBB, while this compound does not due to its charge.

Mechanism of Peripheral Muscarinic Blockade

This compound competes with acetylcholine at peripheral receptors.

cluster_synapse Peripheral Neuroeffector Junction ACh Acetylcholine (ACh) receptor Muscarinic Receptor ACh->receptor Binds & Activates AMN Atropine Methyl Nitrate (AMN) AMN->receptor Binds & Blocks blocked Effect Inhibited effect Peripheral Effect (e.g., Salivation, Bradycardia) receptor->effect receptor->blocked effect->blocked

Caption: AMN competitively blocks peripheral muscarinic receptors from acetylcholine activation.

Experimental Protocols and Applications

The primary application of this compound is to create a "peripheral blockade" to isolate and study the central effects of another cholinergic drug.

Experimental Workflow: Isolating Central Effects of a Cholinergic Agonist

This workflow is used to determine if an observed behavioral or physiological change is due to the central action of a muscarinic agonist.

cluster_groups Experimental Groups cluster_outcomes Measure Outcomes start Start Experiment group1 Group 1: Vehicle Pre-treatment start->group1 group2 Group 2: This compound Pre-treatment start->group2 agonist Administer Systemic Muscarinic Agonist (e.g., Pilocarpine, Oxotremorine) group1->agonist group2->agonist outcomes1 Observe Central Effects (e.g., Tremors, Hypothermia) + Peripheral Effects (e.g., Salivation, Lacrimation) agonist->outcomes1 Group 1 outcomes2 Observe Central Effects ONLY (Peripheral effects are blocked) agonist->outcomes2 Group 2 conclusion Conclusion: Observed central effects are independent of peripheral stimulation. outcomes2->conclusion

Caption: Experimental design to isolate the central effects of a cholinergic agonist.

Detailed Methodology Example: Passive Avoidance Test in Rodents

This protocol is adapted from studies investigating the central cholinergic mechanisms of memory and learning.[12]

  • Objective: To determine if the memory-impairing effects of a centrally-acting muscarinic antagonist like scopolamine (B1681570) are indeed mediated by the CNS.

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Drug Preparation:

    • This compound: Dissolve in 0.9% sterile saline. Doses can range from 1.0 to 10.0 mg/kg.

    • Scopolamine Hydrobromide (Test Agent): Dissolve in 0.9% sterile saline. A typical dose is 0.5 - 1.0 mg/kg.

    • Vehicle: 0.9% sterile saline.

  • Experimental Procedure:

    • Habituation/Training: On day 1, place the animal in the illuminated compartment of a two-chamber passive avoidance apparatus. When the animal crosses into the dark compartment, a mild, brief foot shock is delivered. The latency to enter the dark compartment is recorded.

    • Drug Administration: On day 2 (retention test), animals are divided into groups:

      • Group A: Vehicle + Vehicle

      • Group B: Vehicle + Scopolamine

      • Group C: this compound + Scopolamine

    • Administer this compound (or its vehicle) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection 30-60 minutes before the retention test.

    • Administer scopolamine (or its vehicle) s.c. or i.p. 30 minutes before the retention test.

    • Retention Test: Place the animal back in the illuminated compartment and record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).

  • Expected Results & Interpretation:

    • Group A (Control) will show a long latency, indicating they remember the shock.

    • Group B (Scopolamine) will show a short latency, indicating amnesia (impaired retention).

    • If the amnesic effect of scopolamine is central, Group C (this compound + Scopolamine) should also show a short latency, as the peripheral blockade by this compound will not prevent scopolamine's central action. This confirms the central nature of the observed cognitive impairment. Studies have shown that systemic methylatropine (B1217387) does not produce retention deficits on its own, but when administered intracerebrally, it can.[12]

Conclusion

This compound is an indispensable pharmacological tool for delineating the complex interplay between the central and peripheral cholinergic systems.[4][13][14] Its inability to cross the blood-brain barrier allows researchers to selectively antagonize peripheral muscarinic receptors.[11][15] This property enables the clear attribution of behavioral and physiological outcomes to CNS mechanisms, thereby facilitating cleaner experimental designs and more accurate interpretations. For any scientist working in cholinergic pharmacology or neuroscience, a thorough understanding and correct application of this compound are crucial for advancing our knowledge of CNS function and for the development of novel, targeted therapeutics.

References

Atropine Methyl Nitrate: A Comprehensive Technical Guide to its Peripheral Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of atropine, is a potent competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its charged nature significantly restricts its passage across the blood-brain barrier, thereby localizing its anticholinergic effects primarily to the peripheral nervous system. This technical guide provides an in-depth exploration of the peripheral effects of atropine methyl nitrate, detailing its mechanism of action, pharmacokinetics, and its impact on various organ systems. The document synthesizes quantitative data from preclinical and clinical studies, presents detailed experimental protocols for assessing its activity, and illustrates key signaling pathways and experimental workflows through diagrams. This resource is intended to support researchers, scientists, and drug development professionals in their investigation and application of this important pharmacological tool.

Introduction

Atropine, an alkaloid derived from Atropa belladonna, has a long history of medicinal use due to its anticholinergic properties.[1] However, its clinical utility can be limited by central nervous system (CNS) side effects such as confusion and hallucinations, which arise from its ability to cross the blood-brain barrier.[1] this compound, a synthetically methylated derivative, was developed to mitigate these central effects.[2] As a quaternary ammonium salt, it is highly polar and less lipid-soluble, which significantly curtails its penetration into the CNS.[2][3] This peripheral selectivity makes this compound an invaluable tool for dissecting the roles of peripheral muscarinic receptors in physiological processes and for therapeutic applications where central anticholinergic actions are undesirable.

This guide will systematically review the peripheral effects of this compound, focusing on its interactions with the cardiovascular, respiratory, gastrointestinal, and urinary systems, as well as its influence on exocrine gland secretions.

Mechanism of Action

This compound exerts its effects by acting as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs).[4] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on these receptors, thereby inhibiting parasympathetic nerve stimulation of target organs.[4][5] There are five subtypes of muscarinic receptors (M1-M5), all of which are G protein-coupled receptors (GPCRs).[6] this compound does not differentiate between these subtypes. The physiological response to this compound is therefore dependent on the specific mAChR subtypes present in a given tissue and their downstream signaling pathways.

  • M1, M3, and M5 receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]

  • M2 and M4 receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. They can also directly modulate ion channels, such as opening potassium channels in the heart.[6]

By blocking these pathways, this compound effectively counteracts the "rest and digest" functions of the parasympathetic nervous system.

cluster_receptor Muscarinic Receptor Signaling cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptors ACh->M1_M3_M5 Activates M2_M4 M2, M4 Receptors ACh->M2_M4 Activates AMN This compound AMN->M1_M3_M5 Blocks AMN->M2_M4 Blocks Gq Gq/11 M1_M3_M5->Gq Gi Gi/o M2_M4->Gi PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel Opening Gi->K_channel cAMP ↓ cAMP AC->cAMP

Figure 1: Muscarinic Receptor Signaling Pathways.

Peripheral Effects on Organ Systems

The peripheral effects of this compound are widespread and reflect the distribution of muscarinic receptors throughout the body.

Cardiovascular System

The primary cardiovascular effect of this compound is an increase in heart rate (tachycardia) due to the blockade of M2 muscarinic receptors on the sinoatrial (SA) node of the heart.[7] This inhibition of parasympathetic tone allows for sympathetic influences to dominate.

Quantitative Data: Cardiovascular Effects

ParameterSpeciesDoseRouteEffectReference
Heart RateHuman0.25 mgIVAcceleration[8]
Heart RateHuman0.08 and 0.13 mgIVBradycardia (paradoxical effect)[8]
Heart RateRat0.5 mg/kg-Tachycardia slightly reduced in stress model[9]
Blood PressureHumanUp to 0.25 mgIVNo clear effect on systolic or diastolic BP[8]
Blood PressureRat--Rise in BP in stress model[9]

Experimental Protocol: Assessment of Cardiovascular Effects in Humans

A double-blind, placebo-controlled study can be conducted as follows:

  • Subjects: Healthy adult volunteers.

  • Procedure:

    • Subjects are rested in a supine position.

    • An intravenous (IV) line is established for drug administration.

    • Baseline heart rate, blood pressure, and electrocardiogram (ECG) are recorded continuously.

    • This compound (e.g., 0.08, 0.13, 0.25 mg) or saline placebo is administered intravenously.[8]

    • Cardiovascular parameters are monitored for a specified period (e.g., 60 minutes) post-injection.

  • Data Analysis: Changes in heart rate, blood pressure, and ECG intervals from baseline are compared between the this compound and placebo groups.

cluster_workflow Cardiovascular Effects Experimental Workflow start Subject Recruitment (Healthy Volunteers) baseline Baseline Measurement (HR, BP, ECG) start->baseline randomization Randomization baseline->randomization drug_admin IV Administration: This compound randomization->drug_admin Group A placebo_admin IV Administration: Saline Placebo randomization->placebo_admin Group B monitoring Continuous Monitoring (60 minutes) drug_admin->monitoring placebo_admin->monitoring data_analysis Data Analysis (Comparison of changes from baseline) monitoring->data_analysis

Figure 2: Cardiovascular Experimental Workflow.
Respiratory System

This compound causes bronchodilation and reduces secretions in the respiratory tract by blocking M3 muscarinic receptors on bronchial smooth muscle and submucosal glands.[5] This makes it effective in treating conditions characterized by bronchoconstriction and excessive mucus production.

Quantitative Data: Respiratory Effects

ParameterSpeciesDoseRouteEffectReference
Nasal Mucus ProductionHuman250 µg (4x/day)IntranasalReduction[10]
Lung Injury (BALF protein)Guinea Pig2.5 mg/kgNasalNo significant difference from saline control[11]

Experimental Protocol: Assessment of Bronchodilator Effects in Asthma Patients

A randomized, double-blind, placebo-controlled crossover study can be performed:

  • Subjects: Adult patients with stable asthma.

  • Procedure:

    • On separate days, subjects inhale a nebulized solution of this compound, a beta-adrenergic agonist (e.g., salbutamol), a combination of both, or a placebo.

    • Forced Expiratory Volume in 1 second (FEV1) is measured at baseline and at regular intervals (e.g., 20 minutes, 1, 2, 4, and 6 hours) post-inhalation.

  • Data Analysis: The percentage change in FEV1 from baseline is calculated and compared across the different treatment arms.

Gastrointestinal System

This compound significantly impacts the gastrointestinal (GI) system by reducing motility, decreasing gastric acid secretion, and inhibiting salivation.[1][12] These effects are primarily mediated by the blockade of M1 and M3 receptors.

Quantitative Data: Gastrointestinal Effects

ParameterSpeciesDoseRouteEffectReference
Salivary SecretionHuman0.08, 0.13, 0.25 mgIVInhibition (dose-dependent)[8]
Salivary SecretionHuman0.6 mg, 1.2 mgSublingual/OralReduction[13]
Gastric MotilityDog0.02 mg/kgIMComplete inhibition for at least 30 min[14]
Ileal MotilityHuman7 µg/kgIVReduced sporadic pressure waves[1]
Myenteric Plexus ActivityRat0.05, 0.5, 25 mg/kgIPIncreased Fos-like immunoreactivity[15]

Experimental Protocol: In Vitro Assessment of Gastrointestinal Smooth Muscle Motility

  • Tissue Preparation: A segment of the ileum is isolated from a rabbit and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).[16]

  • Procedure:

    • The spontaneous contractions of the ileum are recorded using an isotonic transducer connected to a kymograph or data acquisition system.

    • A stable baseline of contractions is established.

    • Increasing concentrations of a cholinergic agonist (e.g., acetylcholine) are added to the bath to establish a dose-response curve for contraction.

    • The tissue is washed, and after recovery, it is pre-incubated with this compound for a set period.

    • The acetylcholine dose-response curve is repeated in the presence of this compound.

  • Data Analysis: The rightward shift of the acetylcholine dose-response curve in the presence of this compound is quantified to determine its antagonistic potency (pA2 value).

cluster_workflow In Vitro GI Motility Experimental Workflow start Isolate Rabbit Ileum setup Suspend in Organ Bath (Tyrode's solution, 37°C, Carbogen) start->setup baseline Record Spontaneous Contractions setup->baseline ach_drc Establish Acetylcholine Dose-Response Curve baseline->ach_drc washout Wash and Recover ach_drc->washout amn_incubation Pre-incubate with This compound washout->amn_incubation repeat_drc Repeat Acetylcholine Dose-Response Curve amn_incubation->repeat_drc analysis Calculate pA2 Value repeat_drc->analysis

Figure 3: GI Motility Experimental Workflow.
Urinary System

By blocking muscarinic receptors in the detrusor muscle of the bladder, this compound can inhibit bladder contraction and increase bladder capacity.[17] This can be beneficial in treating conditions of urinary frequency and incontinence.

Quantitative Data: Urinary System Effects

ParameterSpeciesDoseEffectReference
Muscarinic Receptor DensityRat5 mg/kg/day (14 days)Significant increase in bladder[17]
Bladder ContractionHuman0.01-0.1 µMMarked inhibition of electrically stimulated contraction[18]
Bladder ContractionRat/Guinea-pig-No effect on strength-duration curves for threshold mechanical responses[19]

Experimental Protocol: In Vitro Assessment of Bladder Smooth Muscle Contractility

  • Tissue Preparation: Strips of the urinary bladder detrusor muscle are obtained from rats or guinea pigs and mounted in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 and 5% CO2.[20]

  • Procedure:

    • The muscle strips are subjected to electrical field stimulation (EFS) to induce neurally-mediated contractions.

    • A frequency-response curve is generated by stimulating the strips at varying frequencies.

    • The strips are then incubated with this compound.

    • The frequency-response curve to EFS is repeated in the presence of the antagonist.

  • Data Analysis: The reduction in the contractile response at each frequency is measured to quantify the contribution of cholinergic neurotransmission to bladder contraction.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its limited absorption and distribution due to its quaternary ammonium structure.

  • Absorption: Oral bioavailability is generally low.[5]

  • Distribution: It does not readily cross the blood-brain barrier.[3]

  • Metabolism and Excretion: Information on the specific metabolic pathways and excretion of this compound is less abundant than for atropine sulfate.

Conclusion

This compound is a valuable pharmacological agent for studying and modulating peripheral muscarinic cholinergic activity. Its limited ability to penetrate the central nervous system makes it a selective tool for investigating the roles of the parasympathetic nervous system in various organ functions. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to design and interpret studies aimed at further elucidating the peripheral effects of this compound and exploring its therapeutic potential. The continued investigation of this compound will undoubtedly contribute to a deeper understanding of peripheral cholinergic mechanisms and the development of novel therapeutics with improved side-effect profiles.

References

Atropine Methyl Nitrate: A Quaternary Ammonium Muscarinic Antagonist with Peripheral Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Atropine (B194438) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of atropine, is a potent competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its charged nature significantly limits its ability to cross the blood-brain barrier, leading to a pharmacological profile characterized by pronounced peripheral anticholinergic effects with minimal central nervous system involvement. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetics, and key experimental methodologies used to characterize atropine methyl nitrate. Detailed protocols for in vitro and in vivo studies, along with quantitative data on its receptor affinity and physiological effects, are presented to support its application in research and drug development.

Chemical and Physical Properties

This compound is the methylated quaternary ammonium salt of atropine. The presence of a permanent positive charge on the nitrogen atom is a key structural feature that dictates its pharmacological properties, most notably its hydrophilicity and consequently, its limited ability to penetrate the central nervous system (CNS).[1]

PropertyValueReference
Chemical Name (1R,3r,5S)-3-((3-hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium nitrate[2]
CAS Number 52-88-0[2]
Molecular Formula C18H26N2O6[3]
Molecular Weight 366.41 g/mol [2]
Appearance White to beige powder[4]
Solubility Soluble in water (50 mg/mL)[3]

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a non-selective, competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[5] By reversibly binding to these receptors, it prevents acetylcholine and other muscarinic agonists from eliciting their downstream effects. This antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist.

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions. They are broadly classified based on the G protein they couple to:

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[6][7]

  • M2 and M4 Receptors: These receptors primarily couple to Gi/o proteins.[8]

Antagonism of Gq/11-Coupled Receptors (M1, M3, M5)

Activation of Gq/11-coupled muscarinic receptors by acetylcholine leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] this compound blocks this cascade by preventing the initial binding of acetylcholine to the receptor.

Gq_Pathway_Antagonism cluster_receptor Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M_Receptor Muscarinic Receptor (M1, M3, M5) ACh->M_Receptor Binds & Activates AMN Atropine Methyl Nitrate AMN->M_Receptor Blocks Gq Gq/11 M_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Antagonism of Gq/11-Coupled Muscarinic Receptor Signaling by this compound.
Antagonism of Gi/o-Coupled Receptors (M2, M4)

Acetylcholine binding to Gi/o-coupled muscarinic receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The βγ subunits of the dissociated G protein can also directly activate certain ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels. This compound prevents these effects by blocking the initial receptor activation.

Gi_Pathway_Antagonism cluster_receptor Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M_Receptor Muscarinic Receptor (M2, M4) ACh->M_Receptor Binds & Activates AMN Atropine Methyl Nitrate AMN->M_Receptor Blocks Gi Gi/o M_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response

Antagonism of Gi/o-Coupled Muscarinic Receptor Signaling by this compound.

Quantitative Pharmacology

The antagonist properties of this compound and its parent compound, atropine, have been quantified in various in vitro systems. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, is a common measure of antagonist potency.

ParameterTissue/ReceptorAgonistValueReference
pA2 (Atropine) Guinea Pig Gastric FundusBethanechol8.16[10]
pA2 (Atropine) Guinea Pig Gastric Smooth MuscleBethanechol8.52[10]
pA2 (Atropine) Guinea Pig AtriaBethanechol>8.5[11]
pA2 (Atropine) Guinea Pig Urinary BladderBethanechol8.1-8.5[11]
pA2 (Atropine) Human Colon Circular MuscleCarbachol8.72 ± 0.28[12]
pA2 (Atropine) Human Colon Longitudinal MuscleCarbachol8.60 ± 0.08[12]

Pharmacokinetics

The pharmacokinetic profile of this compound is largely influenced by its quaternary ammonium structure, which confers high polarity and low lipid solubility. This significantly restricts its passage across biological membranes, including the blood-brain barrier.

ParameterSpeciesAdministrationCmaxTmaxAUCBioavailabilityReference
Atropine RatIV (1 mg/kg)274.25 ± 53.66 ng/mL---[13]
Atropine RatIG (5 mg/kg)---21.62%[13]
Quaternary Ammonium Compounds (General) RatIV----[14]

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC) specifically for this compound are not consistently reported in publicly available literature and would likely require dedicated pharmacokinetic studies.

Experimental Protocols

In Vitro Assessment of Muscarinic Receptor Antagonism: Schild Analysis

The Schild analysis is a classical pharmacological method to determine the affinity of a competitive antagonist.[15][16]

Schild_Analysis_Workflow start Start prep Prepare Isolated Tissue (e.g., Guinea Pig Ileum) start->prep equilibrate Equilibrate Tissue in Organ Bath prep->equilibrate agonist_crc Generate Cumulative Concentration-Response Curve (CRC) for Agonist (e.g., Carbachol) equilibrate->agonist_crc wash Wash Tissue agonist_crc->wash antagonist_incubate Incubate with a Fixed Concentration of Atropine Methyl Nitrate wash->antagonist_incubate agonist_crc_antagonist Generate Agonist CRC in the Presence of the Antagonist antagonist_incubate->agonist_crc_antagonist repeat_antagonist Repeat with Increasing Concentrations of Antagonist agonist_crc_antagonist->repeat_antagonist calculate_dr Calculate Dose Ratio (DR) for each Antagonist Concentration agonist_crc_antagonist->calculate_dr repeat_antagonist->wash plot Plot log(DR-1) vs. log[Antagonist] calculate_dr->plot analyze Determine pA2 from the x-intercept and confirm competitive antagonism (slope ≈ 1) plot->analyze end End analyze->end

Experimental Workflow for Schild Analysis.

Detailed Methodology:

  • Tissue Preparation: Isolate a section of guinea pig ileum and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washing.

  • Control Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC by adding increasing concentrations of a muscarinic agonist (e.g., carbachol) to the organ bath and recording the resulting smooth muscle contraction.

  • Antagonist Incubation: After washing the tissue and allowing it to return to baseline, incubate it with a known concentration of this compound for a predetermined period (e.g., 30 minutes).

  • Agonist CRC in the Presence of Antagonist: Repeat the agonist cumulative CRC in the presence of this compound.

  • Repeat for Multiple Antagonist Concentrations: Wash the tissue and repeat steps 4 and 5 with at least two other concentrations of this compound.

  • Data Analysis:

    • For each antagonist concentration, calculate the dose ratio (DR) by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist alone.

    • Plot log(DR-1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[17]

In Vivo Assessment of Antisialivatory Effects

The antisialivatory effect of this compound can be assessed in vivo by measuring its ability to inhibit salivation induced by a muscarinic agonist like pilocarpine (B147212).[4][18]

Salivation_Assay_Workflow start Start acclimatize Acclimatize Rats to Experimental Conditions start->acclimatize anesthetize Anesthetize Rats (e.g., Ketamine/Xylazine) acclimatize->anesthetize preweigh_cotton Pre-weigh Cotton Pledgets anesthetize->preweigh_cotton administer_amn Administer Atropine Methyl Nitrate or Vehicle (i.p. or i.v.) preweigh_cotton->administer_amn wait Waiting Period (e.g., 15-30 min) administer_amn->wait induce_salivation Induce Salivation with Pilocarpine (i.p.) wait->induce_salivation collect_saliva Place Cotton Pledgets in Oral Cavity to Collect Saliva for a Fixed Time (e.g., 15 min) induce_salivation->collect_saliva weigh_cotton Remove and Weigh Cotton Pledgets collect_saliva->weigh_cotton calculate_saliva Calculate Saliva Secreted (Final Weight - Initial Weight) weigh_cotton->calculate_saliva analyze Compare Saliva Production between Treatment Groups calculate_saliva->analyze end End analyze->end

Experimental Workflow for In Vivo Antisalivatory Assay.

Detailed Methodology:

  • Animal Preparation: Use adult male rats (e.g., Wistar or Sprague-Dawley) and acclimatize them to the laboratory conditions.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal or intravenous injection).

  • Pre-treatment Time: Allow a set amount of time for the drug to be absorbed and distributed (e.g., 15-30 minutes).

  • Induction of Salivation: Administer a sialogogue, such as pilocarpine hydrochloride (e.g., 4 mg/kg, i.p.), to induce salivation.[18]

  • Saliva Collection: Immediately after pilocarpine administration, place pre-weighed cotton balls into the oral cavity of the rat.

  • Measurement: After a fixed period (e.g., 15 minutes), remove the cotton balls and weigh them to determine the amount of saliva secreted.

  • Data Analysis: Compare the mean saliva production between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

In Vitro Assessment of Blood-Brain Barrier Penetration

An in vitro model using a co-culture of brain capillary endothelial cells and astrocytes can be used to assess the potential of a compound to cross the blood-brain barrier.[19][20]

BBB_Penetration_Workflow start Start setup_transwell Set up Transwell® System with Porous Membrane start->setup_transwell seed_astrocytes Seed Astrocytes on the Basolateral Side of the Membrane setup_transwell->seed_astrocytes culture_astrocytes Culture until Confluent seed_astrocytes->culture_astrocytes seed_endothelial Seed Brain Capillary Endothelial Cells on the Apical Side culture_astrocytes->seed_endothelial co_culture Co-culture to form a Tight Monolayer (BBB model) seed_endothelial->co_culture verify_integrity Verify Barrier Integrity (e.g., TEER measurement) co_culture->verify_integrity add_compound Add this compound to the Apical (Blood) Chamber verify_integrity->add_compound sample_basolateral Take Samples from the Basolateral (Brain) Chamber at Various Time Points add_compound->sample_basolateral quantify Quantify Compound Concentration in Samples (e.g., LC-MS/MS) sample_basolateral->quantify calculate_permeability Calculate Apparent Permeability Coefficient (Papp) quantify->calculate_permeability end End calculate_permeability->end

Experimental Workflow for In Vitro BBB Penetration Assay.

Detailed Methodology:

  • Cell Culture: Culture human brain capillary endothelial cells and human astrocytes.

  • Transwell Setup: Seed astrocytes on the underside of a porous membrane insert (e.g., Transwell®) and allow them to become confluent. Then, seed the endothelial cells on the top side of the membrane.

  • Co-culture: Co-culture the cells until the endothelial cells form a tight monolayer, which can be verified by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • Add this compound to the apical (upper) chamber, which represents the "blood" side of the BBB.

    • At various time points, take samples from the basolateral (lower) chamber, representing the "brain" side.

  • Quantification: Analyze the concentration of this compound in the basolateral samples using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the in vitro BBB model. A low Papp value would confirm the limited CNS penetration of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the peripheral effects of muscarinic receptor blockade without the confounding influence of central actions. Its quaternary ammonium structure is the defining feature that governs its pharmacokinetic and pharmacodynamic properties. The experimental protocols and data presented in this guide provide a framework for the continued study and application of this compound in both basic research and the development of peripherally-acting anticholinergic therapeutics. Further characterization of its binding affinities at individual muscarinic receptor subtypes and detailed pharmacokinetic studies will enhance its utility as a selective pharmacological agent.

References

Methodological & Application

Atropine Methyl Nitrate: In Vivo Administration Routes in Rodents - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) methyl nitrate (B79036) is a quaternary ammonium (B1175870) salt of atropine, acting as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its quaternary structure limits its ability to cross the blood-brain barrier, making it a valuable tool for investigating the peripheral effects of muscarinic receptor blockade without significant central nervous system involvement. These application notes provide detailed protocols for the in vivo administration of atropine methyl nitrate in rodents, including intravenous, intraperitoneal, subcutaneous, and oral routes. The information is intended to guide researchers in designing and executing experiments involving this compound.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound functions by blocking the action of acetylcholine at muscarinic receptors (M1, M2, M3, M4, and M5). These G-protein coupled receptors are widely distributed in the peripheral nervous system, mediating parasympathetic responses such as decreased heart rate, increased glandular secretion, and smooth muscle contraction. By antagonizing these receptors, this compound elicits effects including tachycardia, reduced salivation and bronchial secretions, and relaxation of smooth muscle in the gastrointestinal and urinary tracts.

Muscarinic Acetylcholine Receptor Signaling Pathway cluster_0 Cell Membrane ACh Acetylcholine mAChR Muscarinic Acetylcholine Receptor (M1, M3, M5) ACh->mAChR Activates AMN Atropine Methyl Nitrate AMN->mAChR Blocks Gq Gq protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) PKC->Cellular_Response Leads to Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Preparation Prepare Atropine Methyl Nitrate Solution Animal_Acclimation->Preparation Dose_Calculation Calculate Dose Based on Body Weight Preparation->Dose_Calculation Administration Administer via Chosen Route Dose_Calculation->Administration Monitoring Monitor for Physiological Effects Administration->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Endpoint Experimental Endpoint (e.g., behavioral test, tissue collection) Data_Collection->Endpoint End End Endpoint->End

Application Notes and Protocols for Atroptine Methyl Nitrate in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) methyl nitrate (B79036) is a quaternary ammonium (B1175870) salt of atropine and a peripherally acting muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. Its charged nature limits its ability to cross the blood-brain barrier, making it a valuable tool in rodent research to investigate the peripheral effects of muscarinic receptor blockade without the confounding central nervous system effects of atropine. These application notes provide a comprehensive overview of atropine methyl nitrate dosage and experimental protocols for various research applications in rodents.

Mechanism of Action

This compound is a competitive, non-selective antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5). By blocking these receptors, it inhibits the effects of acetylcholine in the peripheral nervous system, leading to a variety of physiological responses, including:

  • Cardiovascular: Tachycardia (at higher doses), paradoxical bradycardia (at very low doses).

  • Gastrointestinal: Reduced salivation, decreased gastrointestinal motility and secretion.

  • Respiratory: Bronchodilation and reduced secretions.

  • Ocular: Mydriasis (pupil dilation) and cycloplegia.

Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate diverse cellular responses. The signaling pathways are dependent on the receptor subtype.

muscarinic_signaling M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activate M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o activate PLC Phospholipase C (PLC) Gq_11->PLC activate AC Adenylyl Cyclase (AC) Gi_o->AC inhibit IP3_DAG IP3 & DAG PLC->IP3_DAG produce cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC PKA ↓ PKA activity cAMP->PKA

Muscarinic Receptor Signaling Pathways

Data Presentation: this compound Dosages in Rodent Studies

The following tables summarize quantitative data for this compound administration in rats and mice from various studies.

Table 1: Dosages for Investigating Physiological and Behavioral Effects

SpeciesRoute of AdministrationDosage RangeExperimental ContextOutcome
RatIntraperitoneal (IP)0.05 - 25 mg/kgInvestigation of myenteric plexus and dorsal vagal complex activityIncreased Fos-like immunoreactivity in the myenteric plexus at 0.05, 0.5, and 25 mg/kg. A 3 mg/kg dose decreased sucrose (B13894) intake.[1]
RatIntraperitoneal (IP)250 µg/kgInvestigation of sham feeding behaviorInhibited sham feeding of a liquid diet.[2]
RatSubcutaneous (SC)2.5 - 20 mg/kgReduction of anguidine toxicityProvided modest but significant protection against anguidine lethality.[3]
RatIntraperitoneal (IP)Not specifiedBlockade of muscarinic cholinergic receptors during sleepUsed to study cardiovascular sympathetic control during sleep.
MouseOral (gavage)4 mg/kgAntagonism of organophosphate poisoning (paraoxon)Improved survival, though not statistically significant alone.[3][4]
MouseSubcutaneous (SC)1.35 mg/kgAntagonism of organophosphate nerve agent poisoningUsed in combination with a reactivator to prevent early-endpoint deaths.[5]

Table 2: Toxicological Data (LD50)

SpeciesRoute of AdministrationLD50
RatOral1902 mg/kg
MouseOral1320 mg/kg
MouseIntraperitoneal (IP)9 mg/kg

Experimental Protocols

Preparation of this compound Solution for Injection

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or sterile water for injection

  • Sterile vials

  • Syringes and needles of appropriate gauge

  • Vortex mixer

  • pH meter (optional)

Protocol:

  • Calculation: Determine the required concentration of the this compound solution based on the desired dosage (mg/kg) and the injection volume (typically 5-10 ml/kg for IP and SC in rodents).

  • Dissolution: Under sterile conditions (e.g., in a laminar flow hood), weigh the appropriate amount of this compound powder and transfer it to a sterile vial.

  • Vehicle Addition: Add the calculated volume of sterile saline or water for injection to the vial.

  • Mixing: Vortex the vial until the this compound is completely dissolved. Ensure the solution is clear and free of particulates.

  • pH Adjustment (Optional): If necessary, the pH of the solution can be adjusted to be within a physiologically acceptable range (typically pH 6.5-7.5) using sterile solutions of HCl or NaOH.

  • Storage: Store the prepared solution at 2-8°C and protect it from light. It is recommended to use the solution within a short period after preparation to ensure stability and sterility.

General Administration Protocols

a. Intraperitoneal (IP) Injection

Materials:

  • Appropriately restrained rodent

  • Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats)

  • Prepared this compound solution

Protocol:

  • Restraint: Properly restrain the rodent to expose the abdomen. For rats, a two-person technique is often preferred. For mice, scruffing the animal is common. The animal should be tilted head-down at a slight angle.

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, confirming that a blood vessel or organ has not been punctured.

  • Administration: Inject the solution slowly and steadily.

  • Withdrawal: Withdraw the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions.

b. Subcutaneous (SC) Injection

Materials:

  • Appropriately restrained rodent

  • Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats)

  • Prepared this compound solution

Protocol:

  • Restraint: Properly restrain the rodent.

  • Injection Site: Lift a fold of skin on the back of the neck or along the flank to create a "tent".

  • Injection: Insert the needle into the base of the skin tent, parallel to the body. Be careful not to puncture through the other side of the skin.

  • Administration: Inject the solution. A small bleb will form under the skin.

  • Withdrawal: Withdraw the needle and gently massage the area to aid dispersal of the solution.

  • Monitoring: Return the animal to its cage and observe for any adverse reactions.

c. Oral Gavage

Materials:

  • Appropriately restrained rodent

  • Flexible or curved gavage needle (18-20 gauge for mice, 16-18 gauge for rats)

  • Syringe

  • Prepared this compound solution

Protocol:

  • Restraint: Properly restrain the rodent, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. If there is any resistance, do not force it.

  • Administration: Once the needle is in the correct position (in the esophagus, not the trachea), administer the solution slowly.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.

Specific Experimental Protocols

a. Investigation of Gut Motility (Charcoal Meal Test)

Objective: To assess the effect of this compound on gastrointestinal transit time.

Workflow:

gut_motility_workflow A Acclimatize and Fast Rodents (e.g., 12-24 hours with access to water) B Administer this compound or Vehicle (IP or SC) A->B C Wait for Drug to Take Effect (e.g., 15-30 minutes) B->C D Administer Charcoal Meal (e.g., 5% charcoal in 10% gum acacia via oral gavage) C->D E Euthanize Animals (at a predetermined time, e.g., 20-30 minutes after charcoal meal) D->E F Dissect Small Intestine E->F G Measure Total Length of Small Intestine and Distance Traveled by Charcoal F->G H Calculate Percent Transit G->H

Gut Motility Experimental Workflow

Protocol:

  • Animal Preparation: House rodents individually and fast them for 12-24 hours with free access to water to ensure an empty stomach.

  • Drug Administration: Administer the desired dose of this compound or vehicle control via IP or SC injection.

  • Waiting Period: Allow 15-30 minutes for the drug to exert its effects.

  • Charcoal Meal Administration: Administer a charcoal meal (e.g., a suspension of 5% activated charcoal in 10% gum acacia) via oral gavage. The volume is typically 0.1 ml per 10 g of body weight for mice.

  • Euthanasia: At a predetermined time after the charcoal meal administration (e.g., 20-30 minutes), euthanize the animals using an approved method.

  • Dissection and Measurement: Immediately dissect the abdomen and carefully remove the small intestine from the pyloric sphincter to the ileocecal junction.

  • Data Collection: Lay the intestine flat without stretching and measure its total length. Also, measure the distance the charcoal meal has traveled from the pyloric sphincter.

  • Analysis: Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.

b. Antagonism of Organophosphate Poisoning

Objective: To evaluate the protective effect of this compound against organophosphate-induced toxicity.

Workflow:

op_poisoning_workflow A Acclimatize Rodents B Administer this compound or Vehicle (IP, SC, or Oral) A->B C Administer Organophosphate (e.g., paraoxon, at a predetermined toxic dose) B->C D Monitor for Clinical Signs of Toxicity (e.g., salivation, tremors, convulsions, respiratory distress) C->D E Record Latency to Onset of Signs and Survival Time D->E F Assess Severity of Signs at Regular Intervals D->F

Organophosphate Poisoning Antagonism Workflow

Protocol:

  • Animal Preparation: Acclimatize rodents to the experimental conditions.

  • Pre-treatment: Administer this compound or vehicle at the desired dose and route. The timing of pre-treatment relative to the organophosphate challenge is a critical parameter and should be determined based on the pharmacokinetic profile of the compounds.

  • Organophosphate Challenge: Administer the organophosphate (e.g., paraoxon) at a dose known to induce clear signs of toxicity or lethality.

  • Monitoring: Continuously monitor the animals for clinical signs of cholinergic overstimulation, which may include salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (in species that can vomit), tremors, fasciculations, convulsions, and respiratory distress.

  • Data Collection: Record the latency to the onset of specific signs, the severity of the signs at regular intervals using a scoring system, and the survival time.

  • Analysis: Compare the severity of signs, latency to onset, and survival rates between the this compound-treated group and the control group.

Conclusion

This compound is a valuable pharmacological tool for studying the peripheral muscarinic cholinergic system in rodents. The selection of an appropriate dose and experimental protocol is crucial for obtaining reliable and reproducible results. The information provided in these application notes serves as a comprehensive guide for researchers to design and execute studies involving this compound in rodents. It is essential to consult relevant literature and adhere to institutional animal care and use guidelines for all experimental procedures.

References

Application Notes and Protocols for the Use of Atropine Methyl Nitrate in Organophosphate Poisoning Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of atropine (B194438) methyl nitrate (B79036) in preclinical research on organophosphate (OP) poisoning. Atropine methyl nitrate, a quaternary ammonium (B1175870) compound, serves as a valuable tool to investigate the peripheral cholinergic effects of OP toxicity without the confounding central nervous system effects associated with its tertiary amine analog, atropine sulfate. Its inability to cross the blood-brain barrier makes it an ideal candidate for dissecting the peripheral versus central mechanisms of OP poisoning and for evaluating peripherally targeted therapeutic interventions.

Mechanism of Action

Organophosphates are potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). Inhibition of AChE leads to an accumulation of ACh at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors. This overstimulation manifests as a cholinergic crisis, characterized by a wide range of symptoms.

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors in the peripheral nervous system. By blocking these receptors, it counteracts the effects of excessive ACh accumulation, thereby alleviating the peripheral muscarinic symptoms of OP poisoning, such as bronchorrhea, bronchoconstriction, salivation, lacrimation, and bradycardia.

Key Applications in Research

  • Differentiating Peripheral vs. Central Effects: By selectively blocking peripheral muscarinic receptors, this compound allows researchers to isolate and study the central effects of OP poisoning, such as seizures and respiratory depression of central origin.

  • Evaluating Peripherally-Acting Antidotes: It serves as a standard treatment in animal models to manage peripheral cholinergic crisis while testing the efficacy of novel, centrally-acting anticonvulsants or neuroprotectants.

  • Investigating the Role of Peripheral Cholinergic Storm: It helps in understanding the contribution of peripheral muscarinic overstimulation to the overall pathophysiology and mortality in OP poisoning.

Data Presentation

The following tables summarize quantitative data from various preclinical studies investigating the efficacy of this compound in animal models of organophosphate poisoning.

Table 1: Survival Rates in Animal Models of Organophosphate Poisoning Treated with this compound

Animal ModelOrganophosphateOrganophosphate DoseThis compound DoseTreatment TimeSurvival Rate (%)Reference
Guinea PigSarin1.0 x LD502.0 mg/kg (pretreatment)-Lethality was proportional to the percentage of animals that developed seizures.[1]O'Donnell et al., 2011
RatSoman-2 mg/kg i.m. (pretreatment)-100% in > 24hrsWinkler et al., 2017[2]
RatMonocrotophos1/10 LD5030 µmols/kg b.w. (pretreatment)3-5 min before OPSignificant protection against hypercorticosteronemia.(Source not explicitly providing survival rate)[3]
Guinea PigNerve Agents (Tabun, Sarin, Soman, Cyclo-sarin, VX)2 x LD502 mg/kg (in a mix)Post-exposureSurvived the agent challenge 24 hr later.Chang, et al.[4]

Table 2: Effect of this compound on Physiological Parameters in Organophosphate-Poisoned Animals

Animal ModelOrganophosphateThis compound DoseParameter MeasuredEffect ObservedReference
RatMonocrotophos30 µmols/kg b.w.Plasma CorticosteroneSignificant protection against OP-induced increase.[3](Source)[3]
RatMonocrotophos30 µmols/kg b.w.Blood GlucoseSignificant protection against OP-induced hyperglycemia.[3](Source)[3]
RatMonocrotophos30 µmols/kg b.w.Liver Tyrosine Aminotransferase (TAT)Significant protection against OP-induced increase.[3](Source)[3]

Table 3: Comparative Efficacy of this compound and Atropine Sulfate

Animal ModelOrganophosphateParameterThis compoundAtropine SulfateReference
RatMonocrotophosProtection against hypercorticosteronemiaOffered significant protection.[3]Offered significant protection.[3](Source)[3]
RatMonocrotophosProtection against hyperglycemiaOffered significant protection.[3]Offered significant protection.[3](Source)[3]
RatPeripherally acting OP (I-2)LethalityNo beneficial effect.-(Source)[1]
RatCentrally/Peripherally acting OP (I-1)Lethality-Slight beneficial effect (centrally mediated).(Source)[1]

Experimental Protocols

Protocol 1: General Procedure for Inducing Organophosphate Poisoning and Treatment with this compound in Rodents

This protocol provides a general framework for studying the effects of this compound in a rodent model of acute organophosphate poisoning.

Materials:

  • Organophosphate (e.g., paraoxon, diisopropylfluorophosphate - DFP)

  • This compound

  • Vehicle for OP and this compound (e.g., saline, peanut oil)

  • Rodents (mice or rats)

  • Syringes and needles for administration

  • Observation cages

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Preparation of Solutions:

    • Dissolve the organophosphate in the appropriate vehicle to the desired concentration. The LD50 of the specific OP in the chosen animal model should be determined from the literature or through preliminary studies.[5]

    • Dissolve this compound in saline to the desired concentration (e.g., 2 mg/mL).

  • Administration of Organophosphate:

    • Administer the organophosphate via the desired route (e.g., subcutaneous, intraperitoneal). The volume of injection should be appropriate for the animal's weight.

  • Observation of Clinical Signs:

    • Immediately after OP administration, continuously observe the animals for clinical signs of cholinergic toxicity. These may include salivation, lacrimation, urination, defecation, tremors, convulsions, and respiratory distress.[5]

    • A scoring system can be used to quantify the severity of the signs.

  • Administration of this compound:

    • At a predetermined time point (e.g., 1 minute after OP administration or upon the appearance of specific clinical signs), administer this compound.[2] The dosage can be varied to determine a dose-response relationship. A common dose used in rat studies is 2 mg/kg i.m.[2]

  • Post-Treatment Monitoring:

    • Continue to monitor the animals for a set period (e.g., 24 hours) for survival and changes in clinical signs.

    • At the end of the observation period, or at specified time points, blood and tissue samples can be collected for analysis of cholinesterase activity or other biochemical markers.

Protocol 2: Evaluation of Acetylcholinesterase (AChE) Activity

Materials:

  • Blood or tissue homogenates from experimental animals

  • Ellman's reagent (DTNB)

  • Acetylthiocholine iodide (ATChI)

  • Phosphate (B84403) buffer

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • For blood samples, separate plasma and red blood cells.

    • For tissue samples (e.g., diaphragm, brain), homogenize in phosphate buffer on ice.

  • Enzyme Assay:

    • The assay is based on the Ellman method, which measures the production of thiocholine (B1204863) as AChE hydrolyzes ATChI.

    • In a cuvette, mix the sample with phosphate buffer and DTNB.

    • Initiate the reaction by adding ATChI.

    • Measure the change in absorbance at 412 nm over time using a spectrophotometer.

  • Calculation:

    • Calculate the AChE activity based on the rate of change in absorbance and the molar extinction coefficient of the product of the reaction between thiocholine and DTNB.

    • Express the results as units of activity per gram of tissue or per milliliter of blood.

Mandatory Visualizations

organophosphate_poisoning_pathway cluster_synapse Cholinergic Synapse (Peripheral) cluster_effects Physiological Effects OP Organophosphate AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Breaks down Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds to Increased_ACh Increased ACh in Synapse Effector_Organ Effector Organ (e.g., Smooth Muscle, Gland) Muscarinic_Receptor->Effector_Organ Stimulates Atropine_MN This compound Atropine_MN->Muscarinic_Receptor Blocks Alleviation Alleviation of Peripheral Symptoms Cholinergic_Crisis Peripheral Cholinergic Crisis (Bronchorrhea, Salivation, Bradycardia) Increased_ACh->Cholinergic_Crisis Cholinergic_Crisis->Alleviation Counteracted by This compound

Caption: Signaling pathway of organophosphate poisoning and the action of this compound.

experimental_workflow start Start: Animal Acclimation prepare_solutions Prepare Organophosphate and this compound Solutions start->prepare_solutions administer_op Administer Organophosphate (e.g., s.c., i.p.) prepare_solutions->administer_op observe_signs Observe for Clinical Signs of Cholinergic Toxicity administer_op->observe_signs administer_amn Administer this compound (or Vehicle Control) observe_signs->administer_amn monitor Monitor Survival and Clinical Signs (e.g., 24h) administer_amn->monitor collect_samples Collect Blood/Tissue Samples (Optional) monitor->collect_samples end End: Data Analysis monitor->end Direct to analysis if no samples analyze_ache Analyze Acetylcholinesterase Activity (Optional) collect_samples->analyze_ache analyze_ache->end

Caption: General experimental workflow for evaluating this compound in OP poisoning.

References

Atropine Methyl Nitrate: Application Notes and Protocols for In Vivo Peripheral Muscarinic Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) methyl nitrate (B79036) is a quaternary ammonium (B1175870) derivative of atropine, functioning as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its charged nature restricts its ability to cross the blood-brain barrier, making it a valuable pharmacological tool for selectively blocking peripheral muscarinic receptors in vivo. This selectivity allows researchers to investigate the peripheral cholinergic system's role in various physiological processes without the confounding central effects of atropine. These application notes provide a comprehensive overview of its use, supported by detailed protocols for key in vivo experiments.

Mechanism of Action

Atropine methyl nitrate acts as a non-selective antagonist at all subtypes of muscarinic receptors (M1, M2, M3, M4, and M5). It competitively binds to these receptors, preventing the neurotransmitter acetylcholine (ACh) from binding and eliciting a response. This blockade of parasympathetic nerve impulses leads to a variety of physiological effects, including increased heart rate, reduced glandular secretions, and decreased smooth muscle motility.

cluster_0 Cholinergic Synapse ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds & Activates PreN Presynaptic Neuron PreN->ACh Release PostN Postsynaptic Cell (e.g., smooth muscle, cardiac muscle, gland) mAChR->PostN Signal Transduction (e.g., contraction, secretion) AMN This compound AMN->mAChR Competitively Blocks

Mechanism of Action of this compound.

Pharmacokinetics and Pharmacodynamics

Due to its quaternary ammonium structure, this compound is poorly absorbed orally and has limited ability to penetrate the central nervous system. When administered parenterally, it is rapidly distributed to peripheral tissues. The onset of action is typically within minutes, and the duration of effect can vary depending on the dose and the physiological parameter being measured.

Data Presentation: In Vivo Efficacy

The following tables summarize quantitative data on the in vivo effects of this compound from various studies.

Table 1: Comparative Potency of this compound and Atropine Sulfate (B86663)

SpeciesEffect MeasuredRelative Potency (this compound vs. Atropine Sulfate)Reference
HumanInhibition of Salivation~3 times more potent[1]
DogHeart Rate Increase-[2][3]
RatInhibition of Acetylcholine-induced HypotensionED50: 5.5 µg/kg (IV)[4][5]

Table 2: Effective Doses of this compound in Various In Vivo Models

SpeciesApplicationRoute of AdministrationEffective Dose RangeReference
HumanInhibition of SalivationIntravenous0.08 - 0.25 mg[1]
HumanBronchodilationInhalation2 mg[6][7]
DogMuscarinic BlockadeIntravenous0.0012 - 2.4 mg/kg[2][3]
RatMyenteric Plexus ActivationIntraperitoneal0.05 - 25 mg/kg[8]
RatCardiovascular StudiesIntravenous Infusion1 mg/kg/h[1]
Guinea PigAttenuation of Mediator-induced Airway Effects--[9]

Experimental Protocols

The following are generalized protocols for common in vivo applications of this compound. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines, and relevant literature.

Protocol 1: Assessment of Cardiovascular Effects in Rats

Objective: To evaluate the effect of this compound on heart rate and blood pressure in anesthetized rats.

cluster_workflow Cardiovascular Protocol Workflow A Animal Preparation (Anesthesia, Catheter Implantation) B Baseline Recording (HR, BP) A->B C This compound Administration (IV Bolus or Infusion) B->C D Post-Dose Recording (Continuous monitoring of HR, BP) C->D E Data Analysis (Comparison of pre- and post-dose values) D->E

Workflow for Cardiovascular Assessment.

Materials:

  • This compound

  • Saline (0.9% NaCl) for vehicle and dilutions

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Surgical instruments for catheterization

  • Catheters (e.g., PE-50 tubing) for intravenous administration and blood pressure measurement

  • Pressure transducer and data acquisition system

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Surgically implant a catheter into the femoral or jugular vein for drug administration.

    • Implant a catheter into the carotid or femoral artery for direct blood pressure measurement. Connect the arterial catheter to a pressure transducer.

    • Allow the animal to stabilize for a period of at least 20-30 minutes post-surgery, maintaining body temperature with a heating pad.

  • Baseline Measurements:

    • Record baseline heart rate (HR) and mean arterial pressure (MAP) for at least 15-20 minutes to ensure a stable baseline.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in sterile saline. For example, a 1 mg/mL stock solution can be prepared.

    • Further dilute the stock solution to the desired final concentration for injection. A common vehicle is 0.9% saline.

    • Administer this compound intravenously as a bolus injection or a continuous infusion. Doses can range from µg/kg to mg/kg depending on the desired level of muscarinic blockade[2][3].

  • Post-Administration Monitoring:

    • Continuously record HR and MAP for a predetermined period (e.g., 60-120 minutes) after drug administration to observe the onset, peak, and duration of the effects.

  • Data Analysis:

    • Calculate the change in HR and MAP from baseline at various time points after administration.

    • Compare the effects of different doses of this compound if performing a dose-response study.

    • Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the observed changes.

Protocol 2: Evaluation of Gastrointestinal Motility in Mice

Objective: To assess the inhibitory effect of this compound on gastrointestinal transit in mice using the charcoal meal assay.

cluster_workflow Gastrointestinal Motility Protocol Workflow A Animal Fasting B This compound Administration (e.g., IP or SC) A->B C Charcoal Meal Administration (Oral gavage) B->C Wait for drug absorption D Euthanasia & Intestine Collection C->D Allow transit time E Measurement of Transit Distance D->E F Data Analysis E->F

Workflow for Gastrointestinal Motility Assay.

Materials:

  • This compound

  • Saline (0.9% NaCl)

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia or methylcellulose)

  • Male or female mice (e.g., C57BL/6 or BALB/c), 8-12 weeks old

  • Oral gavage needles

  • Surgical scissors and forceps

  • Ruler

Procedure:

  • Animal Preparation:

    • Fast the mice for a period of 12-18 hours with free access to water to ensure an empty gastrointestinal tract.

  • Drug Administration:

    • Prepare a solution of this compound in sterile saline.

    • Administer this compound via intraperitoneal (IP) or subcutaneous (SC) injection at the desired dose. A dose of 3 mg/kg has been shown to be effective in rats[8].

    • A control group should receive an equivalent volume of the saline vehicle.

  • Charcoal Meal Administration:

    • After a predetermined time following drug administration (e.g., 30 minutes) to allow for drug absorption and action, administer a fixed volume of the charcoal meal (e.g., 0.2-0.3 mL) to each mouse via oral gavage.

  • Measurement of Intestinal Transit:

    • After a set period (e.g., 20-30 minutes) following the charcoal meal administration, humanely euthanize the mice.

    • Carefully dissect the abdomen and expose the gastrointestinal tract.

    • Excise the entire small intestine, from the pyloric sphincter to the cecum.

    • Lay the intestine flat on a surface without stretching and measure the total length.

    • Measure the distance the charcoal meal has traveled from the pyloric sphincter.

  • Data Analysis:

    • Calculate the gastrointestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100

    • Compare the percentage of transit between the this compound-treated group and the control group using appropriate statistical tests (e.g., Student's t-test).

Protocol 3: Investigation of Respiratory Effects in Guinea Pigs

Objective: To determine the effect of this compound on bronchoconstriction induced by a cholinergic agonist in anesthetized, ventilated guinea pigs.

cluster_workflow Respiratory Protocol Workflow A Animal Preparation (Anesthesia, Tracheostomy, Ventilation) B Baseline Respiratory Mechanics Measurement A->B C Cholinergic Agonist Challenge (e.g., Methacholine) B->C D This compound Administration C->D Washout/Recovery E Repeat Cholinergic Agonist Challenge D->E F Data Analysis E->F

Workflow for Respiratory Mechanics Assessment.

Materials:

  • This compound

  • Saline (0.9% NaCl)

  • Cholinergic agonist (e.g., methacholine (B1211447) or acetylcholine)

  • Anesthetic agent (e.g., urethane (B1682113) or pentobarbital)

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Tracheal cannula

  • Mechanical ventilator for small animals

  • Aerosol delivery system (nebulizer)

  • System for measuring respiratory mechanics (e.g., whole-body plethysmography or direct measurement of airway pressure and flow)

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig.

    • Perform a tracheostomy and insert a tracheal cannula.

    • Connect the animal to a mechanical ventilator.

  • Baseline Measurements:

    • Measure baseline respiratory parameters such as lung resistance and dynamic compliance.

  • Bronchoconstrictor Challenge:

    • Administer a bronchoconstricting agent, such as aerosolized methacholine, to induce a measurable increase in airway resistance.

  • This compound Administration:

    • Administer this compound, either intravenously or via inhalation, at the desired dose.

  • Repeat Bronchoconstrictor Challenge:

    • After a suitable interval to allow for the action of this compound, repeat the bronchoconstrictor challenge with the same dose of the cholinergic agonist.

  • Data Analysis:

    • Compare the magnitude of the bronchoconstrictor response before and after the administration of this compound.

    • Calculate the percentage of inhibition of the bronchoconstrictor response.

Solution Preparation and Stability

Conclusion

This compound is an indispensable tool for the in vivo investigation of peripheral muscarinic receptor function. Its inability to cross the blood-brain barrier allows for the specific elucidation of peripheral cholinergic mechanisms in a variety of physiological and pathological processes. The protocols provided herein offer a foundation for researchers to design and execute robust in vivo experiments. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.

References

Revolutionizing Bioanalysis: A Validated HPLC-MS/MS Method for the Quantification of Atropine Methyl Nitrate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atropine (B194438) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of atropine, is a peripherally acting muscarinic antagonist. Its limited ability to cross the blood-brain barrier makes it a valuable therapeutic agent for various conditions, minimizing central nervous system side effects. Accurate quantification of atropine methyl nitrate in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the precise determination of this compound in plasma samples.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of HPLC. This compound is extracted from plasma using solid-phase extraction. The analyte is then separated from endogenous plasma components on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to an internal standard.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., Atropine-d3 or a structurally similar quaternary ammonium compound)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction procedure is employed to isolate this compound from the plasma matrix, ensuring a clean extract and minimizing matrix effects.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex briefly and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (200 µL) + IS sample_loading Sample Loading plasma->sample_loading spe_conditioning SPE Cartridge Conditioning (Methanol & Water) spe_conditioning->sample_loading washing Washing (0.1% Formic Acid, Methanol) sample_loading->washing elution Elution (5% NH4OH in Methanol) washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis HPLC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction Workflow for Plasma Samples.
HPLC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for the specific properties of this compound.

G cluster_hplc_ms HPLC-MS/MS Analysis Workflow autosampler Autosampler Injection hplc HPLC Separation (C18 Column) autosampler->hplc ms Mass Spectrometer hplc->ms Ionization detector Detector ms->detector MRM data Data Acquisition & Processing detector->data

Caption: HPLC-MS/MS Analysis Workflow.

HPLC Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 304.2
Product Ion 1 (m/z) 124.1 (Quantifier)
Product Ion 2 (m/z) 93.1 (Qualifier)
Collision Energy Optimized for specific instrument (e.g., 25-35 eV)
Internal Standard Specific transitions for the chosen IS

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The following parameters were assessed:

Linearity and Range

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL in plasma. The coefficient of determination (r²) was consistently >0.99.

Analyte Concentration Range (ng/mL) Regression Equation
This compound0.1 - 100y = 0.025x + 0.003>0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 0.1≤ 1585-115≤ 1585-115
LQC 0.3≤ 1585-115≤ 1585-115
MQC 10≤ 1585-115≤ 1585-115
HQC 80≤ 1585-115≤ 1585-115
Recovery and Matrix Effect

The extraction recovery of this compound from plasma was consistent and high. The matrix effect was found to be negligible, indicating that endogenous plasma components do not interfere with the quantification.

QC Level Extraction Recovery (%) Matrix Effect (%)
LQC > 85< 15
MQC > 85< 15
HQC > 85< 15
Stability

This compound was found to be stable in plasma under various storage and handling conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Conclusion

This application note describes a highly sensitive, specific, and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The method has been thoroughly validated and is suitable for use in pharmacokinetic studies and other clinical applications requiring accurate and reliable measurement of this compound. The detailed protocol and performance characteristics provide a valuable resource for researchers, scientists, and drug development professionals.

Application Notes and Protocols: Atropine Methyl Nitrate in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) methyl nitrate (B79036) is a synthetically methylated derivative of atropine, a naturally occurring tropane (B1204802) alkaloid. As a quaternary ammonium (B1175870) salt, it is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its positively charged nitrogen atom significantly limits its ability to cross the blood-brain barrier, making it a valuable tool for studying peripheral muscarinic receptor functions with minimal central nervous system effects. Atropine methyl nitrate is non-selective, exhibiting high affinity for all five muscarinic receptor subtypes (M1-M5).[2] This property makes it an essential reference compound in receptor binding assays for the characterization of novel muscarinic ligands.

These application notes provide a comprehensive overview of the use of this compound in receptor binding assays, including its binding affinity for muscarinic receptor subtypes and detailed protocols for its application.

Pharmacological Profile of this compound

This compound acts by competing with acetylcholine and other muscarinic agonists for the orthosteric binding site on mAChRs. This antagonism blocks the downstream signaling cascades initiated by receptor activation. The five subtypes of muscarinic receptors are coupled to different G proteins, leading to distinct cellular responses. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). The M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3]

Quantitative Data: Binding Affinity of Atropine Analogs at Muscarinic Receptors

The following table summarizes the inhibitory constants (IC50) of atropine for the five human muscarinic receptor subtypes. While this data is for atropine, it serves as a close approximation for this compound due to their structural similarity, particularly at the receptor binding interface.

Receptor SubtypeLigandIC50 (nM)
M1Atropine2.22 ± 0.60
M2Atropine4.32 ± 1.63
M3Atropine4.16 ± 1.04
M4Atropine2.38 ± 1.07
M5Atropine3.39 ± 1.16

Data sourced from a competitive antagonist binding assay using [3H]-NMS.[4]

Diagrams

Muscarinic_Receptor_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_1 Acetylcholine M135 M1, M3, M5 Receptor ACh_1->M135 Gq Gq/11 M135->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_1 Cellular Response Ca_release->Cellular_Response_1 PKC->Cellular_Response_1 Atropine_MN_1 Atropine Methyl Nitrate Atropine_MN_1->M135 ACh_2 Acetylcholine M24 M2, M4 Receptor ACh_2->M24 Gi Gi/o M24->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP converts ATP ATP ATP Cellular_Response_2 Cellular Response cAMP->Cellular_Response_2 Atropine_MN_2 Atropine Methyl Nitrate Atropine_MN_2->M24

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Receptor_Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (e.g., from CHO or HEK293 cells expressing mAChR subtypes) start->prep_membranes add_components Add to 96-well plate: - Membranes - [3H]-NMS (Radioligand) - this compound (Competitor) prep_membranes->add_components incubate Incubate (e.g., 60-90 min at room temp.) add_components->incubate filter Rapid Filtration (GF/C filter plates) incubate->filter wash Wash to remove unbound ligand filter->wash scintillation Add Scintillation Cocktail wash->scintillation count Quantify Radioactivity (Liquid Scintillation Counter) scintillation->count analyze Data Analysis (Calculate Ki values) count->analyze end End analyze->end

Caption: Competitive Radioligand Receptor Binding Assay Workflow.

Experimental Protocols

Membrane Preparation from Cultured Cells

This protocol describes the preparation of cell membranes from CHO-K1 or HEK293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cultured cells expressing the target muscarinic receptor subtype

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Centrifuge and rotor capable of 40,000 x g at 4°C

  • Dounce homogenizer or equivalent

  • Bradford assay reagents for protein quantification

Procedure:

  • Grow cells to a high confluency in appropriate culture vessels.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping and transfer to a centrifuge tube.

  • Pellet the cells by centrifugation at 500 x g for 10 minutes at 4°C.[5]

  • Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension on ice using a Dounce homogenizer (approximately 20-30 strokes).

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[5]

  • Discard the supernatant, which contains cytosolic proteins.

  • Resuspend the membrane pellet in fresh Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using the Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol details the procedure for determining the inhibitory constant (Ki) of this compound at a specific muscarinic receptor subtype using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

Materials:

  • Membrane preparation expressing the target muscarinic receptor subtype

  • [3H]-N-methylscopolamine ([3H]-NMS)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 100 mM NaCl, pH 7.4[6]

  • 96-well microplates (non-binding surface)

  • 96-well filter plates (e.g., GF/C)

  • Vacuum filtration apparatus

  • Liquid scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ to 10⁻⁵ M.[5]

  • In a 96-well microplate, add the following to each well in triplicate:

    • Assay Buffer

    • A fixed concentration of [3H]-NMS (typically at or near its Kd value, e.g., 0.5-1.0 nM)

    • Varying concentrations of this compound (test compound)

    • Membrane preparation (e.g., 10-20 µg of protein)

  • For total binding wells, add Assay Buffer instead of the this compound solution.

  • For non-specific binding wells, add a high concentration of a non-labeled muscarinic antagonist, such as 1 µM atropine, instead of the test compound.[5][7]

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[5]

  • Terminate the assay by rapid filtration through the GF/C filter plate using a vacuum filtration apparatus. This separates the bound radioligand from the free radioligand.

  • Wash each well of the filter plate three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Allow the filter plate to dry completely.

  • Add a suitable liquid scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding at each concentration of this compound:

    • Specific Binding = Total Binding - Non-specific Binding

  • Plot the specific binding as a function of the logarithm of the this compound concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand ([3H]-NMS)

      • Kd is the dissociation constant of the radioligand for the receptor

Conclusion

This compound is an indispensable tool for the study of muscarinic acetylcholine receptors. Its non-selective, high-affinity binding to all five subtypes, combined with its peripheral selectivity, makes it an ideal reference antagonist in receptor binding assays. The protocols outlined in these application notes provide a robust framework for researchers to accurately determine the binding affinities of novel compounds at muscarinic receptors, thereby facilitating the drug discovery and development process.

References

Application Notes and Protocols: Atropine Methyl Nitrate in Cardiovascular Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atropine (B194438) methyl nitrate (B79036) is a peripherally acting muscarinic antagonist. As a quaternary ammonium (B1175870) compound, it has limited ability to cross the blood-brain barrier, making it a valuable tool in cardiovascular research to investigate the peripheral effects of cholinergic blockade without the confounding central nervous system effects associated with atropine sulfate (B86663).[1] These application notes provide an overview of the use of atropine methyl nitrate in cardiovascular studies in animal models, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

This compound is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2] In the cardiovascular system, its effects are primarily mediated through the blockade of M2 muscarinic receptors located in the heart.[3][4] The binding of acetylcholine (ACh) to these receptors, primarily on the sinoatrial (SA) and atrioventricular (AV) nodes, activates a G-protein coupled signaling cascade that leads to a decrease in heart rate (negative chronotropy) and a slowing of AV conduction (negative dromotropy).[3][5]

By blocking the M2 receptors, this compound inhibits the parasympathetic (vagal) influence on the heart. This results in an increased heart rate and enhanced AV conduction.[2]

Signaling Pathway of Muscarinic M2 Receptor in Cardiomyocytes

M2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor ACh->M2R Binds & Activates AMN Atropine Methyl Nitrate AMN->M2R Blocks G_protein Gi/o Protein (α, βγ subunits) M2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC α subunit inhibits K_channel GIRK Channel (K+ Efflux) G_protein->K_channel βγ subunit activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates (opens) HR_node Decreased Heart Rate K_channel->HR_node Hyperpolarization Ca_channel->HR_node Reduced Influx Conduction_node Slowed AV Conduction

Caption: M2 muscarinic receptor signaling pathway in a cardiomyocyte.

Data Presentation: Dose and Cardiovascular Effects

The following tables summarize quantitative data on the effects of this compound and the related compound atropine sulfate in various animal models.

Table 1: this compound Dose and Cardiovascular Effects in Animal Models

Animal ModelDoseRoute of AdministrationKey Cardiovascular EffectsReference
Rat0.5 mg/kgIntravenous (i.v.)Used for cholinergic blockade in heart rate variability studies. Did not produce discernible effects on arterial pressure at this dose.[6]
Rhesus Monkey190 nmol/kgIntravenous (i.v.) & Intramuscular (i.m.)More effective than atropine in reducing respiratory sinus arrhythmia (RSA) amplitude, heart period (HP), and heart period variability (HPV). Longer duration of action than atropine.[7]

Table 2: Atropine Sulfate Dose and Cardiovascular Effects in Animal Models (for comparison)

Animal ModelDoseRoute of AdministrationKey Cardiovascular EffectsReference
Dog0.04 mg/kgIntravenous (i.v.) or Subcutaneous (s.c.)Used for atropine response test to differentiate vagally-mediated bradyarrhythmias from intrinsic nodal disease. A positive response is typically a heart rate ≥ 135–140 BPM or a 50%–100% increase from baseline.
Dog0.01 mg/kg (initial), 0.01 mg/kg (second dose)Intravenous (i.v.)A second dose increased heart rate to over 100 bpm, increased cardiac output, and decreased systemic vascular resistance.
Dog (with healed myocardial infarction)Low-doseIntravenous (i.v.)Increased vagal tone at rest and during exercise but did not prevent ventricular fibrillation.[8]
CatNot specified (large doses)Not specifiedIn experimentally induced coronary occlusion, atropinization and vagotomy accelerated the onset of ventricular arrhythmias.[9][10]

Experimental Protocols

Protocol for Assessing Heart Rate Variability in Rats

This protocol is adapted from studies investigating autonomic function in rats.

Objective: To evaluate the effect of this compound on heart rate variability (HRV) as a measure of cardiac vagal tone.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • This compound solution (e.g., 0.5 mg/mL in sterile saline)

  • Telemetry device or ECG recording system

  • Data acquisition and analysis software for HRV

Procedure:

  • Animal Preparation:

    • Surgically implant a telemetry device or ECG electrodes for continuous monitoring of heart rate. Allow for a recovery period of at least one week.

    • Acclimate the animals to the experimental setup to minimize stress-induced cardiovascular changes.

  • Baseline Recording:

    • Record baseline ECG or pulse interval data for a stable period (e.g., 30-60 minutes) in conscious, freely moving animals.

  • Drug Administration:

    • Administer this compound at a dose of 0.5 mg/kg via intravenous injection.[6]

  • Post-Dose Recording:

    • Continue recording ECG or pulse interval data for a defined period post-injection (e.g., 60-120 minutes) to capture the full effect and recovery.

  • Data Analysis:

    • Analyze the recorded data to determine HRV parameters in both time and frequency domains.

    • Time-domain parameters: Standard deviation of NN intervals (SDNN), root mean square of successive differences (RMSSD).

    • Frequency-domain parameters: High-frequency (HF) power (a marker of vagal tone), low-frequency (LF) power, and the LF/HF ratio.

    • Compare baseline HRV parameters with post-atropine methyl nitrate values to quantify the degree of vagal blockade.

Atropine Response Test in Dogs (Adapted for this compound)

This protocol is based on the atropine response test commonly performed in clinical veterinary medicine, which can be adapted for research purposes.

Objective: To assess the contribution of vagal tone to bradycardia or to evaluate the efficacy of muscarinic blockade.

Materials:

  • Conscious, healthy dogs

  • This compound solution (dose to be determined by dose-response studies, but a starting point could be extrapolated from atropine sulfate doses, e.g., 0.04 mg/kg)

  • ECG machine

  • Intravenous or subcutaneous injection supplies

Procedure:

  • Baseline ECG:

    • Obtain a baseline ECG recording for at least 5 minutes to determine the baseline heart rate and rhythm.

  • Drug Administration:

    • Administer this compound via intravenous or subcutaneous injection. The intravenous route will have a more rapid onset of action.

  • Post-Administration ECG:

    • If administered intravenously, repeat the ECG after 15 minutes.

    • If administered subcutaneously, repeat the ECG after 30 minutes.

  • Interpretation:

    • An increase in heart rate (e.g., a 50-100% increase from baseline or to a rate of ≥ 135-140 bpm) and resolution of any pre-existing AV block would indicate a significant vagal influence on cardiac function and effective muscarinic blockade by this compound.

Mandatory Visualizations

Experimental Workflow for a Cardiovascular Safety Pharmacology Study

experimental_workflow cluster_setup Study Setup cluster_experiment Experimental Phase cluster_analysis Data Analysis and Interpretation animal_prep Animal Preparation (e.g., telemetry implantation) acclimation Acclimation Period animal_prep->acclimation baseline Baseline Data Collection (ECG, BP, HR) acclimation->baseline drug_admin This compound Administration (i.v. or s.c.) baseline->drug_admin post_dose Post-Dose Data Collection drug_admin->post_dose data_proc Data Processing (HRV analysis, hemodynamic parameters) post_dose->data_proc stat_analysis Statistical Analysis data_proc->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Caption: A typical experimental workflow for a cardiovascular safety study.

Logical Relationship of this compound's Cardiovascular Effects

logical_relationship amn This compound m2_block Blockade of M2 Muscarinic Receptors amn->m2_block vagal_inhibition Inhibition of Parasympathetic (Vagal) Tone on the Heart m2_block->vagal_inhibition sa_node Increased SA Node Firing Rate vagal_inhibition->sa_node av_node Increased AV Node Conduction Velocity vagal_inhibition->av_node hr_increase Increased Heart Rate (Tachycardia) sa_node->hr_increase pr_decrease Shortened PR Interval av_node->pr_decrease

Caption: Logical flow of this compound's cardiovascular effects.

References

Protocol for the Solubilization of Atropine Methyl Nitrate for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) methyl nitrate (B79036) is a quaternary ammonium (B1175870) salt of atropine and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its peripheral selectivity, due to its inability to cross the blood-brain barrier, makes it a valuable tool in pharmacological research to delineate central versus peripheral muscarinic effects. Accurate and consistent preparation of Atropine methyl nitrate solutions is critical for obtaining reliable and reproducible results in in vitro studies. This document provides a detailed protocol for the dissolution of this compound, including information on solubility, stability, and the preparation of stock and working solutions.

Physicochemical Properties and Solubility

This compound is typically supplied as a white to off-white crystalline solid. Its solubility in various common laboratory solvents is summarized in the table below.

SolventSolubilityNotes
Water50 mg/mL[1][2][3]Readily soluble.
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[4]Solubility is sufficient for most physiological assays.
Dimethyl Sulfoxide (DMSO)~30 mg/mL[4]A common solvent for preparing high-concentration stock solutions.
Ethanol~30 mg/mL[4]An alternative organic solvent for stock solution preparation.
Dimethylformamide (DMF)~30 mg/mL[4]Another organic solvent option for stock solutions.

Experimental Protocols

Materials
  • This compound powder

  • Sterile, high-purity water (e.g., cell culture grade, Milli-Q, or equivalent)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

  • Pipettes and sterile filter tips

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., in Water or PBS)

This protocol is suitable for experiments where an organic solvent is not desirable.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or conical tube.

  • Solvent Addition: Add the appropriate volume of sterile water or PBS (pH 7.2) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particles.

    • If necessary, briefly sonicate the solution in a water bath for 5-10 minutes to aid dissolution. Avoid excessive heating.

  • Sterilization (Optional but Recommended): Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube. This is particularly important for cell culture experiments.

  • Storage:

    • For short-term storage (up to 24 hours), store the aqueous solution at 2-8°C. It is recommended to prepare fresh aqueous solutions daily.

    • For longer-term storage, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months. However, the stability of aqueous solutions upon freezing and thawing should be validated for the specific experimental conditions.

Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is ideal for preparing a concentrated stock that can be diluted into aqueous buffers or cell culture media for final working concentrations.

  • Weighing: In a sterile tube, accurately weigh the required mass of this compound powder.

  • Solvent Addition: Add the calculated volume of sterile DMSO to reach the target stock concentration (e.g., 30 mg/mL).

  • Dissolution:

    • Vortex the mixture thoroughly for 2-3 minutes until the solid is completely dissolved.

    • Gentle warming in a 37°C water bath for a few minutes can facilitate dissolution if needed.

  • Storage:

    • Store the DMSO stock solution in small aliquots at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or physiological buffer.

  • Calculation: Determine the volume of the stock solution needed to achieve the desired final concentration in your experimental volume.

  • Dilution:

    • It is recommended to perform serial dilutions to ensure accuracy, especially for low final concentrations.

    • When diluting a DMSO stock solution for cell culture experiments, ensure the final concentration of DMSO is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in the experiment.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing that could damage cells or proteins in the media.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound solutions for in vitro experiments.

G cluster_prep Solution Preparation cluster_exp Experimental Use start Weigh Atropine Methyl Nitrate Powder choose_solvent Select Solvent (Aqueous or DMSO) start->choose_solvent dissolve_aqueous Add Water or PBS Vortex/Sonicate choose_solvent->dissolve_aqueous Aqueous dissolve_dmso Add DMSO Vortex/Warm choose_solvent->dissolve_dmso DMSO sterilize Sterile Filter (0.22 µm) dissolve_aqueous->sterilize stock_solution Stock Solution dissolve_dmso->stock_solution sterilize->stock_solution prepare_working Prepare Working Solution (Dilute in Media/Buffer) stock_solution->prepare_working in_vitro_assay Perform In Vitro Experiment (e.g., Cell Culture Assay) prepare_working->in_vitro_assay G cluster_receptor Muscarinic Acetylcholine Receptor (mAChR) cluster_ligands Ligands cluster_response Cellular Response receptor mAChR (G-Protein Coupled Receptor) g_protein G-Protein Activation receptor->g_protein no_effect Blocked Response receptor->no_effect ach Acetylcholine (ACh) (Agonist) ach->receptor Binds & Activates amn This compound (Antagonist) amn->receptor Binds & Blocks downstream Downstream Signaling (e.g., PLC, AC) g_protein->downstream cellular_effect Physiological Effect downstream->cellular_effect

References

Troubleshooting & Optimization

Navigating Atropine Methyl Nitrate Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on troubleshooting solubility issues encountered during the preparation of Atropine (B194438) methyl nitrate (B79036) solutions for injection. This resource offers frequently asked questions, detailed experimental protocols, and structured data to ensure the successful formulation of this critical compound in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Atropine methyl nitrate?

This compound is soluble in water. Published data indicates a solubility of 50 mg/mL in water.[1] In a buffered solution like Phosphate-Buffered Saline (PBS) at pH 7.2, its solubility is approximately 10 mg/mL.[2]

Q2: My this compound solution is cloudy or has formed a precipitate. What are the common causes?

Precipitation of this compound in aqueous solutions is often linked to pH shifts. Atropine and its derivatives are esters that are susceptible to hydrolysis, and their stability is pH-dependent. Generally, atropine salts are more stable in acidic solutions. An increase in pH towards neutral or alkaline conditions can lead to the formation of less soluble species.

Q3: What is the optimal pH for dissolving and storing this compound solutions for injection?

For atropine sulfate (B86663) injections, a pH range of 3.0 to 6.5 is recommended to ensure stability.[3][4] While specific data for this compound is less defined in the search results, the general principle of enhanced stability in acidic conditions for atropine derivatives applies. It is advisable to maintain the pH of your formulation within this acidic to slightly acidic range.

Q4: Can I use buffers to control the pH of my this compound solution?

Yes, using pharmaceutical-grade buffers is a standard practice to maintain the desired pH and enhance the stability of parenteral formulations. Common buffers used in injections include citrate (B86180), acetate, and phosphate (B84403) buffers.[5] The choice of buffer and its concentration should be carefully considered to ensure compatibility with this compound and the intended application.

Q5: Are there any known incompatibilities with common excipients?

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in various solvents.

SolventpHTemperatureSolubility
WaterNot SpecifiedNot Specified50 mg/mL[1]
Phosphate-Buffered Saline (PBS)7.2Not Specified~10 mg/mL[2]
Dimethylformamide (DMF)Not ApplicableNot Specified30 mg/mL[2]
Dimethyl sulfoxide (B87167) (DMSO)Not ApplicableNot Specified30 mg/mL[2]
EthanolNot ApplicableNot Specified30 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Solution for Injection (Example)

This protocol provides a general guideline for preparing a sterile solution of this compound. Note: This is an illustrative example and must be adapted and validated for specific research or manufacturing processes, adhering to all relevant regulatory and safety guidelines (e.g., USP <797>).

Materials:

  • This compound powder (pharmaceutical grade)

  • Sterile Water for Injection (WFI)

  • Sterile buffer solution (e.g., citrate buffer, pH 4.5)

  • Sterile 0.9% Sodium Chloride solution (optional, for tonicity adjustment)

  • Sterile vials and stoppers

  • Sterile 0.22 µm syringe filters

  • Calibrated analytical balance

  • pH meter

  • Laminar flow hood or sterile compounding isolator

Methodology:

  • Aseptic Preparation: Perform all manipulations in a certified laminar flow hood or sterile compounding isolator to maintain sterility.

  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolution:

    • In a sterile container, add a portion of the Sterile Water for Injection or the chosen sterile buffer solution.

    • Gradually add the weighed this compound powder to the solvent while stirring gently with a sterile magnetic stir bar until fully dissolved.

  • pH Measurement and Adjustment:

    • Measure the pH of the solution using a calibrated pH meter.

    • If necessary, adjust the pH to the target range (e.g., 4.5 - 5.5) by adding small volumes of a sterile acidic or basic solution (e.g., dilute hydrochloric acid or sodium hydroxide).

  • Volume Adjustment: Add Sterile Water for Injection or buffer to reach the final desired volume.

  • Tonicity Adjustment (if required): If the solution is intended for direct injection, its tonicity may need to be adjusted to be isotonic with physiological fluids. This can be achieved by adding a calculated amount of sterile 0.9% Sodium Chloride solution.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into the final sterile vials.

  • Sealing: Aseptically place sterile stoppers and crimp seals onto the vials.

  • Quality Control: Perform necessary quality control tests, including visual inspection for particulate matter, pH measurement, sterility testing, and potency analysis using a validated stability-indicating assay method (e.g., HPLC).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_final Final Product weigh Weigh Atropine Methyl Nitrate dissolve Dissolve in Sterile Water/Buffer weigh->dissolve ph_adjust Measure & Adjust pH dissolve->ph_adjust volume_adjust Adjust to Final Volume ph_adjust->volume_adjust sterile_filter Sterile Filtration (0.22 µm) volume_adjust->sterile_filter fill_seal Fill & Seal Vials sterile_filter->fill_seal qc Quality Control Tests fill_seal->qc

Caption: Experimental workflow for preparing a sterile this compound injection.

troubleshooting_workflow start Precipitation Observed check_ph Measure pH of Solution start->check_ph ph_high Is pH > 6.5? check_ph->ph_high adjust_ph Adjust pH to 4.5-5.5 with sterile dilute acid ph_high->adjust_ph Yes check_concentration Is concentration too high? ph_high->check_concentration No re_dissolve Gently agitate to redissolve adjust_ph->re_dissolve end_ok Solution Clear re_dissolve->end_ok dilute Dilute solution and re-evaluate solubility check_concentration->dilute Yes investigate_excipients Investigate excipient incompatibility check_concentration->investigate_excipients No dilute->end_ok reformulate Reformulate with compatible excipients investigate_excipients->reformulate end_fail Precipitate Persists reformulate->end_fail

Caption: Troubleshooting guide for this compound precipitation issues.

References

Optimizing Atropine methyl nitrate dose-response curves in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize dose-response curves for Atropine (B194438) Methyl Nitrate in various assays.

Frequently Asked Questions (FAQs)

Q1: What is Atropine Methyl Nitrate and how does it work?

A1: this compound is a quaternary ammonium (B1175870) salt of atropine and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] As a competitive antagonist, it binds to the same site as the endogenous agonist, acetylcholine (ACh), but does not activate the receptor.[3][4][5] This blocks ACh from binding and initiating a cellular response.[3][6] Its mechanism involves the reversible, competitive blockade of M1-M5 muscarinic receptors, which prevents effects like decreased heart rate and increased secretions that are normally mediated by the parasympathetic nervous system.[3][5] Because it is a quaternary amine, it penetrates the central nervous system less readily than atropine.[1]

Q2: What is a dose-response curve in the context of a competitive antagonist like this compound?

A2: A dose-response curve for a competitive antagonist is generated by measuring the effect of an agonist at various concentrations, both in the absence and presence of the antagonist.[7] For a competitive antagonist like this compound, its presence will cause a rightward, parallel shift in the agonist's dose-response curve.[8][9][10] This means a higher concentration of the agonist is needed to produce the same level of response.[9][10] Importantly, a true competitive antagonist should not change the maximum possible response of the agonist, as its effect can be overcome by a sufficiently high agonist concentration.[8][11]

Q3: What is a Schild analysis and why is it important for my experiment?

A3: A Schild analysis is a pharmacological method used to quantify the potency of a competitive antagonist and to verify its mechanism of action.[7][12] The analysis involves creating agonist dose-response curves in the presence of several different concentrations of the antagonist. From these curves, "dose ratios" are calculated, which represent the fold-increase in agonist concentration required to produce the same response in the presence of the antagonist.[7][8] A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist.[8][13] This analysis is crucial as it provides the pA2 value (the negative log of the antagonist concentration that necessitates a 2-fold increase in agonist concentration), a key measure of the antagonist's affinity for the receptor.[12][14]

Q4: What are the typical solvents and storage conditions for this compound?

A4: Proper storage and handling are critical for experimental success. Based on available data, solubility and storage are as follows:

SolventSolubility
DMF30 mg/ml
DMSO30 mg/ml
Ethanol30 mg/ml
PBS (pH 7.2)10 mg/ml
Storage: For long-term stability, this compound should be stored at room temperature in the continental US, though conditions may vary elsewhere.[1] Always refer to the Certificate of Analysis for specific storage recommendations.[1]

Troubleshooting Guide

Problem 1: The agonist dose-response curve does not shift to the right in the presence of this compound.

Possible Cause Troubleshooting Step
Incorrect Concentration: Verify the calculations for your stock solutions and serial dilutions of both the agonist and this compound. Ensure accurate pipetting.
Compound Degradation: Prepare fresh solutions of this compound. Ensure it has been stored correctly according to the manufacturer's instructions.
Assay System Insensitivity: The chosen agonist may not be potent enough, or the receptor expression in your cell-based system may be too low.[15] Confirm receptor expression and consider using a more potent agonist.
Insufficient Incubation Time: Ensure the antagonist has had sufficient time to equilibrate and bind to the receptors before adding the agonist. This time should be determined empirically.

Problem 2: The maximum response of the agonist is suppressed in the presence of this compound.

Possible Cause Troubleshooting Step
Non-Competitive or Irreversible Antagonism: This effect suggests a non-competitive mechanism, where the antagonist binds to a different site (allosteric) or binds irreversibly.[9][11] While this compound is a known competitive antagonist, high concentrations or assay artifacts could produce this effect. A Schild plot slope significantly different from 1 can indicate non-competitive behavior.[8]
High Antagonist Concentration: Extremely high concentrations of the antagonist may lead to non-specific effects or incomplete washout, appearing as a reduction in the maximum response. Reduce the concentration range of this compound.
"Spare Receptors" Phenomenon: In systems with a low number of "spare receptors," a competitive antagonist can sometimes appear to reduce the maximal response.[11] This is a complex issue related to the specific tissue or cell line being used.
Cell Viability Issues: At high concentrations, the compound may be causing cell death, leading to a reduced overall response. Perform a cytotoxicity assay with this compound alone at the concentrations used in your experiment.

Problem 3: The Schild plot for my data is not linear or the slope is not equal to 1.

Possible Cause Troubleshooting Step
Antagonist Removal Processes: In some tissue preparations, saturable uptake or enzymatic degradation of the antagonist can occur, leading to deviations from simple competitive behavior, especially at lower antagonist concentrations.[16] This can cause the Schild plot to be non-linear.
Complex Drug-Receptor Interactions: The interaction may not be a simple competitive one. The antagonist might be allosteric, partial, or have other complex behaviors.[17] A slope other than 1 is a key indicator of this.
Experimental Error: Inaccurate pipetting, incorrect solution preparation, or insufficient equilibration times can all lead to scattered data and an incorrect slope. Review and refine your experimental protocol.
Data Analysis Issues: Ensure you are using at least five concentrations of the antagonist for an accurate analysis.[7] Double-check the calculation of dose ratios and the regression analysis.

Experimental Protocols & Visualizations

General Workflow for Generating Dose-Response Curves

This workflow outlines the key steps for performing a competitive antagonism assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare Agonist & Antagonist (this compound) Stock Solutions add_antagonist Add varying concentrations of This compound to wells/baths. Include a 'no antagonist' control. prep_solutions->add_antagonist prep_cells Prepare Assay System (e.g., Cells expressing mAChRs, Isolated Tissue) prep_cells->add_antagonist incubate_antagonist Incubate for Equilibration add_antagonist->incubate_antagonist add_agonist Add increasing concentrations of Agonist incubate_antagonist->add_agonist incubate_agonist Incubate for Response Development add_agonist->incubate_agonist measure_response Measure Functional Response (e.g., Calcium flux, cAMP levels, muscle contraction) incubate_agonist->measure_response plot_curves Plot Dose-Response Curves for each antagonist concentration measure_response->plot_curves calc_dr Calculate Dose Ratios plot_curves->calc_dr schild_plot Construct Schild Plot (log(DR-1) vs log[Antagonist]) calc_dr->schild_plot det_pa2 Determine pA2 and Slope schild_plot->det_pa2

Caption: General workflow for a competitive antagonism assay.

Troubleshooting Decision Tree

Use this diagram to diagnose common issues encountered during your experiments.

G start Problem with Dose-Response Curve q1 Is the agonist curve shifted to the right? start->q1 q2 Is the maximum response maintained? q1->q2 Yes res1 Check compound concentration, activity, and assay sensitivity. q1->res1 No q3 Is the Schild plot slope ≈ 1? q2->q3 Yes res2 Possible non-competitive effects. Check for cytotoxicity or use of excessively high concentrations. q2->res2 No res3 Indicates complex interactions or assay artifacts (e.g., antagonist uptake). Review protocol and data. q3->res3 No res4 Experiment is behaving as expected for a competitive antagonist. q3->res4 Yes

Caption: Troubleshooting decision tree for antagonism assays.

Muscarinic Receptor Signaling Pathway

This compound acts by blocking the activation of this pathway by acetylcholine.

G cluster_membrane Cell Membrane mAChR Muscarinic Receptor (mAChR) G_protein G-protein (Gi/Gq) mAChR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates ACh Acetylcholine (ACh) (Agonist) ACh->mAChR Binds & Activates Atropine This compound (Antagonist) Atropine->block block->mAChR Blocks Response Cellular Response (e.g., ↓cAMP, ↑IP3/DAG) Effector->Response

Caption: Simplified muscarinic receptor signaling pathway.

References

Technical Support Center: Unexpected Cardiovascular Side Effects of Atropine Methyl Nitrate in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected cardiovascular side effects of Atropine (B194438) Methyl Nitrate (B79036) in rats. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: What are the expected cardiovascular effects of atropine methyl nitrate in rats?

A1: this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] Its primary expected cardiovascular effect, particularly at therapeutic doses, is tachycardia (an increase in heart rate). This occurs because it blocks the parasympathetic (vagal) influence on the sinoatrial (SA) node of the heart, which normally acts to slow the heart rate.

Q2: What are the unexpected cardiovascular side effects observed with this compound in rats?

A2: Research has revealed a complex, dose-dependent cardiovascular response to this compound that can be counterintuitive to its primary mechanism of action. These unexpected effects include:

  • Paradoxical Bradycardia: At low doses, this compound can cause a transient decrease in heart rate.[2][3]

  • Transient Heart Rate Decrease at High Doses: Very high doses may lead to a temporary drop in heart rate.[2]

  • Arrhythmias: At high concentrations, there is a potential for cardiac arrhythmias.[3]

Q3: At what doses are these unexpected effects typically observed?

A3: The dose at which these effects are observed can vary based on the specific experimental conditions, including the rat strain and anesthetic state. However, general observations from studies in animal models suggest the following dose-dependent responses:

  • Low Doses (leading to bradycardia): Studies in dogs have shown bradycardia at doses as low as 0.0012 mg/kg.[2] Similar paradoxical bradycardia has been noted with low doses of atropine in other species.[4]

  • Intermediate Doses (leading to tachycardia): This is the expected therapeutic effect.

  • High Doses (leading to transient heart rate decrease): In dogs, a transient decrease in heart rate was observed at doses around 2.4 mg/kg.[2] In anesthetized rats, higher doses of atropine sulfate (B86663) (10 mg/kg and 20 mg/kg) have also been shown to decrease heart rate.[3]

Data Presentation

The following tables summarize the dose-dependent effects of this compound on heart rate and mean arterial pressure (MAP) in conscious rats, based on available literature.

Table 1: Dose-Dependent Effects of this compound on Heart Rate in Conscious Rats

Dose Range (mg/kg, IV)Observed Effect on Heart RatePutative Mechanism
Low (< 0.1) Bradycardia (transient decrease)Blockade of presynaptic M1 muscarinic autoreceptors, leading to increased acetylcholine release.[4][5]
Intermediate (0.1 - 1.0) Tachycardia (increase)Postsynaptic M2 muscarinic receptor blockade at the SA node.
High (> 2.0) Transient Bradycardia/DecreaseGanglionic blockade.[2]

Table 2: Effects of this compound on Mean Arterial Pressure (MAP) in Conscious Rats

Dose Range (mg/kg, IV)Observed Effect on MAPNotes
Low to Intermediate Minimal to no significant changeIn the absence of other cardiovascular drugs, this compound generally has a limited effect on blood pressure.[6]
High Potential for decreaseGanglionic blockade at high doses can lead to vasodilation and a decrease in blood pressure.

Experimental Protocols

Protocol 1: Telemetric Monitoring of Cardiovascular Parameters in Conscious Rats

This protocol outlines the key steps for implanting a telemetry device and monitoring cardiovascular responses to this compound in conscious, freely moving rats.[2][7][8][9]

1. Telemetry Transmitter Implantation:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
  • Surgical Site Preparation: Shave and disinfect the abdominal and neck areas.
  • Transmitter Body Placement: Make a midline abdominal incision and place the sterile telemetry transmitter body into the peritoneal cavity. Suture the abdominal muscle and skin.
  • Catheter and Electrode Placement:
  • For blood pressure monitoring, tunnel the pressure catheter subcutaneously to the neck. Isolate the carotid artery and insert the catheter, advancing it to the aortic arch. Secure the catheter with sutures.
  • For ECG monitoring, tunnel the bi-potential electrodes subcutaneously to the appropriate positions on the chest.
  • Post-Operative Care: Administer analgesics and allow the animal to recover for at least one week before starting the experiment.

2. Data Acquisition:

  • House the rat in its home cage placed on a telemetry receiver.
  • Allow for a baseline recording period of at least 24 hours to establish normal circadian rhythms of heart rate and blood pressure.
  • Administer this compound intravenously (IV) via a previously implanted catheter at the desired doses (low, intermediate, and high).
  • Record cardiovascular parameters continuously.

Troubleshooting Guides

Issue 1: Paradoxical Bradycardia Observed After Low-Dose Administration
  • Question: I administered a low dose of this compound and observed a decrease in heart rate instead of the expected tachycardia. Is this normal?

  • Answer: Yes, this is a known paradoxical effect of low-dose atropine and its derivatives.[4]

  • Troubleshooting Steps:

    • Confirm the Dose: Double-check your calculations to ensure a low dose was administered.

    • Monitor the Duration: This effect is typically transient. Continue monitoring to observe the return to baseline or the development of tachycardia as the drug distributes and is metabolized.

    • Consider the Mechanism: This effect is thought to be due to the blockade of presynaptic M1 muscarinic autoreceptors on vagal nerve endings. This blockade inhibits the negative feedback loop for acetylcholine (ACh) release, leading to a temporary increase in ACh in the synaptic cleft and a subsequent decrease in heart rate.

Issue 2: Transient Drop in Heart Rate at High Doses
  • Question: After administering a high dose of this compound, I saw a brief but significant drop in the rat's heart rate. What could be the cause?

  • Answer: This is another unexpected effect that has been observed with high doses of atropine compounds.[2]

  • Troubleshooting Steps:

    • Rule out Overdose: Ensure the dose is within a high but not lethal range.

    • Consider Ganglionic Blockade: At high concentrations, this compound can lose its selectivity for muscarinic receptors and may start to block nicotinic receptors in the autonomic ganglia.[2] This can disrupt both sympathetic and parasympathetic signaling, leading to unpredictable cardiovascular effects, including a transient drop in heart rate.

    • Monitor Blood Pressure: A simultaneous drop in blood pressure would further support the hypothesis of ganglionic blockade.

Issue 3: No Significant Change in Blood Pressure
  • Question: I administered this compound and saw the expected heart rate changes, but there was no significant effect on blood pressure. Is my experiment flawed?

  • Answer: Not necessarily. In healthy, normotensive rats, this compound alone often has a minimal effect on blood pressure.[6]

  • Explanation: The primary role of the parasympathetic nervous system in the vasculature is less pronounced than its control over heart rate. While muscarinic receptors are present in blood vessels, their blockade by this compound does not always lead to a significant change in overall systemic blood pressure, especially when compensatory mechanisms are intact.

Signaling Pathways and Experimental Workflows

Mechanism of Paradoxical Bradycardia

At low doses, this compound can preferentially block presynaptic M1 muscarinic autoreceptors on vagal nerve terminals. This disinhibits acetylcholine release, leading to a transient increase in acetylcholine concentration in the synaptic cleft and a temporary slowing of the heart rate.

Paradoxical_Bradycardia cluster_pre Vagal Nerve Terminal cluster_synapse Synaptic Cleft cluster_post SA Node Cell ACh_Vesicle ACh Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release M1_Receptor Presynaptic M1-R (Autoreceptor) ACh Acetylcholine (ACh) ACh_Release->ACh ACh->M1_Receptor Negative Feedback M2_Receptor Postsynaptic M2-R ACh->M2_Receptor Binds HR_Decrease Heart Rate Decrease M2_Receptor->HR_Decrease Atropine_Low Low-Dose This compound Atropine_Low->M1_Receptor Blocks

Caption: Signaling pathway of low-dose this compound inducing paradoxical bradycardia.

Mechanism of High-Dose Transient Heart Rate Decrease

At high doses, this compound can non-selectively block nicotinic receptors in autonomic ganglia, in addition to its muscarinic receptor antagonism. This ganglionic blockade disrupts neurotransmission in both the sympathetic and parasympathetic nervous systems, potentially leading to a transient decrease in heart rate.

Ganglionic_Blockade cluster_ganglia Autonomic Ganglion Preganglionic_Neuron Preganglionic Neuron ACh Acetylcholine (ACh) Preganglionic_Neuron->ACh Releases Postganglionic_Neuron Postganglionic Neuron Heart_Rate_Effect Transient Heart Rate Decrease Postganglionic_Neuron->Heart_Rate_Effect Nicotinic_Receptor Nicotinic Receptor Nicotinic_Receptor->Postganglionic_Neuron Activates Atropine_High High-Dose This compound Atropine_High->Nicotinic_Receptor Blocks ACh->Nicotinic_Receptor Binds to

Caption: High-dose this compound causing transient heart rate decrease via ganglionic blockade.

Experimental Workflow for Investigating Dose-Dependent Effects

The following workflow outlines a typical experiment to characterize the dose-dependent cardiovascular effects of this compound in conscious rats.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Telemetry Implantation B Post-Surgical Recovery (1-2 weeks) A->B C Baseline Data Recording (24 hours) B->C D Vehicle Administration C->D E Low-Dose Atropine Methyl Nitrate D->E Washout Period F Intermediate-Dose Atropine Methyl Nitrate E->F Washout Period G High-Dose Atropine Methyl Nitrate F->G Washout Period H Continuous Data Recording G->H I Analyze Heart Rate Changes H->I J Analyze Blood Pressure Changes H->J K Compare Dose Responses I->K J->K

Caption: Experimental workflow for studying dose-dependent cardiovascular effects.

References

Technical Support Center: Atropine Methyl Nitrate Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Atropine (B194438) methyl nitrate (B79036) in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Atropine methyl nitrate in an aqueous solution?

The primary degradation pathway for this compound in aqueous solution is hydrolysis. This reaction involves the cleavage of the ester linkage, resulting in the formation of tropic acid and tropine (B42219) methyl nitrate. This process is significantly influenced by the pH of the solution and the storage temperature.

Q2: What are the optimal pH and temperature conditions for storing this compound aqueous solutions?

To ensure maximum stability, aqueous solutions of this compound should be maintained at a pH between 3 and 6.[1] The rate of hydrolysis increases significantly in neutral to alkaline conditions. For long-term storage, it is recommended to keep the solution at refrigerated temperatures (2-8°C). One study on a similar atropine salt, atropine sulfate (B86663), showed stability for up to 364 days when stored at 5°C and protected from light.

Q3: Are there any specific excipients that can enhance the stability of this compound solutions?

While specific studies on excipient compatibility with this compound are limited, general principles for stabilizing ester-containing drugs in aqueous solutions can be applied. The use of buffering agents to maintain an acidic pH (e.g., citrate (B86180) or phosphate (B84403) buffers) is crucial. Additionally, antioxidants may be considered if oxidative degradation is identified as a potential issue, although hydrolysis is the primary concern. It is essential to conduct compatibility studies with any potential excipients to ensure they do not accelerate degradation.

Q4: How does light exposure affect the stability of this compound solutions?

Exposure to light, particularly UV light, can potentially lead to the degradation of this compound. Therefore, it is recommended to store solutions in light-resistant containers, such as amber vials or by wrapping the container in aluminum foil, to minimize photodegradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of potency in the prepared solution over a short period. Inappropriate pH: The pH of the solution may be neutral or alkaline, accelerating hydrolysis.1. Measure the pH of the solution. 2. Adjust the pH to the optimal range of 3-6 using a suitable buffer (e.g., citrate or phosphate buffer). 3. Verify the final pH after adjustment.
High storage temperature: The solution is being stored at room temperature or higher.1. Transfer the solution to a refrigerator (2-8°C) for storage. 2. For critical applications, consider storing aliquots in a freezer (-20°C), though freeze-thaw stability should be evaluated.
Appearance of unknown peaks in HPLC chromatograms. Degradation of this compound: The new peaks likely correspond to degradation products such as tropic acid and tropine methyl nitrate.1. Confirm the identity of the degradation products by comparing their retention times with those of known standards. 2. If standards are unavailable, consider using techniques like LC-MS to identify the unknown peaks. 3. Optimize storage conditions (pH and temperature) to minimize further degradation.
Precipitation or cloudiness in the solution. Solubility issues or interaction with container/closure: The concentration of this compound may exceed its solubility at the storage temperature, or there may be an interaction with the storage container.1. Ensure the concentration of this compound is within its solubility limit at the intended storage temperature. 2. Visually inspect the container for any signs of leaching or interaction. 3. Consider using a different type of container material (e.g., switching from plastic to glass).
Inconsistent analytical results. Improper sample handling or analytical method variability: Inconsistent dilution, temperature fluctuations during analysis, or a non-validated analytical method can lead to variable results.1. Ensure consistent and accurate sample preparation procedures. 2. Use a validated, stability-indicating analytical method. 3. Control the temperature of the autosampler and column during HPLC analysis.

Quantitative Data Summary

The following table summarizes the key stability-indicating parameters for atropine in aqueous solutions. While this data is for atropine and its sulfate salt, it provides a valuable reference for understanding the stability of this compound.

Parameter Condition Value/Observation Reference
Optimal pH for Stability Aqueous Solution3 - 6[1]
pH of Minimum Hydrolysis 0°C4.11[1]
100°C3.24[1]
Storage Temperature Long-term2-8°C (Refrigerated)
Light Protection StorageUse of light-resistant containers is recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathway of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in purified water at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 1 hour.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the stock solution at 60°C for 48 hours in a controlled temperature chamber.

  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acid and base-stressed samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of this compound under each stress condition.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization and validation are required.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 210 nm
Run Time Sufficient to allow for the elution of all degradation products.

Method Validation Parameters:

  • Specificity (peak purity analysis of the parent drug peak in the presence of degradation products)

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Visualizations

degradation_pathway Atropine_MN This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Atropine_MN->Hydrolysis Tropic_Acid Tropic Acid Hydrolysis->Tropic_Acid Tropine_MN Tropine Methyl Nitrate Hydrolysis->Tropine_MN Further_Degradation Further Degradation Products Tropic_Acid->Further_Degradation Tropine_MN->Further_Degradation experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation Stock_Solution Prepare 1 mg/mL Atropine Methyl Nitrate Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (60°C) Stock_Solution->Thermal Photo Photodegradation (ICH Q1B) Stock_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize Acid/Base Samples Sampling->Neutralization Dilution Dilute Samples Neutralization->Dilution HPLC HPLC Analysis Dilution->HPLC Chromatogram_Analysis Analyze Chromatograms HPLC->Chromatogram_Analysis Quantification Quantify Degradation Chromatogram_Analysis->Quantification

References

Navigating Atropine Methyl Nitrate Stability: A Guide to Preventing Precipitation in Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with Atropine (B194438) methyl nitrate (B79036), maintaining its solubility in buffer solutions is critical for experimental success and the development of stable formulations. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address and prevent the precipitation of Atropine methyl nitrate in various buffer systems.

Troubleshooting Guide: Identifying and Resolving this compound Precipitation

Precipitation of this compound from a buffer solution can compromise experimental results and the efficacy of formulations. The following sections detail potential causes and provide systematic solutions to address this issue.

Immediate Troubleshooting Steps

If precipitation is observed, follow this workflow to identify the root cause and implement a solution.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation cluster_Observe Observation cluster_Identify Identification cluster_Action Corrective Actions cluster_Solution Solutions Observe Precipitation Observed Identify_Cause Identify Potential Cause Observe->Identify_Cause Check_Buffer Review Buffer Composition - Phosphate (B84403) present? - pH appropriate? Identify_Cause->Check_Buffer Buffer Interaction? Check_Conc Verify Concentration - Exceeds solubility limit? Identify_Cause->Check_Conc Concentration Issue? Check_Temp Assess Temperature - Solution too cold? Identify_Cause->Check_Temp Temperature Effect? Check_Purity Consider Compound Purity - Impurities present? Identify_Cause->Check_Purity Purity Concern? Change_Buffer Switch to a non-phosphate buffer (e.g., Citrate (B86180), TRIS, HEPES) Check_Buffer->Change_Buffer Adjust_pH Adjust pH to optimal range Check_Buffer->Adjust_pH Lower_Conc Reduce Atropine methyl nitrate concentration Check_Conc->Lower_Conc Increase_Temp Gently warm the solution Check_Temp->Increase_Temp Filter_Solution Filter the solution Check_Purity->Filter_Solution Use_Cosolvent Introduce a co-solvent (e.g., ethanol (B145695), propylene (B89431) glycol) Lower_Conc->Use_Cosolvent

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

In-Depth Cause Analysis and Solutions

1. Buffer Composition:

  • Issue: Phosphate buffers are a primary cause of precipitation for quaternary ammonium (B1175870) compounds like this compound. The positively charged quaternary ammonium group can interact with negatively charged phosphate ions, forming an insoluble salt.

  • Solution: Avoid using phosphate-based buffers. Opt for alternative buffer systems known for better compatibility with quaternary ammonium salts.

Recommended Alternative Buffers:

Buffer SystemEffective pH RangeKey Considerations
Citrate Buffer 3.0 - 6.2Can chelate metal ions.
TRIS Buffer 7.5 - 9.0Temperature-dependent pH.
HEPES Buffer 6.8 - 8.2Generally considered biologically inert.

2. pH of the Buffer:

  • Issue: While this compound is a quaternary ammonium salt and remains permanently positively charged regardless of pH, the overall stability of the molecule can be pH-dependent. Atropine, the parent compound, is most stable in acidic conditions (pH 3-6). Hydrolysis of the ester linkage in this compound is a potential degradation pathway that can be influenced by pH.

  • Solution: Maintain the buffer pH within a range that ensures the stability of the ester group. For Atropine derivatives, a slightly acidic to neutral pH is often preferred.

3. Concentration and Solubility Limits:

  • Issue: The concentration of this compound may exceed its solubility limit in the chosen buffer system. Solubility can be lower in a buffered solution compared to pure water due to the common ion effect and interactions with buffer components.

  • Solution: Prepare a stock solution of this compound in deionized water, where its solubility is high (up to 50 mg/mL), and then add it to the buffer to achieve the final desired concentration.[1][2][3] If precipitation still occurs, reducing the final concentration is advisable.

Quantitative Solubility Data:

Solvent/BufferpHSolubilityReference
Water-50 mg/mL[1][2][3]
PBS7.210 mg/mL[4]
Ethanol-30 mg/mL[4]
DMSO-30 mg/mL[4]
DMF-30 mg/mL[4]

4. Temperature:

  • Issue: The solubility of this compound is temperature-dependent. Lower temperatures can decrease its solubility, leading to precipitation, especially in highly concentrated solutions.

  • Solution: Store stock solutions at a constant, appropriate temperature. If precipitation occurs upon cooling, gentle warming of the solution with agitation may redissolve the compound. For long-term storage, consult the manufacturer's recommendations, which are often -20°C for the solid compound.

5. Use of Co-solvents:

  • Issue: In cases where high concentrations of this compound are required and precipitation is persistent, the polarity of the solvent system may not be optimal.

  • Solution: The introduction of a water-miscible organic co-solvent can increase the solubility of this compound.

Commonly Used Co-solvents:

Co-solventTypical Concentration RangeConsiderations
Ethanol 1-20% (v/v)Can affect biological systems.
Propylene Glycol 1-20% (v/v)Generally considered safe for many applications.
N-Methyl-2-pyrrolidone (NMP) Lower concentrationsA powerful solubilizing agent.[5]

Experimental Protocols

Protocol for Preparing a Stable Buffered Solution of this compound

This protocol is designed to minimize the risk of precipitation.

Protocol_Workflow Protocol for Preparing a Stable this compound Solution Start Start Prep_Stock 1. Prepare this compound Stock Solution in Deionized Water Start->Prep_Stock Prep_Buffer 2. Prepare Desired Non-Phosphate Buffer (e.g., 50 mM Citrate, pH 5.5) Prep_Stock->Prep_Buffer Equilibrate 3. Equilibrate Both Solutions to Room Temperature Prep_Buffer->Equilibrate Combine 4. Slowly Add Stock Solution to the Buffer with Gentle Stirring Equilibrate->Combine Final_Volume 5. Adjust to Final Volume with Buffer Combine->Final_Volume Filter 6. (Optional) Sterile Filter Through a 0.22 µm Filter Final_Volume->Filter Store 7. Store Appropriately Filter->Store End End Store->End

Caption: A workflow illustrating the recommended protocol for preparing buffered solutions of this compound.

Materials:

  • This compound powder

  • Deionized water

  • Components for the chosen non-phosphate buffer (e.g., citric acid and sodium citrate)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

  • 0.22 µm sterile filter (optional)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a small volume of deionized water (e.g., to create a 50 mg/mL stock solution). Ensure it is fully dissolved with gentle stirring.

  • Prepare the Buffer:

    • Prepare the desired non-phosphate buffer at the target concentration and pH. For example, to prepare a 50 mM citrate buffer at pH 5.5.

    • Ensure all buffer components are completely dissolved.

  • Combine the Solutions:

    • Allow both the this compound stock solution and the buffer to equilibrate to room temperature.

    • While gently stirring the buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.

  • Final Adjustments and Storage:

    • Adjust the final volume with the buffer.

    • If sterility is required, filter the final solution through a 0.22 µm filter.

    • Store the final solution at the appropriate temperature, protected from light.

Frequently Asked Questions (FAQs)

Q1: Why did my this compound precipitate when I added it to my phosphate-buffered saline (PBS) solution?

A1: this compound is a quaternary ammonium salt, which carries a permanent positive charge. Phosphate-buffered saline contains phosphate ions (HPO₄²⁻ and H₂PO₄⁻). The interaction between the positively charged this compound and the negatively charged phosphate ions can lead to the formation of an insoluble salt, causing precipitation. It is highly recommended to avoid using phosphate buffers with this compound.

Q2: What are the best alternative buffers to use with this compound?

A2: Buffers that are generally more compatible with quaternary ammonium compounds include citrate, TRIS (Tris(hydroxymethyl)aminomethane), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffers. The choice of buffer will also depend on the specific requirements of your experiment, such as the desired pH range and potential interactions with other components in your system.

Q3: Can I increase the solubility of this compound in my buffer?

A3: Yes, there are several strategies to increase its solubility. First, ensure you are not exceeding its intrinsic solubility limit in the chosen buffer. If you need a higher concentration, you can consider adding a co-solvent like ethanol or propylene glycol to your buffer system. Start with a low percentage (e.g., 1-5% v/v) and empirically determine the optimal concentration for your application.

Q4: How does pH affect the stability and solubility of this compound?

A4: As a quaternary ammonium salt, the charge of this compound is not affected by pH. However, the stability of the ester linkage within the molecule is pH-dependent. Atropine and its derivatives are generally more stable against hydrolysis in slightly acidic conditions (pH 3-6). While its solubility in water is high, extreme pH values should be avoided to prevent chemical degradation, which could potentially lead to the formation of less soluble degradation products.

Q5: My solution was clear initially but precipitated after being stored in the refrigerator. What happened?

A5: This is likely due to the temperature-dependent solubility of this compound. As the temperature decreases, its solubility in the buffer can also decrease, leading to precipitation, especially if the solution is near its saturation point. You can try to redissolve the precipitate by gently warming the solution. To prevent this, consider preparing a slightly more dilute solution or storing it at a controlled room temperature if the stability data allows.

Q6: I suspect my this compound powder may have impurities. Could this cause precipitation?

A6: Yes, impurities in the this compound powder can act as nucleation sites, promoting precipitation even at concentrations below the solubility limit. If you suspect purity issues, you can try filtering the buffered solution through a 0.22 µm filter to remove any particulate matter. Using a high-purity grade of this compound is always recommended for preparing solutions.

References

Atropine Methyl Nitrate Technical Support Center: Optimizing Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atropine (B194438) Methyl Nitrate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Atropine Methyl Nitrate for optimal muscarinic receptor blockade in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] This means it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and eliciting a cellular response. This compound is a quaternary ammonium (B1175870) salt of atropine, which makes it highly polar and less likely to cross the blood-brain barrier compared to atropine.[1][2]

Q2: What are the different subtypes of muscarinic receptors that this compound blocks?

Atropine and its derivatives, including this compound, are generally considered non-selective antagonists for the five subtypes of muscarinic acetylcholine receptors (M1-M5).

Q3: What is a typical starting concentration for this compound in an in vitro experiment?

A typical starting concentration for this compound in in vitro experiments, such as isolated tissue bath studies or cell-based assays, is in the range of 1 nM to 1 µM. However, the optimal concentration is highly dependent on the specific experimental conditions, including the tissue or cell type, the concentration of the agonist being used, and the receptor density. For instance, in studies on rat ventricular cardiomyocytes, atropine was used in concentrations from 1 nM to 1 µM to inhibit carbachol-induced responses.[2] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific system.

Troubleshooting Guides

Problem 1: Incomplete or weak blockade of the muscarinic receptor.

Possible Cause 1: Suboptimal concentration of this compound.

  • Solution: The concentration of this compound may be too low to effectively compete with the agonist. It is crucial to perform a concentration-response experiment to determine the appropriate concentration for your specific experimental setup. A Schild analysis can be a powerful tool to determine the affinity (pA2 value) of this compound in your system, which can guide you in selecting the optimal concentration for complete blockade.[3][4][5][6]

Possible Cause 2: High concentration of the agonist.

  • Solution: In competitive antagonism, the degree of blockade depends on the relative concentrations of the agonist and antagonist. If the agonist concentration is too high, it can overcome the blocking effects of this compound. Consider reducing the agonist concentration to a level that produces a submaximal response (e.g., EC50 or EC80) to better observe the antagonist's effect.

Possible Cause 3: Issues with the compound.

  • Solution: Ensure that your this compound stock solution is prepared correctly and has not degraded. It is advisable to prepare fresh solutions and verify the compound's purity.

Problem 2: Suspected off-target effects.

Possible Cause 1: Ganglionic blockade.

  • Symptom: At high concentrations, this compound can cause blockade of nicotinic receptors in autonomic ganglia.[7][8] This can lead to complex and sometimes paradoxical effects, especially in in vivo experiments.

  • Solution: Use the lowest effective concentration of this compound that achieves complete muscarinic blockade. If ganglionic blockade is suspected, you can try to confirm it using a specific ganglionic blocking agent.

Possible Cause 2: Nicotinic receptor blockade.

  • Symptom: Studies have shown that even nanomolar concentrations of atropine can block neuronal nicotinic receptors.[9] This could be a confounding factor in studies where both muscarinic and nicotinic receptors are present.

  • Solution: Be aware of this potential off-target effect, especially when working with preparations that express nicotinic receptors. If nicotinic receptor signaling is a concern, consider using a more selective muscarinic antagonist or designing experiments to isolate the muscarinic-mediated effects. For example, some studies have shown that atropine can inhibit nicotinic currents in a concentration-dependent manner, with IC50 values in the low nanomolar range for certain nicotinic receptor subtypes.[9]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Concentration-Response Curve and Schild Analysis

This protocol outlines the steps to determine the potency of this compound as a competitive antagonist.

Objective: To determine the pA2 value of this compound, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Methodology:

  • Preparation: Prepare a series of concentrations of the muscarinic agonist you will be using (e.g., carbachol, acetylcholine). Also, prepare a range of concentrations of this compound.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist alone to determine its EC50 (the concentration that produces 50% of the maximal response).

  • Antagonist Incubation: In separate experimental preparations, pre-incubate the tissue or cells with a fixed concentration of this compound for a sufficient period to reach equilibrium (typically 20-30 minutes).

  • Agonist Concentration-Response in the Presence of Antagonist: In the presence of the fixed concentration of this compound, generate a new cumulative concentration-response curve for the agonist. The curve should be shifted to the right.

  • Repeat: Repeat steps 3 and 4 with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

    • Perform a linear regression on the data points.

    • The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.[3][4][5][6]

Data Presentation:

This compound Concentration [M]Agonist EC50 [M]Dose Ratio (DR)log(DR-1)-log[this compound]
0 (Control)e.g., 1 x 10-71--
1 x 10-9e.g., 2 x 10-7209
1 x 10-8e.g., 1.1 x 10-61118
1 x 10-7e.g., 1.01 x 10-510127

Note: The values in the table are for illustrative purposes only.

Visualizations

Signaling_Pathway cluster_0 Muscarinic Receptor Signaling ACh Acetylcholine mAChR Muscarinic Receptor ACh->mAChR Binds & Activates AMN Atropine Methyl Nitrate AMN->mAChR Binds & Blocks G_protein G-protein mAChR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Response Cellular Response Effector->Response

Caption: Muscarinic receptor signaling and blockade by this compound.

Experimental_Workflow A Prepare Agonist and This compound Solutions B Generate Control Agonist Concentration-Response Curve A->B D Incubate with Fixed Concentration of this compound A->D C Determine Agonist EC50 (Control) B->C G Calculate Dose Ratios C->G E Generate Agonist Concentration-Response Curve in Presence of Antagonist D->E F Repeat for Multiple Antagonist Concentrations E->F Iterate E->G H Construct Schild Plot G->H I Determine pA2 and Slope H->I

Caption: Workflow for determining antagonist potency using Schild analysis.

Troubleshooting_Logic Start Problem with Receptor Blockade Incomplete Incomplete Blockade? Start->Incomplete OffTarget Suspected Off-Target Effects? Start->OffTarget Conc Increase Atropine Methyl Nitrate Concentration (Perform Dose-Response) Incomplete->Conc Yes Agonist Decrease Agonist Concentration Incomplete->Agonist Yes Compound Check Compound Integrity Incomplete->Compound Yes Lowest Use Lowest Effective Concentration OffTarget->Lowest Yes Controls Use Specific Blockers for Suspected Off-Targets OffTarget->Controls Yes

Caption: Troubleshooting logic for this compound experiments.

References

Troubleshooting inconsistent results with Atropine methyl nitrate in behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Atropine (B194438) methyl nitrate (B79036) in behavioral studies.

Frequently Asked Questions (FAQs)

1. Q: Why am I seeing inconsistent or no behavioral effects with Atropine methyl nitrate?

A: Inconsistent results with this compound often stem from its specific pharmacological properties. Here are some key factors to consider:

  • Limited Blood-Brain Barrier (BBB) Penetration: this compound is a quaternary ammonium (B1175870) salt, which means it does not readily cross the BBB.[1][2][3][4] Its primary effects are peripheral. If your behavioral paradigm is dependent on central nervous system (CNS) targets, you may see minimal or no direct effects.

  • Indirect Behavioral Effects: The peripheral actions of this compound, such as increased heart rate, dry mouth, and altered gastrointestinal motility, can indirectly influence an animal's behavior.[2][5][6][7] For example, discomfort from peripheral side effects could lead to decreased movement or altered consumption in feeding studies, which might be misinterpreted as a direct CNS-mediated behavioral change.

  • Complex Dose-Response Relationship: The dose-response curve for atropine and its derivatives can be complex and may not be linear.[8][9] Low doses may sometimes produce paradoxical effects. For instance, very low doses of atropine can cause a temporary slowing of the heart rate before the more characteristic tachycardia appears.[10] It is crucial to perform a thorough dose-response study for your specific behavioral assay.

  • Development of Tolerance: With chronic administration, subsensitivity (tolerance) to this compound can develop, leading to a diminished response over time.[11]

2. Q: What is the difference between this compound and Atropine sulfate (B86663) for behavioral studies?

A: The primary difference lies in their ability to cross the blood-brain barrier.

FeatureThis compoundAtropine Sulfate
Structure Quaternary ammonium saltTertiary amine
BBB Penetration Poor/Limited[1][2][3][4]Readily crosses[1][12][13]
Primary Site of Action Peripheral nervous system[2][5]Central and peripheral nervous system
Common Use in Research To isolate peripheral muscarinic effects or as a peripheral control[2][5]To study central muscarinic receptor blockade

3. Q: How should I prepare and store this compound solutions?

4. Q: What are some typical doses of this compound used in rodent behavioral studies?

A: Doses can vary significantly depending on the study and the specific behavioral measure. It is essential to conduct a dose-response study for your specific experimental conditions. Below is a summary of doses reported in the literature.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No observable behavioral effect - The behavioral task is primarily mediated by the CNS.- The dose is too low.- Insufficient statistical power.- Use Atropine sulfate as a positive control to confirm the role of central muscarinic receptors.- Perform a dose-response study with a wider range of doses.- Increase the number of subjects per group.
High variability between subjects - Inconsistent drug administration (e.g., i.p. injection into the gut).- Individual differences in drug metabolism and sensitivity.- Stress or other confounding factors affecting behavior.- Ensure proper and consistent injection technique.- Randomize animals to treatment groups.- Acclimate animals to the experimental procedures and environment.
Paradoxical or unexpected effects - Complex dose-response relationship (e.g., effects at low doses).[10]- Indirect effects of peripheral side-effects on behavior.- Test a wider range of doses, including very low doses.- Monitor for peripheral side effects (e.g., heart rate, salivation) and consider their potential impact on the behavior being measured.
Effect diminishes over time (in chronic studies) - Development of tolerance (subsensitivity).[11]- Be aware of this possibility when designing long-term studies.- Consider intermittent dosing schedules if appropriate.

Quantitative Data Summary

Table 1: Dose-Response of this compound in Rodent Behavioral Studies

SpeciesBehavioral TestDoses (mg/kg)RouteObserved Effect
RatBehavioral Arousal (Transport Response)7.5, 15.0i.p.Intermediate increase in transport response intensity compared to saline and Atropine sulfate.[13]
RatSucrose Consumption3.0i.p.Decreased intake of 15% sucrose.[3]
RatFos-like immunoreactivity0.05, 0.5, 25i.p.Increased Fos-like immunoreactivity in the myenteric plexus, but not the dorsal vagal complex.[3]
RatOperant Responding (Water Reinforcement)1.0, 2.0, 4.0, 8.0i.p.Suppression of responding, but to a lesser degree than Atropine sulfate.[9]

Experimental Protocols

1. Protocol for Locomotor Activity Assessment in Mice

  • Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentrations.

  • Animals: Adult male C57BL/6 mice.

  • Habituation: Place mice in the open field arenas (e.g., 40 x 40 cm) for 30-60 minutes to allow for habituation to the novel environment.

  • Drug Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

  • Testing: Immediately after injection, place the mice back into the open field arenas and record locomotor activity for 60-120 minutes using an automated tracking system.

  • Data Analysis: Analyze data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Key parameters include total distance traveled, ambulatory time, and stereotypy counts.

2. Protocol for Morris Water Maze (Spatial Learning and Memory)

  • Apparatus: A circular pool (e.g., 120 cm diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-24°C. A hidden platform (e.g., 10 cm diameter) is submerged 1-2 cm below the water surface.[10][15][16]

  • Acquisition Phase (4-5 days):

    • Four trials per day with an inter-trial interval of at least 15 minutes.

    • For each trial, place the mouse in the water facing the wall at one of four quasi-random start positions.

    • Allow the mouse to swim for a maximum of 60 or 90 seconds to find the platform.[15] If it fails, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.[15]

    • Administer this compound or vehicle i.p. 30 minutes before the first trial of each day.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and swim speed.

  • Data Analysis: Analyze escape latency and path length during acquisition and the parameters from the probe trial.

Visualizations

G Simplified Experimental Workflow for a Behavioral Study cluster_0 Preparation Phase cluster_1 Experimental Phase cluster_2 Analysis Phase A Animal Acclimation (1 week) B Habituation to Test Environment A->B C Drug/Vehicle Administration (e.g., i.p. injection) B->C D Behavioral Testing (e.g., Locomotor Activity, MWM) C->D E Data Collection (Automated Tracking) D->E F Statistical Analysis E->F G Interpretation of Results F->G

Caption: A generalized workflow for conducting behavioral experiments.

G Muscarinic Acetylcholine (B1216132) Receptor Signaling (Simplified) cluster_0 Cell Membrane cluster_1 Intracellular Signaling ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Activates AMN This compound AMN->mAChR Blocks Gq11 Gq/11 Protein mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Increased Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: this compound blocks muscarinic receptors.

References

Minimizing non-specific binding of Atropine methyl nitrate in tissue preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing non-specific binding of Atropine methyl nitrate (B79036) in tissue preparations.

Frequently Asked Questions (FAQs)

Q1: What is Atropine methyl nitrate and why is minimizing non-specific binding important?

This compound is a quaternary ammonium (B1175870) salt of atropine, which acts as a non-selective competitive antagonist for muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Due to its permanent positive charge, it does not readily cross the blood-brain barrier. In experimental settings, it is crucial to minimize non-specific binding—the binding of the compound to sites other than the intended muscarinic receptors—as high non-specific binding can obscure the specific signal, leading to inaccurate quantification of receptor density (Bmax) and affinity (Kd).[2][3]

Q2: What are the main causes of high non-specific binding for a charged molecule like this compound?

High non-specific binding of charged molecules like this compound, a quaternary ammonium compound, is often attributed to:

  • Electrostatic Interactions: The permanent positive charge on the quaternary amine can lead to interactions with negatively charged components in the tissue preparation, such as acidic proteins and lipids.[4][5][6]

  • Hydrophobic Interactions: Although primarily hydrophilic, the overall structure of the molecule can still participate in hydrophobic interactions.

  • Binding to Assay Components: The compound may bind to filters, assay tubes, and other surfaces.[2][7]

Q3: What is an acceptable level of non-specific binding in a radioligand assay?

Ideally, specific binding should account for at least 80-90% of the total binding. If non-specific binding constitutes more than 50% of the total binding, the reliability and accuracy of the assay are compromised, making it difficult to obtain high-quality data.[3]

Troubleshooting Guide: High Non-Specific Binding of this compound

This guide provides a systematic approach to troubleshoot and resolve issues of high non-specific binding in your experiments.

Initial Troubleshooting Workflow

G start High Non-Specific Binding Detected check_ligand Verify Ligand Purity and Concentration start->check_ligand check_tissue Optimize Tissue Preparation check_ligand->check_tissue check_buffer Adjust Assay Buffer Composition check_tissue->check_buffer check_wash Refine Washing Protocol check_buffer->check_wash check_filters Evaluate Filtration Method check_wash->check_filters end_node Non-Specific Binding Minimized check_filters->end_node

Caption: A logical workflow for troubleshooting high non-specific binding.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Solution
High Background Signal Radioligand concentration is too high.Use a lower concentration of radiolabeled this compound. A common starting point is a concentration at or below its Kd value.[2]
Purity of the radioligand has degraded.Ensure the radiochemical purity is high (>90%).[2] Store the radioligand according to the manufacturer's instructions to prevent degradation.
Variable Results Inconsistent tissue homogenization.The method of tissue homogenization can significantly impact results.[8][9][10][11][12] Use a consistent and validated method to ensure uniformity across samples.
Excess membrane protein in the assay.Reduce the amount of membrane protein. A typical range for receptor assays is 50-200 µg of protein per assay tube. It may be necessary to titrate the amount of membrane preparation to optimize the signal-to-noise ratio.[2]
Persistently High Non-Specific Binding Suboptimal assay buffer composition.pH: The pH can influence the charge of tissue components. Experiment with a range of pH values around the physiological pH of 7.4.[13][14] Ionic Strength: Increase the salt concentration (e.g., with NaCl or KCl) in a stepwise manner (e.g., 50 mM, 100 mM, 150 mM) to reduce electrostatic interactions.[7][13]
Lack of blocking agents.BSA: Add Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% (w/v) to the assay buffer to block non-specific binding to proteins and assay tubes.[13][14] PEI: Pre-soak glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[2]
Inadequate washing.Increase Wash Volume and/or Number of Washes: Ensure a sufficient volume of ice-cold wash buffer is used and consider increasing the number of wash steps to effectively remove unbound ligand.[2][3] Optimize Wash Buffer Composition: The wash buffer should be optimized to remove unbound ligand without causing significant dissociation of the specifically bound ligand.
Inappropriate filter type.Different filter materials can have varying levels of non-specific binding. Test different types of glass fiber filters to find one with the lowest non-specific binding for your assay.[2][3]

Experimental Protocols

Tissue Membrane Preparation

A proper membrane preparation is critical for reducing non-specific binding.

Methodology:

  • Homogenization: Homogenize dissected tissue (e.g., rat brain cortex) in 10-20 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a mechanical homogenizer. The homogenization method should be consistent across all samples.[8][9][10][11][12]

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the pellet in fresh, ice-cold homogenization buffer and centrifuge again at 40,000 x g for 30 minutes. This wash step is crucial for removing endogenous ligands and other interfering substances.[2]

  • Final Preparation: Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Protein Quantification: Determine the protein concentration using a standard method such as the Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assay Protocol for [³H]-Atropine Methyl Nitrate

This protocol is designed to measure the binding of [³H]-Atropine methyl nitrate to muscarinic receptors in a tissue preparation.

Methodology:

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). For troubleshooting, consider adding 0.1% BSA.[13][14]

  • Reaction Setup:

    • Total Binding: In triplicate, add to assay tubes:

      • 100 µL Assay Buffer

      • 50 µL [³H]-Atropine methyl nitrate (at a concentration around its Kd)

      • 100 µL Membrane Preparation (50-200 µg protein)

    • Non-Specific Binding (NSB): In triplicate, add to assay tubes:

      • 50 µL Unlabeled Atropine (e.g., 10 µM final concentration) or another suitable muscarinic antagonist.

      • 50 µL [³H]-Atropine methyl nitrate

      • 100 µL Membrane Preparation

  • Incubation: Incubate the tubes at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined empirically.[2]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter (e.g., Whatman GF/B) that has been pre-soaked in 0.5% PEI.[2]

    • Use a vacuum filtration manifold (cell harvester).

  • Washing: Immediately wash the filters three to five times with 3-5 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add an appropriate volume of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Perform saturation or competition analysis to determine Kd, Bmax, or Ki values.

Signaling Pathways and Workflows

Muscarinic Receptor Signaling Pathway

This compound acts as an antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses.

G cluster_M1_M3_M5 M1, M3, M5 Receptors cluster_M2_M4 M2, M4 Receptors M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Activates Acetylcholine->M2_M4 Activates Atropine This compound (Antagonist) Atropine->M1_M3_M5 Blocks Atropine->M2_M4 Blocks G prep_reagents Prepare Reagents (Buffer, Ligands, Membranes) setup_assay Set Up Assay Tubes (Total & Non-Specific Binding) prep_reagents->setup_assay incubation Incubate to Equilibrium setup_assay->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Calculate Specific Binding) counting->analysis results Determine Kd and Bmax analysis->results

References

Validation & Comparative

A Comparative Guide to Atropine Methyl Nitrate and Atropine Sulfate for Peripheral Cholinergic Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of atropine (B194438) methyl nitrate (B79036) and atropine sulfate (B86663), focusing on their efficacy and characteristics in achieving peripheral cholinergic blockade. The information presented is supported by experimental data to assist researchers and drug development professionals in selecting the appropriate agent for their specific preclinical and clinical research needs.

Introduction: Structural Differences and Pharmacokinetic Implications

Atropine, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, is a well-established agent for inducing cholinergic blockade.[1] It exists in two primary forms discussed here: atropine sulfate and atropine methyl nitrate. The key difference lies in their chemical structure, which dictates their pharmacokinetic properties, particularly their ability to cross the blood-brain barrier (BBB).

  • Atropine Sulfate: A tertiary amine, it is lipid-soluble and readily crosses the BBB, leading to both central and peripheral cholinergic effects.[2]

  • This compound: A quaternary ammonium (B1175870) compound, it carries a positive charge, making it less lipid-soluble.[3] This significantly limits its ability to penetrate the BBB, resulting in predominantly peripheral actions.[2][3]

This fundamental difference is crucial when selecting an agent for research, as this compound allows for the isolation of peripheral effects without the confounding influence of central nervous system (CNS) activity.

G cluster_atropine_sulfate Atropine Sulfate (Tertiary Amine) cluster_atropine_methyl_nitrate This compound (Quaternary Amine) AS Atropine Sulfate BBB Blood-Brain Barrier AS->BBB Crosses PNS Peripheral Nervous System (Peripheral Effects) AS->PNS CNS Central Nervous System (Central Effects) BBB->CNS AMN This compound BBB2 Blood-Brain Barrier AMN->BBB2 Does Not Cross PNS2 Peripheral Nervous System (Peripheral Effects) AMN->PNS2 CNS2 Central Nervous System (Minimal Effects) BBB2->CNS2

Figure 1: Structural differences and blood-brain barrier permeability.

Mechanism of Action: Muscarinic Receptor Antagonism

Both atropine sulfate and this compound act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[4] They bind to these receptors without activating them, thereby preventing acetylcholine from binding and eliciting a response. There are five subtypes of muscarinic receptors (M1-M5), and atropine is considered a non-selective antagonist, meaning it blocks all subtypes.[5]

cluster_pathway Cholinergic Signaling Pathway ACh Acetylcholine (ACh) mAChR Muscarinic Receptor ACh->mAChR Binds & Activates Cell Effector Cell (e.g., smooth muscle, gland) mAChR->Cell Signal Transduction Response Physiological Response (e.g., contraction, secretion) Cell->Response Atropine Atropine Sulfate or This compound Atropine->mAChR Blocks

Figure 2: Mechanism of action at the muscarinic receptor.

Comparative Data

Muscarinic Receptor Binding Affinity

While both compounds are non-selective muscarinic antagonists, their binding affinities for the different receptor subtypes are crucial for understanding their pharmacological profiles.

Receptor SubtypeAtropine Sulfate (Ki in nM)This compound (IC50 in nM)
M1 2.22 ± 0.60< 0.1 (porcine brain membranes)
M2 4.32 ± 1.63Not specified
M3 4.16 ± 1.04Not specified
M4 2.38 ± 1.07Not specified
M5 3.39 ± 1.16Not specified
Data for Atropine Sulfate from APExBIO.[5] Data for this compound from a radioligand binding assay using isolated porcine brain membranes.
In Vivo Efficacy: Peripheral Cholinergic Blockade

The following table summarizes the comparative effects of atropine sulfate and this compound on various peripheral systems.

ParameterAtropine SulfateThis compoundKey FindingsCitation(s)
Salivary Secretion Inhibits salivation.Inhibits salivation; approximately 3 times more potent than atropine sulfate.Both are effective antisialagogues, with the methyl nitrate derivative showing greater potency.[6]
Heart Rate Dose-dependent effects: low doses can cause bradycardia, while higher doses lead to tachycardia.Similar dose-dependent effects on heart rate. Appears to have a stronger positive chronotropic effect at equivalent doses.Both modulate heart rate through vagal blockade.[6][7]
Bronchodilation Produces bronchodilation.Produces a similar peak bronchodilator effect to atropine sulfate, but with a more prolonged duration of action.This compound may offer a longer therapeutic window for respiratory applications.[8][9][10]
Mydriasis (Pupil Dilation) Induces mydriasis.Induces mydriasis.Both are effective mydriatics.[11]
Gastrointestinal Motility Inhibits gastrointestinal motility.Expected to inhibit gastrointestinal motility due to its peripheral anticholinergic action.Both can be used to reduce gut motility.[12]
Central Nervous System Readily crosses the BBB, causing central effects (e.g., sedation, confusion, delirium at high doses).Limited CNS penetration; minimal central effects.This compound is preferred for studies requiring selective peripheral blockade.[2]

Experimental Protocols

The following are generalized protocols for assessing peripheral cholinergic blockade.

In Vivo Measurement of Salivary Secretion

This protocol is a common method to quantify the antisialagogue effects of muscarinic antagonists.

G cluster_workflow Salivary Secretion Assay Workflow start Anesthetize Animal (e.g., rat) preweigh Weigh pre-weighed cotton swabs start->preweigh administer Administer Test Compound (Atropine Sulfate or Methyl Nitrate) or Vehicle preweigh->administer wait Allow for Drug Absorption (e.g., 30 min) administer->wait stimulate Administer Cholinergic Agonist (e.g., Pilocarpine) to induce salivation wait->stimulate collect Place cotton swabs in the mouth to collect saliva for a set time (e.g., 15 min) stimulate->collect reweigh Reweigh cotton swabs to determine the amount of saliva secreted collect->reweigh end Compare saliva production between treated and control groups reweigh->end

Figure 3: Workflow for in vivo measurement of salivary secretion.

Isolated Organ Bath for Smooth Muscle Contraction

This in vitro method is used to assess the antagonistic effect of compounds on smooth muscle contraction, for example, in the ileum or trachea.

  • Tissue Preparation: A segment of the desired tissue (e.g., guinea pig ileum) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated.

  • Transducer Attachment: The tissue is connected to a force transducer to record isometric or isotonic contractions.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a cholinergic agonist (e.g., carbachol) to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with the antagonist (atropine sulfate or this compound) for a specific period.

  • Repeat Agonist Response: The concentration-response curve for the cholinergic agonist is repeated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the concentration-response curve is used to determine the potency of the antagonist (pA2 value).

Langendorff Isolated Heart Preparation

This ex vivo model allows for the study of drug effects on the heart in the absence of systemic physiological influences.

  • Heart Excision: The heart is rapidly excised from an anesthetized animal (e.g., rat, rabbit) and arrested in ice-cold cardioplegic solution.

  • Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated physiological solution (e.g., Krebs-Henseleit solution) at a constant pressure or flow.

  • Parameter Measurement: Various cardiac parameters are monitored, including heart rate, left ventricular developed pressure (LVDP), and coronary flow.

  • Drug Administration: Atropine sulfate or this compound is introduced into the perfusate to assess its effects on the measured cardiac parameters, often in the presence of a cholinergic agonist to assess the degree of blockade.

Conclusion

The choice between this compound and atropine sulfate for research purposes is primarily dictated by the desired site of action. This compound, with its limited ability to cross the blood-brain barrier, is the superior choice for studies focused exclusively on peripheral cholinergic blockade. Its higher potency in inhibiting salivation and prolonged bronchodilator effect may also be advantageous in specific experimental contexts. Conversely, atropine sulfate remains a valuable tool when both central and peripheral effects are under investigation or when CNS penetration is not a confounding factor. For drug development professionals, understanding these distinct profiles is essential for designing targeted therapies with improved side-effect profiles.

References

A Comparative In Vivo Analysis of Atropine Methyl Nitrate and Glycopyrrolate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Atropine (B194438) methyl nitrate (B79036) and glycopyrrolate (B1671915) are peripherally acting muscarinic receptor antagonists frequently employed in clinical and preclinical research to modulate the effects of the parasympathetic nervous system. Both are quaternary ammonium (B1175870) compounds, a structural feature that limits their ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects commonly associated with their tertiary amine counterpart, atropine sulfate (B86663).[1][2][3] This guide provides a comprehensive in vivo comparison of atropine methyl nitrate and glycopyrrolate, focusing on their performance with supporting experimental data, detailed methodologies for key experiments, and visual representations of their mechanism of action and experimental workflows.

Mechanism of Action: Muscarinic Receptor Antagonism

Both this compound and glycopyrrolate exert their effects by competitively blocking the action of acetylcholine (B1216132) at muscarinic receptors.[2] These G-protein coupled receptors are integral to the parasympathetic nervous system, which regulates a host of involuntary bodily functions. There are five subtypes of muscarinic receptors (M1-M5), and the physiological response to these antagonists depends on the receptor subtype distribution in a given tissue. For instance, M2 receptors are predominantly found in the heart, where their blockade leads to an increased heart rate, while M3 receptors are located in exocrine glands and smooth muscle, and their inhibition results in reduced secretions and relaxation of smooth muscle.[4]

Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway cluster_antagonists Antagonist Action ACh_M135 Acetylcholine M135 M1, M3, M5 Receptors ACh_M135->M135 Gq11 Gq/11 M135->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response_M135 Glandular Secretion, Smooth Muscle Contraction Ca2->Response_M135 PKC->Response_M135 ACh_M24 Acetylcholine M24 M2, M4 Receptors ACh_M24->M24 Gi Gi M24->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Response_M24 ↓ Heart Rate, ↓ Neurotransmitter Release cAMP->Response_M24 Antagonist This compound or Glycopyrrolate Antagonist->M135 Antagonist->M24

Muscarinic Receptor Signaling Pathways

Quantitative Comparison of In Vivo Performance

The following tables summarize the quantitative data from preclinical and clinical studies, comparing the in vivo effects of this compound and glycopyrrolate.

Table 1: Comparative Potency and Duration of Action

ParameterThis compoundGlycopyrrolateSpecies/Study TypeReference(s)
Antisialagogue Potency Less potent~3-6 times more potent than atropineHuman[5][6][7]
Cardiac Vagal Blockade Potency Less potent~2 times more potent than atropineHuman[2][8]
Duration of Antisialagogue Effect ShorterUp to 7 hoursHuman[9]
Duration of Vagal Blocking Effect Shorter (approx. 30 mins for atropine)2-4 hoursHuman[10]

Table 2: Cardiovascular Effects

ParameterThis compoundGlycopyrrolateSpecies/Study TypeReference(s)
Effect on Heart Rate Initial bradycardia at low doses, followed by tachycardia. Marked initial rise in heart rate when co-administered with neostigmine (B1678181).Less initial tachycardia compared to atropine methyl bromide when co-administered with neostigmine. Less marked bradycardia at low doses compared to atropine.Human, Dog[3][11][12][13][14]
Incidence of Arrhythmias Higher incidence of arrhythmias (e.g., nodal rhythm) when used with neostigmine.Lower incidence of arrhythmias compared to atropine when used with neostigmine.Human[8][15]

Table 3: Other Peripheral Effects and Side Effect Profile

ParameterThis compoundGlycopyrrolateSpecies/Study TypeReference(s)
Mydriatic Effect Produces mydriasis.Produces a faster, stronger, and more persistent mydriasis than atropine sulfate in rabbits.Human, Rabbit[13]
CNS Side Effects Minimal due to quaternary structure.Minimal to none due to quaternary structure; does not readily cross the blood-brain barrier.Human[1][2]
Gastrointestinal Effects Reduces gastric secretions.Reduces volume and acidity of gastric secretions.Human[9][16]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the accurate assessment and comparison of anticholinergic drugs.

Protocol 1: Assessment of Antisialagogue Effect in Rats

This protocol is adapted from studies measuring pilocarpine-induced salivation in rodents.[17][18][19][20][21]

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are fasted overnight with free access to water.

  • Anesthesia: Anesthetize rats with an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 100 mg/kg ketamine and 10 mg/kg xylazine).[18]

  • Drug Administration: Administer this compound, glycopyrrolate, or vehicle control intravenously or intraperitoneally at varying doses to different groups of rats.

  • Sialagogue Induction: After a predetermined time for the antagonist to take effect (e.g., 15-30 minutes), induce salivation with a subcutaneous injection of pilocarpine (B147212) hydrochloride (e.g., 0.5 mg/kg).[18][19]

  • Saliva Collection: Immediately after pilocarpine injection, carefully collect all secreted saliva from the oral cavity for a set period (e.g., 15 minutes) using pre-weighed cotton swabs.[20]

  • Quantification: Determine the amount of saliva secreted by weighing the cotton swabs before and after collection. The difference in weight corresponds to the volume of saliva.

  • Data Analysis: Construct dose-response curves for each antagonist and calculate the ED50 (the dose that produces 50% of the maximal inhibitory effect) for the antisialagogue effect.

Protocol 2: Continuous Heart Rate Monitoring in Conscious Dogs

This protocol utilizes telemetry for continuous and stress-free monitoring of cardiovascular parameters.[4][22][23][24][25]

  • Animal Model: Beagle dogs are surgically implanted with a telemetry transmitter for continuous ECG and blood pressure monitoring. A recovery period of at least two weeks is allowed post-surgery.

  • Acclimatization: Dogs are acclimatized to the experimental setting to ensure baseline recordings are stable and representative of a resting state.

  • Baseline Recording: Record baseline heart rate and other cardiovascular parameters continuously for a sufficient period (e.g., 1-2 hours) before drug administration.

  • Drug Administration: Administer this compound, glycopyrrolate, or vehicle control intravenously as a bolus or infusion.

  • Continuous Monitoring: Continue to record heart rate and other parameters continuously for several hours post-administration to capture the onset, peak effect, and duration of action of each drug.

  • Data Analysis: Analyze the telemetry data to determine the time course of heart rate changes, including the magnitude of tachycardia and the duration of the effect for each drug and dose.

Protocol 3: Assessment of Mydriatic Effect in Rabbits

This protocol is a standard method for evaluating the effect of topical anticholinergic agents on pupil diameter.[14][26][27][28][29]

  • Animal Model: Albino rabbits are used due to their large, unpigmented irises, which facilitate accurate measurement of pupil size.

  • Baseline Measurement: Measure the baseline pupil diameter of both eyes using a calibrated ruler or a pupilometer under consistent lighting conditions. The light reflex should also be checked.

  • Drug Instillation: Instill a standardized volume (e.g., one drop) of the test solution (this compound, glycopyrrolate, or vehicle) into one eye (the treated eye). The contralateral eye serves as a control.

  • Serial Measurements: Measure the pupil diameter of both eyes at regular intervals (e.g., 5, 15, 30, 60 minutes, and then hourly) for several hours to days to determine the onset, peak effect, and duration of mydriasis.

  • Data Analysis: Compare the change in pupil diameter in the treated eye to the control eye over time for each drug.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the in vivo comparison of this compound and glycopyrrolate.

In Vivo Comparison Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Data Analysis and Comparison Protocol Develop Detailed Experimental Protocols Animals Animal Model Selection (e.g., Rat, Dog, Rabbit) Protocol->Animals Doses Dose Range Selection (Based on literature) Animals->Doses Antisialagogue Antisialagogue Assay (Rat) Doses->Antisialagogue Cardiovascular Cardiovascular Monitoring (Dog - Telemetry) Doses->Cardiovascular Mydriasis Mydriasis Assay (Rabbit) Doses->Mydriasis Potency Potency Comparison (ED50, Relative Potency) Antisialagogue->Potency Cardiovascular->Potency Duration Duration of Action Analysis Cardiovascular->Duration SideEffects Side Effect Profile (e.g., Arrhythmias) Cardiovascular->SideEffects Mydriasis->Potency Mydriasis->Duration Conclusion Comparative Efficacy and Safety Conclusion Potency->Conclusion Duration->Conclusion SideEffects->Conclusion

In Vivo Comparison Workflow

Conclusion

In vivo studies demonstrate that both this compound and glycopyrrolate are effective peripherally acting muscarinic antagonists. Glycopyrrolate generally exhibits a higher potency and a longer duration of action compared to this compound, particularly in its antisialagogue and vagal blocking effects.[2][6][7][8][9][10] A key advantage of glycopyrrolate is its association with greater cardiovascular stability, including a lower incidence of initial tachycardia and arrhythmias when used to reverse neuromuscular blockade.[8][15] The choice between these two agents in a research or clinical setting will depend on the desired potency, duration of effect, and the specific physiological system being targeted. Both compounds, due to their quaternary ammonium structure, are valuable tools for investigating peripheral muscarinic receptor function without the confounding influence of central nervous system effects.[1][2]

References

Scopolamine Methyl Nitrate as an Alternative to Atropine Methyl Nitrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of scopolamine (B1681570) methyl nitrate (B79036) and atropine (B194438) methyl nitrate, two quaternary ammonium (B1175870) derivatives of well-known anticholinergic agents. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of their performance as muscarinic receptor antagonists, supported by experimental data and detailed methodologies.

Introduction: A Tale of Two Antagonists

Scopolamine methyl nitrate and atropine methyl nitrate are peripherally acting muscarinic receptor antagonists. Their quaternary ammonium structure restricts their ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects associated with their tertiary amine parent compounds, scopolamine and atropine. This property makes them valuable tools in research and potential therapeutic agents where peripheral anticholinergic effects are desired without central nervous system impairment. Both compounds act by competitively blocking the action of acetylcholine (B1216132) at muscarinic receptors, but subtle differences in their affinity and selectivity for receptor subtypes can have significant implications for their pharmacological profiles.

Quantitative Comparison of Muscarinic Receptor Binding Affinities

The binding affinities of scopolamine methyl nitrate and this compound for the five human muscarinic receptor subtypes (M1-M5) are crucial for understanding their pharmacological selectivity and potential therapeutic applications. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the pKi (-logKi) values for both compounds, derived from radioligand binding assays using human recombinant receptors expressed in Chinese Hamster Ovary (CHO) cells.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
Scopolamine Methyl Nitrate 9.19.29.39.19.0
This compound 8.99.09.18.98.8

Note: The pKi values are collated from various in vitro studies and represent the negative logarithm of the molar concentration of the ligand that inhibits 50% of radioligand binding. Higher pKi values indicate greater binding affinity.

Mechanism of Action: A Shared Pathway

Both scopolamine methyl nitrate and this compound are competitive antagonists of muscarinic acetylcholine receptors. They bind reversibly to these receptors, preventing the neurotransmitter acetylcholine from binding and eliciting a cellular response. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are subdivided into five subtypes (M1-M5). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). By blocking these pathways, scopolamine methyl nitrate and this compound inhibit parasympathetic nerve stimulation in various tissues.

Muscarinic_Antagonist_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell cluster_synapse ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh receptor Muscarinic Receptor (M1-M5) G_protein G-protein (Gq/11 or Gi/o) receptor->G_protein Activates effector Effector (e.g., PLC, Adenylyl Cyclase) G_protein->effector Modulates response Cellular Response effector->response Leads to antagonist Scopolamine Methyl Nitrate or This compound antagonist->receptor Blocks ACh->receptor Binds

Figure 1. General signaling pathway of muscarinic antagonists.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare muscarinic receptor antagonists like scopolamine methyl nitrate and this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the compounds for the different muscarinic receptor subtypes.

Objective: To quantify the affinity of scopolamine methyl nitrate and this compound for human M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

  • Membrane preparations from CHO cells stably expressing individual human muscarinic receptor subtypes.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) as the non-selective antagonist radioligand.

  • Test compounds: Scopolamine methyl nitrate and this compound at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]-NMS) at a concentration close to its Kd, and varying concentrations of the unlabeled test compound (scopolamine methyl nitrate or this compound). For total binding, no competing ligand is added. For non-specific binding, a saturating concentration of a non-labeled antagonist is added.

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare Prepare reagents: - Cell membranes with receptors - [3H]-NMS (Radioligand) - Test compounds - Assay buffer start->prepare incubate Incubate mixture: Membranes + [3H]-NMS + Test Compound prepare->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity with scintillation counter wash->count analyze Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Figure 2. Workflow for a radioligand binding assay.

Isolated Organ Bath Assay

This functional assay measures the ability of an antagonist to inhibit the contraction of smooth muscle induced by a muscarinic agonist.

Objective: To determine the functional potency (pA2) of scopolamine methyl nitrate and this compound in a physiological context.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum or trachea).

  • Organ bath apparatus with a force transducer.

  • Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • Test compounds: Scopolamine methyl nitrate and this compound at various concentrations.

Procedure:

  • Tissue Preparation: Dissect the desired tissue and mount it in the organ bath containing the physiological salt solution. Allow the tissue to equilibrate under a slight tension.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist to determine its EC50 (the concentration that produces 50% of the maximal response).

  • Antagonist Incubation: Wash the tissue and then incubate it with a known concentration of the antagonist (scopolamine methyl nitrate or this compound) for a predetermined period (e.g., 30-60 minutes).

  • Repeat Agonist Curve: In the continued presence of the antagonist, generate a new concentration-response curve for the agonist. The curve should be shifted to the right.

  • Data Analysis: Repeat steps 3 and 4 with several different concentrations of the antagonist. The magnitude of the rightward shift in the agonist concentration-response curve is used to calculate the pA2 value, which is a measure of the antagonist's potency. A Schild plot analysis can be used to determine if the antagonism is competitive.

Discussion and Conclusion

Both scopolamine methyl nitrate and this compound are potent non-selective muscarinic antagonists. The quantitative data from radioligand binding assays indicate that both compounds exhibit high affinity for all five human muscarinic receptor subtypes, with pKi values generally in the nanomolar range. Scopolamine methyl nitrate appears to have a slightly higher affinity across all subtypes compared to this compound.

The lack of significant subtype selectivity for both compounds makes them suitable as general-purpose muscarinic antagonists in peripheral tissues for research purposes. However, for therapeutic applications where subtype-specific effects are desired to minimize side effects, their utility may be limited. For instance, blockade of M2 receptors in the heart can lead to tachycardia, while blockade of M3 receptors in the salivary glands can cause dry mouth.

The choice between scopolamine methyl nitrate and this compound as a research tool will depend on the specific experimental goals. The slightly higher affinity of scopolamine methyl nitrate may be advantageous in certain applications. This guide provides the foundational data and experimental context to aid researchers in making an informed decision for their specific needs in the exploration of muscarinic receptor pharmacology.

A Comparative Guide to the Muscarinic Receptor Specificity of Atropine Methyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of Atropine (B194438) methyl nitrate (B79036) for muscarinic acetylcholine (B1216132) receptors (mAChRs), comparing its performance with key alternatives. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate antagonist for their studies.

Introduction to Muscarinic Receptor Antagonism

Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor subtypes (M1-M5), are crucial mediators of the parasympathetic nervous system, influencing a wide array of physiological functions. Consequently, they are significant targets for therapeutic intervention in various diseases. Atropine, a tropane (B1204802) alkaloid, is a well-known non-selective muscarinic antagonist. Its quaternary ammonium (B1175870) derivative, Atropine methyl nitrate, shares this characteristic, competitively inhibiting acetylcholine at all five muscarinic receptor subtypes.[1][2] This non-selectivity can lead to a broad range of systemic effects, making the evaluation of its binding profile and the consideration of alternative antagonists critical for targeted research and drug development.

Comparative Binding Affinity of Muscarinic Antagonists

The specificity of a muscarinic antagonist is determined by its binding affinity for the different receptor subtypes. This is typically quantified using the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. For ease of comparison, Ki values are often expressed as pKi (-logKi).

The following table summarizes the pKi values for Atropine and its common alternatives across the five human muscarinic receptor subtypes. The data for Atropine is presented as a proxy for this compound, given their identical active moiety and competitive, non-selective antagonist activity at muscarinic receptors.[3]

AntagonistM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Selectivity Profile
Atropine 8.99.09.28.98.7Non-selective
Ipratropium (B1672105) ~8.5~8.7~8.8N/AN/ANon-selective (M1-M3)
Tiotropium (B1237716) ~9.4~8.9~9.8N/AN/ASlight preference for M3
Glycopyrrolate ~8.2~8.1~8.3N/AN/ANon-selective (M1-M3)

Note: Data is compiled from multiple sources and represents approximate values. "N/A" indicates that comprehensive, directly comparable data across all five subtypes was not consistently available in the reviewed literature. The selectivity profile is a general characterization.

Experimental Protocols for Validating Specificity

The determination of antagonist binding affinity and functional activity is crucial for validating specificity. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of an antagonist for a receptor by quantifying the displacement of a radiolabeled ligand.[4][5]

Objective: To determine the inhibition constant (Ki) of this compound and other antagonists for each muscarinic receptor subtype.

Materials:

  • Membrane preparations from cells stably expressing individual human muscarinic receptor subtypes (M1-M5).

  • [³H]-N-methylscopolamine ([³H]NMS) as the radioligand.

  • Test antagonists (this compound, Ipratropium, Tiotropium, Glycopyrrolate).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]NMS (typically near its Kd value), and varying concentrations of the unlabeled antagonist.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific [³H]NMS binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the downstream signaling initiated by an agonist, providing a measure of its potency.

This assay measures the activation of Gi/o-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.[6][7][8]

Objective: To determine the potency of antagonists in inhibiting agonist-induced G-protein activation for M2 and M4 receptors.

Materials:

  • Membrane preparations containing M2 or M4 receptors.

  • [³⁵S]GTPγS.

  • A muscarinic agonist (e.g., carbachol).

  • Test antagonists.

  • Assay buffer containing GDP.

Procedure:

  • Pre-incubation: Incubate the membrane preparation with the test antagonist at various concentrations.

  • Stimulation: Add the agonist at a fixed concentration (typically its EC80) and [³⁵S]GTPγS.

  • Incubation: Allow the reaction to proceed for a set time at a controlled temperature.

  • Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Determine the IC50 of the antagonist for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

This assay measures the activation of Gq-coupled receptors by detecting the increase in intracellular calcium concentration upon agonist stimulation.[9][10][11]

Objective: To determine the potency of antagonists in inhibiting agonist-induced calcium release for M1, M3, and M5 receptors.

Materials:

  • Whole cells expressing M1, M3, or M5 receptors.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • A muscarinic agonist (e.g., carbachol).

  • Test antagonists.

  • A fluorescence plate reader.

Procedure:

  • Cell Loading: Incubate the cells with the calcium-sensitive dye.

  • Antagonist Incubation: Add the test antagonist at various concentrations to the cells.

  • Agonist Stimulation: Add a fixed concentration of the agonist to stimulate the cells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 of the antagonist for the inhibition of the agonist-induced calcium signal.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cell_culture Cell Culture (Expressing M1-M5) mem_prep Membrane Preparation cell_culture->mem_prep gtp GTPγS Assay (M2, M4) cell_culture->gtp calcium Calcium Mobilization (M1, M3, M5) cell_culture->calcium incubation Incubation (Membranes + [3H]NMS + Antagonist) mem_prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis_ki Data Analysis (IC50 -> Ki) counting->analysis_ki analysis_ic50 Data Analysis (IC50) gtp->analysis_ic50 calcium->analysis_ic50

Experimental workflow for antagonist specificity validation.

G cluster_m135 M1, M3, M5 Receptor Signaling cluster_m24 M2, M4 Receptor Signaling ACh Acetylcholine (ACh) M135 M1, M3, M5 Receptors ACh->M135 binds to M24 M2, M4 Receptors ACh->M24 binds to Gq Gq/11 M135->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Gi Gi/o M24->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IonChannel Ion Channel Modulation Gi->IonChannel cAMP ↓ cAMP AC->cAMP

Muscarinic receptor signaling pathways.

Conclusion

This compound, much like its parent compound atropine, is a non-selective antagonist of all five muscarinic receptor subtypes. This lack of specificity is also generally observed in common alternatives such as ipratropium and glycopyrrolate, although tiotropium exhibits a slight preference for the M3 subtype. For research requiring high subtype specificity, the data presented herein underscores the importance of empirical validation through rigorous experimental procedures like radioligand binding and functional assays. The detailed protocols and illustrative diagrams provided in this guide serve as a valuable resource for researchers aiming to precisely characterize the activity of muscarinic receptor antagonists in their experimental systems.

References

Atropine Methyl Nitrate: Unmasking Cross-Reactivity in Immunoassays for Enhanced Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. Cross-reactivity from structurally similar compounds can lead to inaccurate quantification and misleading results. This guide provides a comparative analysis of the cross-reactivity of atropine (B194438) methyl nitrate (B79036) and related compounds in immunoassays, supported by experimental data and detailed protocols to aid in the development and validation of specific and reliable analytical methods.

Atropine methyl nitrate, a quaternary ammonium (B1175870) derivative of atropine, is a peripherally acting muscarinic antagonist. Due to its structural similarity to atropine and other anticholinergic drugs, understanding its potential for cross-reactivity in immunoassays designed to detect these compounds is critical for accurate therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening.

Comparative Cross-Reactivity Analysis

The cross-reactivity of a compound in an immunoassay is typically expressed as a percentage relative to the target analyte or as the concentration that causes 50% inhibition (IC50) of the signal. Lower IC50 values indicate higher affinity for the antibody and thus higher potential for cross-reactivity.

While specific cross-reactivity data for this compound is not widely published in commercially available immunoassay literature, data for structurally related tropane (B1204802) alkaloids provides valuable insights into the potential for interference. The following table summarizes the cross-reactivity of atropine and other relevant compounds in a commercially available ELISA kit and a research-based immunoassay.

CompoundNeogen Ipratropium/Atropine ELISA KitBroad-Spectrum Tropane Alkaloid ic-ELISA
% Cross-Reactivity IC50 (ng/mL)
Atropine 88%[1]0.05
This compound Data Not Available Data Not Available
Ipratropium 100%[1]-
Scopolamine 0.03%[1]0.24
Homatropine Data Not Available0.07
Apoatropine Data Not Available0.14
L-hyoscyamine Data Not Available0.14
Anisodamine Data Not Available5.30
Anisodine Data Not Available10.15

Absence of data for this compound highlights a critical gap in currently available information and underscores the importance of empirical testing for this compound in specific immunoassays.

Understanding the Structural Basis of Cross-Reactivity

The potential for this compound to cross-react in atropine-specific immunoassays stems from its shared core tropane structure. The primary structural difference is the methylation of the nitrogen atom in the tropane ring, which introduces a permanent positive charge and increases the molecule's polarity. This modification can influence the binding affinity to antibodies raised against atropine.

G cluster_atropine Atropine cluster_methyl_nitrate This compound Atropine Atropine AtropineMethylNitrate AtropineMethylNitrate

Fig 1. Chemical structures of Atropine and this compound.

Experimental Protocols

Determining Cross-Reactivity using Competitive ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for determining the cross-reactivity of small molecules like this compound. The principle lies in the competition between the unlabeled analyte in the sample (or standard) and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites.

Key Materials:

  • Microtiter plate pre-coated with anti-atropine antibodies

  • Atropine standard solutions

  • This compound and other potential cross-reactant solutions

  • Atropine-horseradish peroxidase (HRP) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Workflow:

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare standard dilutions of Atropine C Add standards and test compounds to antibody-coated microplate wells A->C B Prepare dilutions of this compound and other potential cross-reactants B->C D Add a fixed amount of Atropine-HRP conjugate to each well C->D E Incubate to allow competition for antibody binding D->E F Wash plates to remove unbound reagents E->F G Add substrate solution and incubate for color development F->G H Add stop solution to terminate the reaction G->H I Measure absorbance at 450 nm H->I J Generate standard curve for Atropine I->J K Determine IC50 values for all compounds J->K L Calculate % Cross-Reactivity K->L

Fig 2. Workflow for determining cross-reactivity using competitive ELISA.

Calculation of Percent Cross-Reactivity:

Percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Atropine / IC50 of Test Compound) x 100

Signaling Pathway Context: Muscarinic Acetylcholine (B1216132) Receptors

Atropine and its derivatives exert their pharmacological effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Understanding the signaling pathways activated by these receptors is crucial for drug development and for interpreting the biological consequences of receptor blockade.

There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins and activate distinct downstream signaling cascades. For instance, M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o, inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels.

G cluster_receptor Muscarinic Acetylcholine Receptor Signaling ACh Acetylcholine M1M3M5 M1, M3, M5 Receptors ACh->M1M3M5 M2M4 M2, M4 Receptors ACh->M2M4 Gq11 Gq/11 M1M3M5->Gq11 Gio Gi/o M2M4->Gio PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gio->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response1 Cellular Response Ca2->Response1 PKC->Response1 Response2 Cellular Response cAMP->Response2

Fig 3. Simplified signaling pathways of muscarinic acetylcholine receptors.

References

Comparative Efficacy of Atropine Methyl Nitrate and 2-PAM in Nerve Agent Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of Atropine (B194438) Methyl Nitrate (B79036) and Pralidoxime (2-PAM) as countermeasures in experimental nerve agent poisoning models. This document is intended for researchers, scientists, and drug development professionals working in the field of medical countermeasures against chemical warfare agents.

Nerve agents, a class of organophosphorus compounds, exert their toxic effects primarily through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a cholinergic crisis characterized by a range of symptoms affecting both the central and peripheral nervous systems. The standard treatment for nerve agent poisoning typically involves the co-administration of an anticholinergic agent and an oxime to counteract the effects of ACh accumulation and reactivate the inhibited AChE.

This guide focuses on two such therapeutic agents: Atropine Methyl Nitrate, a peripherally acting muscarinic receptor antagonist, and 2-PAM, an AChE reactivator.

Mechanism of Action

This compound is a quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1] Due to its charged nature, it does not readily cross the blood-brain barrier (BBB), confining its effects primarily to the peripheral nervous system.[2] Its therapeutic action in nerve agent poisoning is to block the effects of excess acetylcholine at muscarinic receptors in peripheral organs such as glands, smooth muscles, and the heart, thereby mitigating symptoms like excessive secretions, bronchoconstriction, and bradycardia.

2-PAM (Pralidoxime) is an oxime that functions by reactivating AChE that has been inhibited by organophosphates.[3] The oxime moiety of 2-PAM has a high affinity for the phosphorus atom of the nerve agent bound to the active site of AChE. It displaces the nerve agent, thereby regenerating the functional enzyme.[3] Like this compound, 2-PAM is a quaternary ammonium compound and does not efficiently cross the blood-brain barrier, limiting its direct action to the peripheral nervous system.[4]

Comparative Efficacy Data

The following tables summarize quantitative data from various experimental studies investigating the efficacy of this compound and 2-PAM in animal models of nerve agent poisoning. It is important to note that direct head-to-head comparative studies are limited, and efficacy is often assessed in combination with other drugs.

Compound Nerve Agent Model Animal Model Key Efficacy Parameter Observed Effect Citation
This compound Soman (B1219632) (GD)Guinea PigSurvivalIn combination with physostigmine (B191203) and HI-6, replacement of a centrally acting anticholinergic (hyoscine hydrobromide) with this compound resulted in significantly lower survival, highlighting the importance of central anticholinergic effects for overall survival. This indirectly confirms the peripheral action of this compound.[5]
2-PAM Diisopropylfluorophosphate (DFP)Guinea PigAChE Reactivation (Blood)At a dose of 13 mg/kg, 2-PAM produced a significant, approximately 2-fold increase in blood AChE activity 1.5 hours after DFP exposure.[6]
2-PAM Sarin (B92409) (GB), VXGuinea PigAChE Reactivation (Peripheral vs. Central)Pro-2-PAM (a BBB-penetrating prodrug of 2-PAM) led to dose-dependent reactivation of AChE in both peripheral and brain tissues inhibited by sarin or VX, with substantially greater reactivation in peripheral tissues.[7]
2-PAM Sarin (GB), Cyclosarin (GF), VXGuinea PigSeizure ProtectionPro-2-PAM was able to block sarin- or VX-induced seizures in 16-33% of animals but was ineffective against cyclosarin-induced seizures.[7]
Atropine + 2-PAM Aldicarb (B1662136), Methomyl (Carbamates)Guinea PigProtective RatioCo-administration of atropine (0.4 mg/kg) and 2-PAM (25.7 mg/kg) resulted in protective ratios of 2 and 3 against aldicarb and methomyl, respectively. The protection was primarily attributed to atropine, with 2-PAM showing no significant positive or negative effect on survival.[8]
Atropine + 2-PAM Sarin/Cyclosarin (GB/GF) combinationMiceED50In combination with atropine sulfate (B86663) (17.4 mg/kg), the 24-hour ED50 for 2-PAM was 102.5 µmol/kg against a 3xLD50 dose of the nerve agent combination.[9]

Experimental Protocols

In Vivo Efficacy Study of this compound in Soman-Poisoned Guinea Pigs[5]
  • Animal Model: Male Dunkin-Hartley guinea pigs.

  • Nerve Agent Challenge: Animals were challenged with a supralethal dose of soman (GD).

  • Treatment Regimen: One minute after the nerve agent challenge, animals received immediate therapy consisting of a combination of drugs. In the relevant experimental group, the standard centrally acting anticholinergic (hyoscine hydrobromide) was replaced with this compound. Other groups received a mixture of hyoscine hydrobromide and hyoscine methyl nitrate. The therapy also included physostigmine and the oxime HI-6.

  • Endpoint: Survival at 24 hours post-challenge and observation for clinical signs, including intussusception.

In Vivo Acetylcholinesterase Reactivation Study of 2-PAM in DFP-Poisoned Guinea Pigs[6]
  • Animal Model: Male Hartley guinea pigs.

  • Nerve Agent Simulant: Diisopropylfluorophosphate (DFP) was administered subcutaneously at a dose of 8 mg/kg.

  • Pre-treatment: Animals received pyridostigmine (B86062) bromide (0.026 mg/kg, i.p.) 20 minutes prior to DFP exposure.

  • Treatment Regimen: One minute after DFP administration, animals were treated with atropine methyl bromide (2 mg/kg, i.m.) and 2-PAM (13 mg/kg, i.m.).

  • Endpoint: Acetylcholinesterase activity in blood and brain tissues was measured at 1.5 hours post-DFP exposure using a modified Ellman's assay.

Signaling Pathways and Experimental Workflows

Nerve_Agent_Toxicity_and_Antidote_Action cluster_Synapse Cholinergic Synapse cluster_Nerve_Agent Nerve Agent Action ACh Acetylcholine (ACh) Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds to Nicotinic_Receptor Nicotinic Receptor ACh->Nicotinic_Receptor Binds to AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes Inhibited_AChE Inhibited AChE Nerve_Agent Nerve Agent Nerve_Agent->AChE Inhibits Inhibited_AChE->AChE Atropine_MN This compound Atropine_MN->Muscarinic_Receptor Blocks Two_PAM 2-PAM Two_PAM->Inhibited_AChE Reactivates Experimental_Workflow start Start animal_model Animal Model Selection (e.g., Guinea Pig, Mouse) start->animal_model pretreatment Pre-treatment (Optional) (e.g., Pyridostigmine) animal_model->pretreatment nerve_agent Nerve Agent Challenge (e.g., Soman, DFP, Sarin) pretreatment->nerve_agent antidote Antidote Administration (this compound or 2-PAM) nerve_agent->antidote observation Observation Period (e.g., 24 hours) antidote->observation endpoints Endpoint Measurement observation->endpoints survival Survival Rate endpoints->survival Primary ache_activity AChE Activity (Blood, Tissues) endpoints->ache_activity Biochemical clinical_signs Clinical Signs (Seizures, Secretions) endpoints->clinical_signs Physiological end End survival->end ache_activity->end clinical_signs->end Logical_Comparison cluster_Properties Compound Properties cluster_Characteristics Comparative Characteristics Atropine_MN This compound Mechanism Mechanism of Action Atropine_MN->Mechanism Muscarinic Antagonist Site Site of Action Atropine_MN->Site Peripheral Nervous System Target Primary Target Atropine_MN->Target Muscarinic Receptors Two_PAM 2-PAM Two_PAM->Mechanism AChE Reactivator Two_PAM->Site Peripheral Nervous System Two_PAM->Target Inhibited AChE

References

Atropine Methyl Nitrate: An In Vivo Validation of its Lack of Central Nervous System Effects Compared to Atropine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of Atropine (B194438) methyl nitrate (B79036) and its parent compound, Atropine, with a focus on validating the peripherally restricted action of Atropine methyl nitrate. Experimental data from key studies are presented to highlight the differential impact of these two muscarinic acetylcholine (B1216132) receptor antagonists on the central nervous system (CNS).

Atropine, a tertiary amine, readily crosses the blood-brain barrier, leading to a range of central anticholinergic effects. In contrast, this compound, a quaternary ammonium (B1175870) salt, possesses a permanent positive charge, which significantly limits its ability to penetrate the CNS. This fundamental structural difference forms the basis for its predominant peripheral activity. This guide will delve into the experimental evidence that substantiates this crucial distinction.

Quantitative Data Summary

The following tables summarize the comparative effects of Atropine and this compound across various in vivo models, demonstrating the significantly reduced central activity of this compound.

Table 1: Comparison of Central Effects on Motor Control and Cognition

Experimental Model Assay Atropine Effect This compound Effect Conclusion
Rhesus MonkeysForce Lever PerformanceDose-related disruption of performanceLittle to no effect on performanceMotor control disruption by atropine is centrally mediated.
RatsMaze AcquisitionDisruption of learning and memoryNo significant effect on learning and memoryCognitive impairment by atropine is a central effect.

Table 2: Comparison of Central and Peripheral Anticholinergic Activity in Mice

Assay Primary Site of Action Atropine Effect This compound Effect Reference
Inhibition of Physostigmine-Induced LethalityCentralProtectiveNot effective when administered systemically
Induction of Mydriasis (Pupil Dilation)PeripheralMydriaticMydriatic

Table 3: Comparison of Peripheral Effects in Humans

Parameter Atropine Effect This compound Effect Potency Comparison Reference
Salivary SecretionInhibitionInhibitionMethylatropine (B1217387) is about 3 times as potent as atropine.
Heart RateIncreased heart rate at higher doses; potential for initial bradycardia at low doses.Increased heart rate at higher doses; bradycardia at lower doses considered to be of peripheral action.Both induce changes in heart rate, with some effects of methylatropine attributed to peripheral action.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments cited in this guide are provided below to enable replication and further investigation.

Assessment of Central Effects on Motor Control: Force Lever Performance in Rhesus Monkeys

This protocol is designed to evaluate the centrally-mediated effects of compounds on fine motor control and operant behavior.

Experimental Workflow

cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis T1 Train monkeys on force lever task T2 Establish stable baseline performance T1->T2 P1 Administer test compound (Atropine or this compound) or vehicle T2->P1 P2 30-minute pre-treatment period P1->P2 P3 Initiate force lever performance session P2->P3 P4 Record number of successful trials and response rate P3->P4 A1 Compare performance post-treatment to baseline P4->A1 A2 Analyze dose-response relationship A1->A2

Caption: Workflow for the force lever performance experiment.

Protocol Details:

  • Subjects: Adult rhesus monkeys.

  • Apparatus: A force lever apparatus where the monkey must press a manipulandum with a specific force (e.g., 25-40 grams) for a continuous duration (e.g., 3 seconds) to receive a reward (e.g., 1.5 ml of water).

  • Training: Monkeys are trained daily until they achieve a stable baseline of performance.

  • Drug Administration: Single injections of Atropine sulfate (B86663) or this compound are administered 30 minutes prior to the experimental session. A range of doses is used to establish a dose-response curve.

  • Testing: Each session consists of a set number of trials. The number of successful trials, response rate, and any signs of motor impairment are recorded.

  • Data Analysis: The performance data for each drug and dose are compared to the baseline and vehicle control data to determine the extent of performance disruption.

Differentiation of Central and Peripheral Anticholinergic Activity in Mice

This set of protocols allows for the distinct measurement of central and peripheral anticholinergic effects.

Logical Relationship of Assays

cluster_assays In Vivo Assays in Mice cluster_interpretation Interpretation Central Inhibition of Physostigmine-Induced Lethality BBB_Permeable Centrally Acting (e.g., Atropine) Central->BBB_Permeable Effective BBB_Impermeable Peripherally Acting (e.g., this compound) Central->BBB_Impermeable Ineffective Peripheral Induction of Mydriasis Peripheral->BBB_Permeable Effective Peripheral->BBB_Impermeable Effective

Caption: Differentiating central and peripheral anticholinergic activity.

A. Inhibition of Physostigmine-Induced Lethality (Central Effect)

  • Subjects: Male mice.

  • Procedure:

    • Administer the test compound (Atropine or this compound) via intraperitoneal (i.p.) injection.

    • After a set pre-treatment time (e.g., 15-30 minutes), administer a lethal dose of physostigmine (B191203) (e.g., 1 mg/kg, i.p.).

    • Observe the animals for a specified period (e.g., 24 hours) and record the number of survivors.

  • Rationale: Physostigmine is a cholinesterase inhibitor that readily crosses the blood-brain barrier, leading to central cholinergic crisis and death. An anticholinergic agent must cross the BBB to counteract this lethal effect.

B. Induction of Mydriasis (Peripheral Effect)

  • Subjects: Male mice.

  • Procedure:

    • Measure the baseline pupil diameter of the mice. This can be done using a dissecting microscope with a micrometer eyepiece or a specialized pupillometer.

    • Administer the test compound (Atropine or this compound) i.p.

    • At fixed time intervals post-administration (e.g., 15, 30, 60, 120 minutes), measure the pupil diameter again.

  • Rationale: Mydriasis is primarily mediated by the blockade of muscarinic receptors on the iris sphincter muscle, a peripheral effect.

Signaling Pathway

Atropine and this compound exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body. The diagram below illustrates the general signaling pathway of M1/M3/M5 and M2/M4 muscarinic receptors, which are blocked by these antagonists.

Muscarinic Acetylcholine Receptor Signaling

cluster_receptor Muscarinic Acetylcholine Receptors cluster_gprotein G-Proteins cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_cellular_response Cellular Response M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Reduces production of Ca_PKC ↑ Intracellular Ca2+ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC cAMP_response ↓ cAMP Modulation of ion channels cAMP->cAMP_response Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4 Atropine Atropine / this compound (Antagonist) Atropine->M1_M3_M5 Blocks Atropine->M2_M4 Blocks

A Head-to-Head Comparison of Atropine Methyl Nitrate and Other Quaternary Anticholinergics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of atropine (B194438) methyl nitrate (B79036) with other prominent quaternary anticholinergic agents, including glycopyrrolate, ipratropium (B1672105) bromide, and tiotropium (B1237716) bromide. The focus is on their performance at muscarinic acetylcholine (B1216132) receptors, supported by experimental data from in vitro and clinical studies.

Introduction to Quaternary Anticholinergics

Quaternary anticholinergic drugs are competitive antagonists of acetylcholine at muscarinic receptors. Their quaternary ammonium (B1175870) structure confers a positive charge, which limits their ability to cross the blood-brain barrier, thereby reducing central nervous system side effects compared to their tertiary amine counterparts.[1] These agents are widely used in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma, as well as in anesthesia to reduce secretions.[1][2]

The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors that mediate diverse physiological functions. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.[3] The therapeutic efficacy and side-effect profile of anticholinergic drugs are determined by their relative affinities for these receptor subtypes.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki or IC50 in nM) of atropine methyl nitrate and other selected quaternary anticholinergic agents for the five muscarinic receptor subtypes (M1-M5). It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.

DrugM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorSource(s)
This compound IC50 < 0.1 nM (porcine brain)----[4]
Glycopyrrolate Ki: 1.8 nMKi: 1.889 nMKi: 1.686 nM--[5][6]
Ipratropium Bromide IC50: 2.9 nMIC50: 2.0 nMIC50: 1.7 nM--[7][8]
Tiotropium Bromide Approx. 10-fold more potent than ipratropiumApprox. 10-fold more potent than ipratropiumApprox. 10-fold more potent than ipratropium--[9]

Quantitative Comparison of Functional Potency

The functional potency of these antagonists is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

DrugTissue/ReceptorpA2 ValueSource(s)
Atropine Guinea-pig gastric fundus8.16[10]
Atropine Human colon circular muscle8.72 ± 0.28[11]
Atropine Human colon longitudinal muscle8.60 ± 0.08[11]
Glycopyrrolate M1/M3 Receptors10.31 - 11[5]
Glycopyrrolate M2 Receptors8.16 - 9.09[5]

Clinical Efficacy Comparison: Bronchodilation in COPD

The following table presents a summary of clinical trial data comparing the efficacy of ipratropium and tiotropium in improving lung function in patients with Chronic Obstructive Pulmonary Disease (COPD), as measured by the change in Forced Expiratory Volume in 1 second (FEV1).

TreatmentChange in Trough FEV1 (Liters)Study DurationSource(s)
Tiotropium (18 µg once daily) 0.15 - 0.1692 days[12]
Ipratropium (40 µg four times daily) 0.01 - 0.0392 days[12]
Tiotropium 120 mL above baseline12 months
Ipratropium 30 mL decline from baseline12 months

Muscarinic Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the two major classes of muscarinic receptors.

M1_M3_M5_Signaling M1/M3/M5 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1/M3/M5 M1/M3/M5 Receptor ACh->M1/M3/M5 Binds Gq/11 Gq/11 Protein M1/M3/M5->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2+->Cellular_Response PKC->Cellular_Response

Caption: M1/M3/M5 receptor signaling cascade.

M2_M4_Signaling M2/M4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2/M4 M2/M4 Receptor ACh->M2/M4 Binds Gi/o Gi/o Protein M2/M4->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response

Caption: M2/M4 receptor signaling cascade.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for muscarinic acetylcholine receptors using a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).[13][14][15]

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected CHO-K1 cells)[16]

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)

  • Unlabeled competing ligands (test compounds and a known high-affinity antagonist like atropine for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled test compounds and the reference antagonist.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Competitors) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Membranes + Radioligand + Competitor) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 and Ki determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

Isolated Organ Bath Functional Assay

This protocol describes a method to determine the functional potency (pA2) of an anticholinergic drug by measuring its ability to antagonize agonist-induced contractions of an isolated tissue, such as guinea pig trachea.

Materials:

  • Isolated tissue (e.g., guinea pig tracheal rings)

  • Organ bath system with a force transducer

  • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C

  • Muscarinic agonist (e.g., carbachol (B1668302) or methacholine)

  • Antagonist (test compound)

  • Data acquisition system

Procedure:

  • Tissue Preparation: Dissect the tissue of interest (e.g., guinea pig trachea) into appropriate preparations (e.g., rings or strips) and mount them in the organ baths containing physiological salt solution.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.

  • Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations to the organ bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of the antagonist and incubate for a predetermined time.

  • Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of the antagonist.

  • Data Analysis (Schild Plot): For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The pA2 value is the x-intercept of the Schild regression line.

Organ_Bath_Workflow Isolated Organ Bath Assay Workflow Start Start Tissue_Preparation Prepare and Mount Isolated Tissue Start->Tissue_Preparation Equilibration Equilibrate Tissue in Organ Bath Tissue_Preparation->Equilibration Control_CRC Generate Control Agonist Concentration-Response Curve (CRC) Equilibration->Control_CRC Antagonist_Incubation Incubate with Antagonist Control_CRC->Antagonist_Incubation Antagonist_CRC Generate Agonist CRC in Presence of Antagonist Antagonist_Incubation->Antagonist_CRC Repeat Repeat with Different Antagonist Concentrations? Antagonist_CRC->Repeat Repeat->Antagonist_Incubation Yes Schild_Plot Construct Schild Plot and Determine pA2 Repeat->Schild_Plot No End End Schild_Plot->End

Caption: Workflow for an isolated organ bath assay.

References

Atropine Methyl Nitrate: A Peripherally Selective Antimuscarinic Agent in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of atropine (B194438) methyl nitrate (B79036) with other antimuscarinic agents, supported by experimental data, confirms its utility for researchers seeking to minimize central nervous system effects in preclinical studies.

Atropine methyl nitrate, a quaternary ammonium (B1175870) derivative of atropine, demonstrates marked peripheral selectivity in preclinical models. This selectivity is primarily attributed to its chemical structure, which hinders its ability to cross the blood-brain barrier (BBB). This guide provides a comparative analysis of this compound's performance against its tertiary amine counterpart, atropine sulfate (B86663), and other antimuscarinic agents, supported by quantitative data from preclinical studies.

Comparative Analysis of Peripheral Selectivity

The peripheral selectivity of an antimuscarinic agent is crucial in research applications where the desired effects are confined to the peripheral nervous system, thereby avoiding confounding central effects such as cognitive impairment or altered motor function. The data presented below, gathered from various preclinical models, highlights the differential central nervous system (CNS) penetration and effects of this compound compared to other agents.

CompoundChemical StructureAnimal ModelEndpointObservationConclusion on CNS Effect
This compound Quaternary AmmoniumRhesus MonkeyMotor Control (Force Lever Performance)Little to no effect on responding.[1]Minimal
Atropine SulfateTertiary AmineRhesus MonkeyMotor Control (Force Lever Performance)Dose-related disruption of performance.[1]Significant
This compound Quaternary AmmoniumRatCardiovascular (Blood Pressure Response to Neostigmine)Ineffective in blocking centrally mediated pressor response when administered intravenously.[2]Minimal
Atropine SulfateTertiary AmineRatCardiovascular (Blood Pressure Response to Neostigmine)Effective in blocking centrally mediated pressor response.Significant
This compound Quaternary AmmoniumRatNeuronal Activation (Fos-like immunoreactivity)Increased Fos-like immunoreactivity in the myenteric plexus (peripheral), but not in the dorsal vagal complex (central).Minimal
Trospium (B1681596) ChlorideQuaternary AmmoniumMouseBrain Tissue Concentration~1 ng/g brain tissue.Minimal
OxybutyninTertiary AmineMouseBrain Tissue Concentration~200 ng/g brain tissue.Significant
Glycopyrrolate (B1671915)Quaternary AmmoniumHumanSubjective CNS EffectsMinimal central nervous system effects reported.[3]Minimal

Muscarinic Receptor Binding Affinity

While peripheral selectivity is largely determined by BBB penetration, the affinity of an antimuscarinic agent for different muscarinic receptor subtypes (M1-M5) can also influence its pharmacological profile.

CompoundM1 Receptor Affinity (pKi)M2 Receptor Affinity (pKi)M3 Receptor Affinity (pKi)M4 Receptor Affinity (pKi)M5 Receptor Affinity (pKi)
Atropine8.7 - 9.28.9 - 9.39.0 - 9.48.7 - 9.08.8 - 9.1
Glycopyrrolate~10.3 (presumed M1)9.0910.31--
Trospium ChlorideHighHighHigh--
OxybutyninHighModerateHighHighModerate

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from various in vitro studies and may vary depending on the experimental conditions.

Experimental Protocols

Assessment of Central vs. Peripheral Effects on Motor Control in Rhesus Monkeys

This experimental paradigm is designed to differentiate the central and peripheral effects of antimuscarinic drugs on learned motor behavior.

cluster_training Training Phase cluster_testing Testing Phase cluster_outcome Outcome Train Rhesus monkeys trained on a force lever task Task Press a manipulandum with a specific force for a set duration Train->Task Administer Administer single injections of test compounds 30 minutes prior to the session Train->Administer Reward Receive a water reward for successful trials Task->Reward Compounds Atropine Sulfate (tertiary amine) vs. This compound (quaternary amine) Administer->Compounds Measure Measure the effect on force lever performance Compounds->Measure AS_Effect Atropine Sulfate disrupts performance (Central Effect) Measure->AS_Effect AMN_Effect This compound has little to no effect (Peripheral Selectivity) Measure->AMN_Effect

Caption: Workflow for assessing central vs. peripheral effects on motor control.

Methodology:

  • Subjects: Rhesus monkeys.

  • Apparatus: A force lever apparatus that requires the animal to press a manipulandum with a specified force (e.g., 25-40 grams) for a continuous duration (e.g., 3 seconds).

  • Training: Monkeys are trained to perform the task to receive a reward (e.g., water).

  • Drug Administration: Single injections of atropine sulfate or this compound are administered 30 minutes before the experimental session.

  • Data Collection: The number of successful trials and any disruption in motor performance are recorded and compared between the drug-treated and control conditions.

Assessment of Central vs. Peripheral Cardiovascular Effects in Rats

This in vivo model distinguishes between central and peripheral antimuscarinic actions by evaluating cardiovascular responses to cholinomimetic agents.

cluster_peripheral Peripheral Muscarinic Blockade cluster_central Central Muscarinic Blockade ACh Intravenous (i.v.) Acetylcholine (B1216132) (ACh) Hypotension Induces Hypotension ACh->Hypotension Test_Peripheral Administer this compound or Atropine Sulfate (i.v.) Measure_Hypotension Measure inhibition of ACh-induced hypotension Test_Peripheral->Measure_Hypotension Neostigmine Intracerebroventricular (i.c.v.) Neostigmine Pressor Induces Pressor Response Neostigmine->Pressor Test_Central Administer this compound or Atropine Sulfate (i.v.) Measure_Pressor Measure inhibition of Neostigmine-induced pressor response Test_Central->Measure_Pressor

Caption: Experimental workflow for differentiating central and peripheral cardiovascular effects.

Methodology:

  • Subjects: Anesthetized rats.

  • Peripheral Muscarinic Receptor Assessment:

    • Administer acetylcholine intravenously to induce a hypotensive response, which is mediated by peripheral muscarinic receptors.

    • Administer the test compounds (this compound or atropine sulfate) intravenously and measure the dose-dependent inhibition of the acetylcholine-induced hypotension. The dose required to inhibit the response by 50% (ED50) is determined.

  • Central Muscarinic Receptor Assessment:

    • Administer neostigmine, a cholinesterase inhibitor, directly into the cerebral ventricles to increase central acetylcholine levels and induce a pressor (hypertensive) response, which is centrally mediated.

    • Administer the test compounds intravenously and measure their ability to block the neostigmine-induced pressor response.

Signaling Pathway

The peripheral selectivity of this compound is a consequence of its inability to cross the blood-brain barrier and interact with central muscarinic acetylcholine receptors.

cluster_systemic Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System cluster_pns Peripheral Nervous System AMN_Admin This compound (Quaternary Amine) BBB Lipid Bilayer AMN_Admin->BBB Does Not Cross BBB PNS_Receptors Peripheral Muscarinic Receptors AMN_Admin->PNS_Receptors AS_Admin Atropine Sulfate (Tertiary Amine) AS_Admin->BBB Crosses BBB AS_Admin->PNS_Receptors CNS_Receptors Central Muscarinic Receptors BBB->CNS_Receptors CNS_Effects Central Effects (e.g., altered motor control, cognitive changes) CNS_Receptors->CNS_Effects PNS_Effects Peripheral Effects (e.g., reduced salivation, decreased gut motility) PNS_Receptors->PNS_Effects

Caption: Differential CNS penetration of this compound and atropine sulfate.

Conclusion

The preclinical data strongly support the classification of this compound as a peripherally selective antimuscarinic agent. Its quaternary ammonium structure effectively prevents it from crossing the blood-brain barrier, thus minimizing centrally mediated side effects that are commonly observed with tertiary amine antimuscarinics like atropine sulfate. This makes this compound an invaluable tool for researchers aiming to investigate the role of peripheral muscarinic receptors in various physiological and pathological processes without the confounding influence of central receptor blockade. When selecting an antimuscarinic agent for preclinical research, the desired site of action should be a primary consideration, and for studies focused on peripheral mechanisms, this compound and other quaternary ammonium compounds like glycopyrrolate and trospium chloride are superior choices.

References

Safety Operating Guide

Proper Disposal of Atropine Methyl Nitrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of atropine (B194438) methyl nitrate (B79036), ensuring the safety of laboratory personnel and the protection of the environment.

Atropine methyl nitrate is a quaternary ammonium (B1175870) compound used in research.[1][2][3][4][5][6] It is classified as a hazardous substance, being fatal if swallowed or inhaled.[7] Therefore, its disposal must be handled with care and in strict accordance with all applicable federal, state, and local regulations.[5][7] Improper disposal can lead to significant health risks and environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety Goggles: To protect your eyes from splashes.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Lab Coat: To protect your clothing and skin.

  • Respiratory Protection: If handling the powder form or creating aerosols, a respirator is advised.[8]

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to manage it as hazardous waste.[1][2] Do not pour this compound solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.[1]

1. Waste Identification and Segregation:

  • Treat all unused, expired, or contaminated this compound as hazardous waste.

  • Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible materials.

2. Waste Collection and Containment:

  • Collect this compound waste in a designated, leak-proof, and sealable container that is compatible with the chemical.[1][3]

  • The container should be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and relevant hazard symbols (e.g., skull and crossbones for acute toxicity).[1][8]

3. Handling Spills:

  • In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[1]

  • Carefully collect the absorbent material containing the spilled chemical and place it into the designated hazardous waste container.[5][7]

  • Decontaminate the spill area and any affected equipment with a suitable cleaning agent. Dispose of all contaminated cleaning materials as hazardous waste.[1]

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected for disposal.[9]

  • Ensure the storage area is away from incompatible materials.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed hazardous waste disposal company.[4]

  • Follow all institutional and regulatory procedures for waste pickup and disposal.

Quantitative Data for Disposal

Specific quantitative limits for the disposal of this compound are determined by local, state, and federal regulations and are not universally defined. Researchers must consult their institution's EHS office and local regulatory agencies to obtain specific concentration limits for different disposal pathways.

ParameterRegulatory LimitNotes
RCRA Classification Determined by characteristics (e.g., toxicity) or if it is a listed waste.This compound's high toxicity suggests it would be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11]
Sewer Disposal Limits Must be explicitly permitted by local wastewater treatment authorities and the institution's EHS office.[1]Generally, the disposal of acutely toxic chemicals like this compound via the sanitary sewer is prohibited.
Landfill Disposal Prohibited for untreated hazardous chemical waste.Disposal in a sanitary landfill is only permissible after the waste has been rendered non-hazardous by a licensed treatment facility, or if it is disposed of in a specially permitted hazardous waste landfill.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound in a laboratory setting.

cluster_0 Waste Generation & Assessment cluster_1 Containment & Labeling cluster_2 Storage & Disposal start This compound Waste Generated (Unused, Expired, Contaminated) assess Assess Waste Type: Solid or Liquid? start->assess solid_waste Solid Waste: Place in designated, sealed hazardous waste container. assess->solid_waste Solid liquid_waste Liquid Waste: Place in designated, sealed, leak-proof hazardous waste container. assess->liquid_waste Liquid label_waste Label Container: 'Hazardous Waste' 'this compound' Concentration & Hazard Symbols solid_waste->label_waste liquid_waste->label_waste store Store in Secure Satellite Accumulation Area label_waste->store disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service (via Institutional EHS) store->disposal

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Atropine Methyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of Atropine (B194438) methyl nitrate (B79036) (CAS 52-88-0). Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance. Atropine methyl nitrate is a potent muscarinic acetylcholine (B1216132) receptor antagonist and is classified as fatal if swallowed or inhaled.[1]

Operational Plan: Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. The selection of specific equipment should be based on a thorough risk assessment of the planned procedures.

PPE CategorySpecificationRationale
Respiratory Protection For brief exposure or low concentrations: Use a respiratory filter device. For intensive or prolonged exposure: Use a respiratory protective device that is independent of circulating air.[2] A NIOSH-certified N95 or N100 respirator is recommended if airborne powder or aerosols may be generated.This compound is fatal if inhaled.[1][3] Preventing respiratory exposure is critical.
Hand Protection Wear impermeable and resistant gloves.[2]Prevents skin contact which may cause irritation.[4] The exact breakthrough time should be confirmed with the glove manufacturer.
Eye Protection Splash goggles or safety glasses with side shields.Protects against accidental splashes and airborne particles that may cause eye irritation.[4][5]
Body Protection Laboratory coat.[5]Prevents contamination of personal clothing.

Handling and Storage Protocols

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[2][4] Use of a chemical fume hood is strongly recommended.

  • Avoid Dust Formation: This substance is a crystalline solid or powder.[4][6][7] Minimize the generation of dust during handling.[4]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents.[4]

Storage:

  • Container: Keep the container tightly sealed in a dry and well-ventilated place.[3][4]

  • Temperature: Store at room temperature or as specified on the product insert.[4] Some sources recommend storage at -20°C.[3][8][9] Always refer to the manufacturer's instructions.

  • Light Sensitivity: Protect from light by storing in light-resistant containers.[4]

  • Security: Store in a locked-up area.[3]

Disposal Plan

The disposal of this compound and its contaminated waste must be conducted in strict accordance with all federal, state, and local regulations.[2][4][10]

  • Waste Classification: this compound is considered a hazardous substance. For transport, it is classified under UN number 2811 (Toxic solid, organic, n.o.s.).[2]

  • Unused Product: Dispose of as hazardous waste. Do not allow it to enter sewer systems or surface and ground water.[2]

  • Contaminated Materials: Any materials that have come into contact with this compound, including gloves, lab coats, and cleaning materials, should be treated as hazardous waste and disposed of accordingly.

  • Packaging: Uncleaned packaging should be disposed of according to official regulations.[2]

Emergency Procedures

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[3]

  • Skin Contact: Immediately remove all soiled and contaminated clothing. Rinse skin with plenty of water.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: Rinse mouth. Immediately call a poison center or doctor.[3]

  • Spills: In case of a spill, ensure adequate ventilation and wear appropriate PPE. Sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[4]

Workflow for Handling this compound

G prep Preparation - Review SDS - Don appropriate PPE handling Handling - Use in well-ventilated area - Avoid dust formation prep->handling storage Storage - Tightly sealed container - Dry, well-ventilated area - Protect from light handling->storage After Use disposal Disposal - Follow all local, state, and federal regulations handling->disposal Waste Generation spill Spill Response - Evacuate and ventilate - Wear full PPE - Contain and clean up handling->spill If Spill Occurs emergency Emergency - Follow first aid procedures - Seek immediate medical attention handling->emergency If Exposure Occurs spill->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atropine methyl nitrate
Reactant of Route 2
Reactant of Route 2
Atropine methyl nitrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。